molecular formula C12H15NO2 B3030064 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile CAS No. 861069-45-6

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Cat. No.: B3030064
CAS No.: 861069-45-6
M. Wt: 205.25
InChI Key: QNDYSZLZQUROSI-UHFFFAOYSA-N
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Description

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxy-4-propan-2-yloxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(2)15-11-5-4-10(6-7-13)8-12(11)14-3/h4-5,8-9H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDYSZLZQUROSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660718
Record name {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861069-45-6
Record name {3-Methoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, identified by CAS Number 861069-45-6, is a sophisticated chemical intermediate that holds a pivotal position in the landscape of pharmaceutical research and development.[1] Its unique substituted vanilloid structure serves as a versatile scaffold for the synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and robust synthetic pathways to its critical applications, particularly as a precursor to potent phosphodiesterase (PDE) inhibitors. We will delve into the mechanistic rationale behind its synthesis and utility, present detailed analytical protocols for its characterization, and outline essential safety and handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable synthetic building block.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its effective use in a laboratory setting. 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is an aromatic nitrile characterized by a benzene ring substituted with methoxy and isopropoxy groups, which critically influence its solubility, reactivity, and metabolic profile in derivative compounds.

Identifier Value
IUPAC Name 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile
CAS Number 861069-45-6[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
SMILES N#CCC1=CC=C(OC(C)C)C(OC)=C1[1]
Appearance Typically a solid or oil, depending on purity
Solubility Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; low solubility in water.

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and field-proven approach begins with a readily available precursor, 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), and proceeds through isopropylation and subsequent cyanation.

Synthetic Pathway Overview: A Two-Step Approach

The chosen pathway leverages two fundamental and reliable organic reactions: the Williamson ether synthesis for the isopropylation step and a nucleophilic substitution for the introduction of the nitrile functional group.

  • Step 1: Williamson Ether Synthesis. This reaction forms the isopropoxy ether linkage. The phenolic hydroxyl group of a vanillin derivative is deprotonated by a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane) in an Sₙ2 reaction. The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction.

  • Step 2: Cyanation. The benzylic alcohol of the isopropoxy-substituted intermediate is first converted into a better leaving group, typically a benzyl halide (e.g., chloride or bromide), using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting electrophilic benzyl halide is then subjected to nucleophilic attack by a cyanide salt, such as sodium cyanide (NaCN). This Sₙ2 reaction proceeds efficiently in a polar aprotic solvent, which prevents the solvation of the cyanide nucleophile.

G cluster_0 Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile start Starting Material: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) reduc Reduction (e.g., NaBH4) start->reduc alcohol Intermediate A: 4-Hydroxy-3-methoxybenzyl alcohol reduc->alcohol ether Williamson Ether Synthesis (2-Bromopropane, K2CO3, Acetone) alcohol->ether iso_alcohol Intermediate B: (4-Isopropoxy-3-methoxyphenyl)methanol ether->iso_alcohol halogen Halogenation (e.g., SOCl2) iso_alcohol->halogen benzyl_halide Intermediate C: 4-(Chloromethyl)-1-isopropoxy-2-methoxybenzene halogen->benzyl_halide cyanation Nucleophilic Substitution (NaCN, DMSO) benzyl_halide->cyanation product Final Product: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile cyanation->product

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative model and should be adapted and optimized based on laboratory-specific conditions and scale. All operations should be performed in a well-ventilated chemical fume hood.

Part A: Synthesis of (4-Isopropoxy-3-methoxyphenyl)methanol (Intermediate B)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzyl alcohol (1 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous acetone.

  • Reaction: Add 2-bromopropane (1.2 eq.) to the suspension. Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude intermediate, which can be purified by column chromatography on silica gel.

Part B: Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (Final Product)

  • Halogenation: Dissolve the purified (4-isopropoxy-3-methoxyphenyl)methanol (1 eq.) in anhydrous dichloromethane. Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂, 1.1 eq.). Allow the reaction to stir at room temperature for 2-3 hours.

  • Cyanation Setup: In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.5 eq.) in dimethyl sulfoxide (DMSO).

  • Cyanation Reaction: Slowly add the freshly prepared benzyl chloride solution from step 1 to the NaCN/DMSO solution at room temperature. Heat the mixture to 50-60°C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Aqueous Work-up & Extraction: Cool the reaction mixture and carefully pour it into a separatory funnel containing cold water and ethyl acetate. Caution: Cyanide is highly toxic. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers and wash thoroughly with water and brine to remove residual DMSO and salts.

  • Final Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under vacuum. The resulting crude product is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

G start Starting Materials: Vanillyl Alcohol, 2-Bromopropane, NaCN, Solvents, etc. ether_synth Step 1: Williamson Ether Synthesis (Reflux in Acetone) start->ether_synth workup1 Step 2: Aqueous Work-up & Extraction ether_synth->workup1 purify1 Step 3: Column Chromatography (Silica Gel) workup1->purify1 intermediate Isolated Intermediate: (4-Isopropoxy-3-methoxyphenyl)methanol purify1->intermediate halogenation Step 4: Halogenation & Cyanation (SOCl2 then NaCN in DMSO) intermediate->halogenation workup2 Step 5: Aqueous Work-up & Extraction halogenation->workup2 purify2 Step 6: Final Column Chromatography (Silica Gel) workup2->purify2 product Pure Product: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile purify2->product analysis Step 7: Analytical Characterization (NMR, MS, IR) product->analysis

Caption: Experimental workflow for synthesis and purification.

Applications in Drug Discovery: A Precursor to PDE Inhibitors

The primary value of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile lies in its role as a key intermediate for synthesizing biologically active molecules. Its structure is particularly relevant to the development of phosphodiesterase (PDE) inhibitors, a class of drugs with wide-ranging therapeutic applications.[2]

The Role of Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate cellular function by degrading the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][][5] By controlling the levels of these messengers, PDEs influence a vast array of biological processes, including smooth muscle contraction, inflammation, and neurotransmission.[5] The PDE superfamily is divided into 11 families (PDE1-PDE11), each with distinct substrate specificities and tissue distributions.[3] This diversity allows for the development of selective PDE inhibitors that can target specific pathways and diseases with greater precision and fewer side effects.[]

Targeting PDE5 for Therapeutic Intervention

PDE5, which specifically hydrolyzes cGMP, is a major drug target.[3] It is highly expressed in the smooth muscle tissues of the corpus cavernosum and the pulmonary vasculature.[3] Inhibition of PDE5 prevents the breakdown of cGMP, leading to elevated cGMP levels. This causes smooth muscle relaxation and vasodilation. This mechanism is the basis for blockbuster drugs like sildenafil (Viagra), which are used to treat erectile dysfunction and pulmonary arterial hypertension.[3]

The 4-isopropoxy-3-methoxyphenyl moiety derived from our title compound is a common structural feature in many potent and selective PDE inhibitors. The nitrile group of the intermediate can be further elaborated through various chemical transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine, or cyclization reactions) to construct the final heterocyclic systems characteristic of many PDE-targeting drugs.

G NO Nitric Oxide (NO) Signal sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP (Second Messenger) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP:f0->PDE5 Relax Smooth Muscle Relaxation (Vasodilation) cGMP:f0->Relax Promotes GMP Inactive GMP PDE5->GMP Hydrolyzes Inhibitor PDE5 Inhibitor (e.g., Sildenafil) Inhibitor->PDE5 Blocks

Caption: The cGMP signaling pathway targeted by PDE5 inhibitors.

Analytical Characterization Protocols

Rigorous analytical testing is mandatory to confirm the identity, purity, and structure of the synthesized 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals. Expected chemical shifts (in CDCl₃) would include: a doublet for the six methyl protons of the isopropoxy group (~1.4 ppm), a multiplet (septet) for the isopropoxy methine proton (~4.6 ppm), a singlet for the methoxy protons (~3.9 ppm), a singlet for the benzylic methylene (CH₂) protons next to the nitrile group (~3.7 ppm), and distinct signals for the three aromatic protons in the 6.8-7.0 ppm region.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include the nitrile carbon (~118 ppm), the aromatic carbons, the benzylic carbon, and the carbons of the methoxy and isopropoxy groups.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for assessing purity and confirming the molecular weight.

  • Protocol: A dilute solution of the compound in a volatile solvent (e.g., ethyl acetate) is injected into the GC. The compound will elute as a single major peak at a characteristic retention time. The mass spectrometer will detect the molecular ion (M⁺) peak corresponding to the compound's molecular weight (205.25), along with a predictable fragmentation pattern that can be used for further structural confirmation.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorptions: The spectrum should show a sharp, strong absorption band around 2250 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretch. Other significant peaks will include C-H stretches from the aromatic and aliphatic groups, C=C stretches from the benzene ring (~1600 cm⁻¹), and strong C-O stretches from the ether linkages.

Safety, Handling, and Storage

Working with 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile and its synthetic precursors requires strict adherence to safety protocols.

Hazard Category Precautionary Measures
Toxicity Acetonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9] The synthesis involves sodium cyanide, which is acutely toxic. Always handle in a chemical fume hood.
Irritation The compound may cause skin and serious eye irritation.[8][9]
Personal Protective Equipment (PPE) Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[10]
Handling Avoid breathing dust, fumes, or vapors. Ensure adequate ventilation. Wash hands thoroughly after handling.[10]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[9]
Disposal Dispose of waste, especially cyanide-containing waste, in accordance with local, state, and federal regulations. Never mix cyanide waste with acids.

References

  • Wikipedia. Discovery and development of phosphodiesterase 5 inhibitors. Available from: [Link]

  • ACS Publications. Fragment-Based Drug Discovery of Phosphodiesterase Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Available from: [Link]

  • Patsnap Synapse. What are PDE inhibitors and how do they work?. Available from: [Link]

  • Environmental Protection Agency. III Analytical Methods. Available from: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]

  • ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Available from: [Link]

  • Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

  • PubChem. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310. Available from: [Link]

  • Atul Ltd. para Methoxy phenyl aceto nitrile - Technical Data Sheet. Available from: [Link]

  • PubChem. 4-Benzyloxy-3-methoxyphenylacetonitrile | C16H15NO2 | CID 297963. Available from: [Link]

  • NIST. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available from: [Link]

  • PubMed. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. Available from: [Link]

Sources

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Abstract

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a substituted benzeneacetonitrile derivative of interest in synthetic organic chemistry. As an intermediate, its utility in the development of more complex molecules, including potential pharmaceutical agents, is contingent upon a thorough understanding of its fundamental physical and chemical properties. The presence of the isopropoxy, methoxy, and nitrile functional groups dictates its reactivity, solubility, and spectroscopic characteristics. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing detailed information on the compound's physicochemical properties, spectroscopic signature, and robust protocols for its characterization and handling. The methodologies described herein are designed to ensure scientific integrity through self-validating experimental design, providing a foundational framework for its application in a research and development setting.

Chemical Identity and Structure

The definitive identification of a chemical entity is the cornerstone of reproducible scientific research. 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is systematically named based on IUPAC nomenclature, and its identity is unequivocally confirmed by its unique CAS Registry Number.

IdentifierValueSource
Chemical Name 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile[1]
Synonyms 3-Methoxy-4-(1-methylethoxy)benzeneacetonitrile[1]
CAS Number 861069-45-6[1][2]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Chemical Structure OCH2CNCH3CH3O

Physicochemical Properties

The physical state, solubility, and thermal characteristics of a compound are critical parameters that influence its storage, handling, formulation, and reaction kinetics. While specific experimental data for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is not widely published, its properties can be reliably inferred from its structure and comparison with closely related analogs.

PropertyValue / ObservationRationale / Comparative Data
Physical Form Expected to be a crystalline solid or a high-boiling point liquid.Analogs such as 2-methoxyphenylacetonitrile appear as crystals. The increased molecular weight suggests a solid or viscous liquid state at room temperature.
Melting Point Data not available.The related 2-methoxyphenylacetonitrile has a melting point of 65-67 °C. The addition of the isopropoxy group may alter crystal packing and thus the melting point.
Boiling Point Expected to be high; requires vacuum distillation for purification.4-Methoxyphenylacetonitrile has a boiling point of 286-287 °C at atmospheric pressure.[3][4] The target compound would likely have a similar or higher boiling point.
Solubility Insoluble in water; soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone).The molecule is predominantly nonpolar due to the large aromatic and alkyl structure. Related methoxyphenylacetonitriles exhibit low water solubility.[5]
Density Data not available.4-Methoxyphenylacetonitrile has a density of 1.085 g/mL at 25 °C.[3] A similar density is expected.
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place.This is a standard practice for organic nitriles to prevent hydrolysis and degradation.[1]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming identity and enabling purity assessment. The following sections detail the expected spectroscopic signatures for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Based on the structure and data from analogs like 2-(4-hydroxy-3-methoxyphenyl)acetonitrile[6], the following resonances (in CDCl₃) are predicted:

    • ~ δ 6.8-7.0 ppm (m, 3H): Aromatic protons on the benzene ring.

    • ~ δ 4.5 ppm (septet, 1H): The methine (-CH-) proton of the isopropoxy group.

    • ~ δ 3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons.

    • ~ δ 3.7 ppm (s, 2H): Singlet for the benzylic methylene (-CH₂CN) protons.

    • ~ δ 1.4 ppm (d, 6H): Doublet for the two equivalent methyl (-CH₃) groups of the isopropoxy moiety.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected chemical shifts include:

    • ~ δ 148-150 ppm: Aromatic carbons attached to oxygen (C-O).

    • ~ δ 115-125 ppm: Aromatic carbons (C-H) and the carbon of the nitrile group (-C≡N).[7]

    • ~ δ 110-115 ppm: Aromatic carbons.

    • ~ δ 71 ppm: Methine carbon (-CH-) of the isopropoxy group.

    • ~ δ 56 ppm: Methoxy carbon (-OCH₃).

    • ~ δ 23 ppm: Benzylic methylene carbon (-CH₂CN).

    • ~ δ 22 ppm: Isopropoxy methyl carbons (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. The spectrum is dominated by a few characteristic absorption bands.

  • 2245-2260 cm⁻¹ (sharp, medium intensity): This is the characteristic stretching vibration of the nitrile (C≡N) group. Its presence is a strong indicator of the compound's identity.[8]

  • 2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic, methoxy, isopropoxy, and methylene groups.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • 1200-1270 cm⁻¹ and 1020-1050 cm⁻¹: Strong C-O stretching vibrations from the aryl ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 205 .

  • Key Fragments: Common fragmentation pathways would likely involve the loss of the isopropoxy group (M-59), the loss of a propyl group from the ether (M-43), and cleavage at the benzylic position.

Experimental Protocols for Characterization

The following protocols describe standard, validated methods for confirming the physical properties and purity of a synthesized batch of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Protocol 1: Melting Point Determination
  • Objective: To determine the melting range of the solid compound, which is a key indicator of purity.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A pure compound will have a sharp melting range (typically < 1 °C).

    • Loading: Finely crush a small amount of the solid sample and pack it into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary tube in a calibrated melting point apparatus.

    • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

  • Trustworthiness: The sharpness of the melting range is a direct validation of sample purity. Impurities typically depress and broaden the melting range.

Protocol 2: Purity Assessment by HPLC
  • Objective: To quantify the purity of the compound and identify any potential impurities.

  • Methodology:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective for this class of compounds. A starting condition could be 50:50 acetonitrile:water, grading to 95:5 acetonitrile:water over 20 minutes.

    • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. Dilute as necessary to ensure the detector response is within the linear range.

    • Injection: Inject 10 µL of the sample solution onto the column.

    • Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Causality: The choice of a C18 column is based on the nonpolar nature of the analyte. The UV detector is effective due to the presence of the UV-active aromatic ring.

Protocol 3: Identity Confirmation using FT-IR
  • Objective: To confirm the presence of key functional groups (nitrile, ether) and match the sample's spectral fingerprint to a reference.

  • Methodology:

    • Sample Preparation (Solid): If the sample is a solid, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Sample Preparation (Liquid/Oil): If the sample is a liquid, place a single drop between two salt (NaCl or KBr) plates to form a thin film.

    • Background Scan: Place the empty sample holder (KBr pellet holder or salt plates) in the FT-IR spectrometer and run a background scan. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the sample matrix.

    • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Analysis: Process the resulting spectrum (baseline correction, smoothing) and identify the key absorption bands as detailed in Section 3.2. The most critical peak to confirm is the C≡N stretch around 2250 cm⁻¹.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of the target compound, ensuring both identity and purity are confirmed before its use in further applications.

G cluster_0 Initial Assessment cluster_1 Analytical Characterization cluster_2 Verification & Disposition Batch Synthesized Batch of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile Phys_Check Physical Appearance & Solubility Test Batch->Phys_Check Spectroscopy Spectroscopic Analysis (FT-IR, ¹H NMR, ¹³C NMR, MS) Batch->Spectroscopy MP Melting Point Determination Phys_Check->MP Analysis Data Analysis & Comparison to Standards MP->Analysis Spectroscopy->Analysis HPLC Purity Analysis (HPLC) HPLC->Analysis Decision Quality Control Decision Analysis->Decision Pass Release Batch for Use Decision->Pass Pass Fail Further Purification or Re-synthesis Decision->Fail Fail

Caption: Workflow for Identity and Purity Confirmation.

Safety and Handling

  • Health Hazards: Compounds in this class are often classified as toxic if swallowed and may cause skin and serious eye irritation.[5][10] May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

    • Avoid breathing dust, fumes, or vapors.[5]

    • Wash hands thoroughly after handling.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][10]

This guide provides a robust framework for understanding and characterizing 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. Adherence to these principles and protocols will ensure the generation of reliable, high-quality data essential for advancing research and development objectives.

References

  • Synthonix Corporation. (n.d.). 2-(4-(Benzyloxy)-3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-(4-hydroxy-3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). Retrieved from [Link]

  • Request PDF. (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • 2a biotech. (n.d.). 2-(4-ISOPROPOXY-3-METHOXYPHENYL)ACETONITRILE. Retrieved from [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile IR Spectrum. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-Isopropoxy-3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]

  • ResearchGate. (2021). Stationary IR spectra of several acetonitrile isotopologues. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). P-Methoxyphenyl Acetonitrile at Best Price. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Temple University Publications. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Buten-2-one,4-(4-methoxyphenyl)-. Retrieved from [Link]

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2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Abstract

This technical guide provides a comprehensive scientific overview of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a substituted benzeneacetonitrile derivative. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's fundamental physicochemical properties, outlining a robust synthetic pathway, and describing the necessary analytical techniques for its characterization and validation. Drawing from established chemical principles and data on analogous structures, this guide explains the causality behind experimental choices, positioning the compound as a valuable intermediate for medicinal chemistry and novel material synthesis.

Physicochemical Properties and Identification

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is an organic compound featuring a core phenylacetonitrile structure substituted with methoxy and isopropoxy groups. These functional groups significantly influence its solubility, reactivity, and potential as a precursor in multi-step syntheses. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Weight 205.25 g/mol [1][2]
Molecular Formula C₁₂H₁₅NO₂[1][2]
CAS Number 861069-45-6[1][2][3]
IUPAC Name 2-(4-isopropoxy-3-methoxyphenyl)acetonitrileN/A
Synonyms 3-Methoxy-4-(1-methylethoxy)benzeneacetonitrile[2]
Physical Form Solid or oil (Predicted)N/A
Storage Sealed in a dry environment at room temperature.[2]N/A

Synthesis Methodology: Williamson Ether Synthesis

Rationale and Strategy

The most efficient and logical pathway for synthesizing 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is through a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. The strategy's rationale is twofold:

  • Precursor Availability: The starting material, 2-(4-hydroxy-3-methoxyphenyl)acetonitrile (also known as homovanillonitrile), is a readily available and well-characterized compound.[4][5]

  • Reaction Efficiency: The Williamson ether synthesis is known for its high yields and straightforward execution when forming aryl ethers from unhindered alkyl halides like 2-bromopropane. The phenolic proton of the starting material is acidic and easily removed by a mild base, creating a potent nucleophile that readily attacks the electrophilic carbon of the isopropyl halide.

This approach ensures a direct and high-yielding conversion to the desired product, minimizing the formation of byproducts.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting materials to the final, characterized product.

SynthesisWorkflow SM 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile (Starting Material) Reaction Williamson Ether Synthesis (Heated to Reflux) SM->Reaction Reagents Base: K₂CO₃ Alkyl Halide: 2-Bromopropane Solvent: Acetone Reagents->Reaction Workup 1. Filtration 2. Solvent Evaporation 3. Aqueous Work-up & Extraction Reaction->Workup Crude Mixture Purification Silica Gel Column Chromatography (e.g., Ethyl Acetate/Hexane) Workup->Purification Crude Product Product 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (Final Product) Purification->Product Pure Product Analysis Structural Validation (NMR, MS, IR) Product->Analysis

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the principles of scientific integrity and practical, field-proven insights. We will explore the synthesis of this compound and delve into the analytical techniques required for its unambiguous characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to not only present the data but also to explain the causality behind the experimental choices and the interpretation of the results.

Introduction

The compound 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is a substituted aromatic nitrile. The strategic placement of the isopropoxy and methoxy groups on the phenyl ring, coupled with the reactive nitrile functionality, makes it a valuable building block in organic synthesis. Accurate structural confirmation is paramount to ensure the integrity of subsequent reactions and the identity of final products. This guide will walk through a systematic approach to its synthesis and structural verification, emphasizing the "why" behind the "how" at each step.

Synthesis via Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is the Williamson ether synthesis.[1] This reaction forms an ether by the reaction of an alkoxide with a primary alkyl halide. In our case, the readily available 4-hydroxy-3-methoxyphenylacetonitrile serves as the precursor, which is deprotonated to form a phenoxide that then acts as a nucleophile.

Synthesis Workflow

The overall synthetic strategy is depicted below. The process begins with the commercially available 4-hydroxy-3-methoxyphenylacetonitrile, which is then subjected to O-alkylation using an isopropyl halide.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Start 4-Hydroxy-3-methoxyphenylacetonitrile (Starting Material) Reaction Williamson Ether Synthesis - Base (e.g., K2CO3) - Isopropyl Halide (e.g., 2-bromopropane) - Solvent (e.g., Acetone or DMF) Start->Reaction Reactants Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Product 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (Final Product) Purification->Product Purified Product

Caption: Synthetic workflow for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Detailed Experimental Protocol

Materials:

  • 4-hydroxy-3-methoxyphenylacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 2-Bromopropane

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.[2]

Structure Elucidation: A Multi-faceted Approach

The confirmation of the structure of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.9d1HAr-H
~6.8dd1HAr-H
~6.7d1HAr-H
~4.5sept1H-OCH(CH₃)₂
~3.8s3H-OCH₃
~3.7s2H-CH₂CN
~1.3d6H-OCH(CH₃)₂

Interpretation:

  • The three aromatic protons will appear in the range of 6.7-6.9 ppm, with splitting patterns (doublet and doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

  • The methine proton of the isopropoxy group is expected to be a septet around 4.5 ppm due to coupling with the six equivalent methyl protons.

  • The methoxy group will present as a sharp singlet at approximately 3.8 ppm.

  • The methylene protons adjacent to the nitrile group will appear as a singlet around 3.7 ppm.

  • The six methyl protons of the isopropoxy group will be a doublet around 1.3 ppm, coupled to the methine proton.

For comparison, the starting material, 4-hydroxy-3-methoxyphenylacetonitrile, shows a singlet for the benzylic protons at 3.68 ppm and a singlet for the methoxy protons at 3.90 ppm in CDCl₃.[3] The disappearance of the phenolic -OH proton signal and the appearance of the characteristic isopropoxy signals (septet and doublet) are key indicators of a successful reaction.

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~149Ar-C (C-O)
~148Ar-C (C-O)
~122Ar-C
~121Ar-C-CH₂CN
~118-C≡N
~115Ar-C
~113Ar-C
~71-OCH(CH₃)₂
~56-OCH₃
~23-CH₂CN
~22-OCH(CH₃)₂

Interpretation:

  • The aromatic region will show six distinct signals, four for the protonated carbons and two for the quaternary carbons attached to the oxygen atoms.

  • The nitrile carbon is expected to appear around 118 ppm.

  • The methine carbon of the isopropoxy group will be observed around 71 ppm.

  • The methoxy carbon will resonate at approximately 56 ppm.

  • The methylene carbon adjacent to the nitrile will be found around 23 ppm.

  • The two equivalent methyl carbons of the isopropoxy group will give a single signal at about 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR_Analysis cluster_ir Key IR Absorptions for Structure Confirmation Molecule 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile CN_Stretch ~2250 cm⁻¹ (C≡N Stretch) Sharp, medium intensity Molecule->CN_Stretch Aromatic_Stretch ~1600, ~1500 cm⁻¹ (C=C Aromatic Stretch) Molecule->Aromatic_Stretch Ether_Stretch ~1250-1000 cm⁻¹ (C-O Stretch) Molecule->Ether_Stretch SP3_CH_Stretch ~2980-2850 cm⁻¹ (sp³ C-H Stretch) Molecule->SP3_CH_Stretch

Caption: Expected key IR absorption bands.

Interpretation:

  • The most diagnostic peak will be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band around 2250 cm⁻¹.

  • The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

  • The C-O stretching of the ether linkages (both methoxy and isopropoxy) will give rise to strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

  • The sp³ C-H stretching of the alkyl groups (isopropoxy and methylene) will be observed in the 2980-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (205.25 g/mol ) should be observed. For aromatic compounds, the molecular ion peak is often prominent.

  • Key Fragment Ions:

    • Loss of a methyl group (-15) from the isopropoxy moiety.

    • Loss of the isopropyl group (-43).

    • Loss of the entire isopropoxy group (-59).

    • Benzylic cleavage to form a stable tropylium-like cation.

Data Summary Table:

TechniqueExpected Key Data
¹H NMR Signals for aromatic protons (6.7-6.9 ppm), isopropoxy group (septet at ~4.5 ppm, doublet at ~1.3 ppm), methoxy group (singlet at ~3.8 ppm), and methylene group (singlet at ~3.7 ppm).
¹³C NMR Signals for aromatic carbons, nitrile carbon (~118 ppm), ether carbons (~71 and ~56 ppm), and alkyl carbons.
IR Sharp C≡N stretch at ~2250 cm⁻¹, C=C aromatic stretches at ~1600-1500 cm⁻¹, and strong C-O stretches at ~1250-1000 cm⁻¹.
MS (EI) Molecular ion peak at m/z = 205, and characteristic fragment ions corresponding to the loss of alkyl and alkoxy groups.

Conclusion

The structural elucidation of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is a systematic process that relies on a combination of synthesis and spectroscopic analysis. The Williamson ether synthesis provides a reliable route to the target molecule. The structure can then be unequivocally confirmed through the combined interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. This guide provides the foundational knowledge and expected data for researchers to confidently synthesize and characterize this important chemical intermediate.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Organ, M. G., & Chass, G. A. (2005). The Williamson Ether Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 237-238). John Wiley & Sons, Inc.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Dittrich, N., Pilkington, L. I., Leung, E., & Barker, D. (2017). Synthesis of combretastatin A-4 analogues possessing a 1, 2, 3-triazole B-ring. Tetrahedron, 73(14), 1881-1894.

Sources

Introduction: Nomenclature, Structure, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Abstract: This technical guide provides a comprehensive overview of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a substituted benzeneacetonitrile derivative of significant interest to the chemical and pharmaceutical research communities. The document delineates the compound's formal nomenclature, structural features, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the molecule's potential applications as a versatile intermediate in organic synthesis and drug development, drawing parallels with structurally related bioactive compounds. All methodologies are presented to ensure scientific integrity and reproducibility, targeting an audience of researchers, medicinal chemists, and drug development professionals.

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (CAS Number: 861069-45-6) is a multifunctional organic compound belonging to the class of substituted arylacetonitriles.[1][2] These molecules are recognized as valuable synthetic precursors due to the versatile reactivity of the nitrile functional group, which can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems.[3]

The structure is characterized by a benzene ring substituted with a methoxy group at the C3 position, an isopropoxy group at the C4 position, and an acetonitrile moiety at the C1 position. This substitution pattern makes it a derivative of homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile), a key intermediate in the synthesis of various pharmaceuticals.[4] Its structure is closely related to homoveratronitrile (3,4-dimethoxyphenylacetonitrile), another fundamental building block in medicinal chemistry.[5] The strategic placement of the lipophilic isopropoxy group in place of a hydroxyl or methoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of derivative molecules, making it a target of interest for analog-based drug discovery programs.

IUPAC Name: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile[1] Synonyms: 3-Methoxy-4-(1-methylethoxy)benzeneacetonitrile[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile are summarized below.

PropertyValueSource
CAS Number 861069-45-6[1][2]
Molecular Formula C₁₂H₁₅NO₂[1][2]
Molecular Weight 205.25 g/mol [1][2]
SMILES N#CCC1=CC=C(OC(C)C)C(OC)=C1[1]
Storage Temperature Room Temperature, sealed in dry conditions[2]
Predicted Spectroscopic Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures based on its molecular structure.

TechniqueExpected Signature
¹H NMR δ (ppm): ~1.3-1.4 (d, 6H, -CH(CH ₃)₂), ~3.7 (s, 2H, -CH ₂CN), ~3.8-3.9 (s, 3H, -OCH ₃), ~4.4-4.6 (sept, 1H, -CH (CH₃)₂), ~6.8-7.0 (m, 3H, Ar-H )
¹³C NMR δ (ppm): ~22 (isopropyl methyls), ~23 (benzylic CH₂), ~56 (methoxy), ~71 (isopropyl CH), ~112-122 (aromatic CHs and nitrile C), ~118 (nitrile C N), ~148-150 (aromatic C-O)
IR (Infrared) ν (cm⁻¹): ~2250 (C≡N stretch, sharp, medium), ~2850-3000 (C-H sp³ stretch), ~1500-1600 (C=C aromatic stretch), ~1200-1270 (C-O ether stretch)
MS (Mass Spec) [M]+: m/z = 205.11 (calculated for C₁₂H₁₅NO₂)

Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach for preparing 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is via a Williamson ether synthesis. This method involves the O-alkylation of the readily available precursor, 4-hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile), with an appropriate isopropylating agent.

Synthetic Workflow

The reaction proceeds by deprotonating the phenolic hydroxyl group of the starting material with a mild base, such as potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic isopropyl source, typically 2-bromopropane or 2-iodopropane, in an Sₙ2 reaction to form the desired ether linkage.

G SM 4-Hydroxy-3-methoxyphenylacetonitrile (Homovanillonitrile) Intermediate Potassium Phenoxide Intermediate (Nucleophile) SM->Intermediate Deprotonation 1 Reagent1 2-Bromopropane (Isopropylating Agent) Reagent1->Intermediate Base K₂CO₃ (Base) in Acetone/DMF (Solvent) Base->Intermediate Product 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Intermediate->Product Sₙ2 Attack 2 Workup Aqueous Workup & Extraction Product->Workup Reaction Quench Purification Column Chromatography or Distillation Workup->Purification Crude Product Isolation Purification->Product Purified Product G Start 2-(4-Isopropoxy-3-methoxy -phenyl)acetonitrile Amine Substituted Phenethylamine Analog Start->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Acid Substituted Phenylacetic Acid Derivative Start->Acid Hydrolysis (Acid or Base) Heterocycle Bioactive Heterocycle (e.g., Tetrazole, Oxazole) Start->Heterocycle Cycloaddition (e.g., with NaN₃) End Drug Candidates Amine->End Acid->End Heterocycle->End

Sources

An In-depth Technical Guide to the Safe Handling of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide to the safe handling, storage, and disposal of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (CAS No. 861069-45-6).[1][2] It is intended for researchers, scientists, and drug development professionals who may work with this compound. This guide moves beyond a standard Safety Data Sheet (SDS) by providing in-depth scientific context, explaining the causality behind safety protocols, and offering validated procedures to ensure a safe laboratory environment. The core principle of this guide is to treat all described protocols as a self-validating system for risk mitigation.

Section 1: Chemical Identification and Physicochemical Properties

Nomenclature and Structure
  • Systematic Name: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Synonyms: 3-Methoxy-4-(1-methylethoxy)benzeneacetonitrile[2]

  • CAS Number: 861069-45-6[1][2]

  • Molecular Formula: C₁₂H₁₅NO₂[2]

  • Molecular Weight: 205.25 g/mol [2]

The structure of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is characterized by a benzene ring substituted with a methoxy group, an isopropoxy group, and an acetonitrile moiety. The nitrile group (-C≡N) is a key functional group that dictates much of its reactivity and toxicological profile.[3][4]

Physicochemical Data

While specific experimental data for this exact compound is not widely published, data from structurally similar compounds, such as (3-Methoxyphenyl)acetonitrile and (4-Methoxyphenyl)acetonitrile, can be used for preliminary assessment.[5][6]

PropertyPredicted/Inferred ValueRationale and Safety Implication
Physical State Likely a solid or high-boiling point liquid at room temperature.[5][7]The physical state impacts exposure risk; solids may pose an inhalation risk if dusty, while liquids can splash and have vapor pressures.[7]
Solubility Low solubility in water is expected; soluble in various organic solvents.[5][8]Low water solubility means spills will not be easily diluted and may persist.[8] It will likely sink in water.[8]
Storage Temperature Room Temperature, in a dry, sealed container.[2]Prevents degradation and reaction with atmospheric moisture.
Boiling Point High; for example, (2-Methoxyphenyl)acetonitrile boils at 143°C @ 15 mmHg.[7]A high boiling point suggests a low vapor pressure at room temperature, reducing inhalation risk under standard conditions. However, heating will increase vapor concentration significantly.
Melting Point (2-Methoxyphenyl)acetonitrile has a melting point of 65-69°C.[7]If solid, this indicates the temperature at which it will become a liquid handling hazard.

Section 2: Hazard Identification and Toxicological Profile

GHS Classification (Predicted)

Based on the data for analogous substituted phenylacetonitriles, the following GHS classification is anticipated. This is a predictive classification and should be treated with appropriate caution.

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or Harmful if swallowed.[8][9][10]

  • Acute Toxicity, Dermal (Category 3 or 4): Toxic or Harmful in contact with skin.[7][9]

  • Acute Toxicity, Inhalation (Category 3 or 4): Toxic or Harmful if inhaled.[7][9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8][10]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[8][9][10]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[8][10]

Signal Word: Danger or Warning [7][8][9][10]

The Nitrile Functional Group: A Core Hazard

The primary toxicological concern with many nitriles stems from the cyano (-C≡N) group.[3] While aromatic nitriles are generally more stable and less prone to releasing free cyanide in the body compared to their aliphatic counterparts, this possibility should not be entirely dismissed without specific metabolic data.[3][11] The toxicity of nitriles can be similar to that of cyanide poisoning, with symptoms arising from the metabolic release of the cyanide ion.[11]

Expert Insight: The presence of bulky alkoxy groups (methoxy and isopropoxy) on the phenyl ring may influence the metabolic pathways of this specific molecule. However, until empirical data is available, it is prudent to treat it with the same precautions as other toxic nitriles.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[12][13] This is the primary barrier to prevent inhalation of any vapors, aerosols, or dust.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

  • Safety Stations: A calibrated eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation.[14]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

  • Hand Protection: Wear nitrile rubber gloves. Note that "nitrile" in the glove name refers to the polymer, not the chemical class being handled.[4] Always check the manufacturer's glove compatibility chart. A double-gloving strategy (wearing two pairs of gloves) is recommended for handling highly toxic materials.

  • Eye and Face Protection: Tight-sealing safety goggles are required at a minimum.[10] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[10]

  • Skin and Body Protection: A flame-retardant lab coat is required.[9] For larger-scale operations, consider a chemically resistant apron or suit.

  • Respiratory Protection: Typically not required if work is performed within a fume hood. If there is a potential for exposure outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]

Section 4: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is donned correctly.

  • Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. Use anti-static equipment if necessary to prevent dispersal of fine powders.

  • Transfer: Use a spatula for solids or a calibrated pipette for liquids. Conduct all transfers over a secondary containment tray to catch any potential spills.

  • Post-Handling: After use, securely close the primary container.[15] Decontaminate the work surface with an appropriate solvent (e.g., isopropanol) followed by soap and water.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact occurred.[6][8] Do not eat, drink, or smoke in the laboratory.[8]

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[8][15]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[15]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][10]

  • Security: Store in a locked cabinet or area with restricted access.[8][10][15]

Disposal Protocol

All waste containing 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile must be treated as hazardous.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, weigh boats, pipette tips) and excess compound in a dedicated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office.[7][10] Do not pour down the drain. Incineration at an approved facility is a common disposal method for such compounds.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

First Aid Measures
Exposure RouteProtocol
Inhalation Immediately move the affected person to fresh air.[8][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.[8][10]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8][10] Seek immediate medical attention.[8][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water.[8][10] Seek immediate medical attention and show the medical personnel this guide or the SDS.[8][10]
Spill Response Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spill from spreading. Remove all ignition sources.

  • Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or earth.[15]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Spill_Response_Flowchart spill Spill of 2-(4-Isopropoxy-3- methoxyphenyl)acetonitrile Occurs alert Alert nearby personnel spill->alert assess_size Is the spill large or unmanageable? evacuate Evacuate Area Call EHS/Emergency assess_size->evacuate Yes ppe_check Are you wearing appropriate PPE? assess_size->ppe_check No alert->assess_size don_ppe Don appropriate PPE (Gloves, Goggles, etc.) ppe_check->don_ppe No contain Contain the spill with absorbent material ppe_check->contain Yes don_ppe->contain collect Collect absorbed material into a hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate report Report incident to Supervisor and EHS decontaminate->report

Section 6: Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[13]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[10] Hazardous decomposition products can include hydrogen cyanide.[10]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[13][16]

References

  • Haz-Map. NITRILES - Hazardous Agents. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]

  • Scentfriends. Safety Data Sheet - PEONILE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%. [Link]

  • ResearchGate. Cyanides and Nitriles. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Phenylacetonitrile. [Link]

  • Wikipedia. Nitrile. [Link]

  • ACD/Labs. Rule C-832 Nitriles, Carbonitriles and Cyanides. [Link]

  • Chemdad. 2-(4-Isopropoxy-3-Methoxyphenyl)acetonitrile. [Link]

  • Sdfine. 4-METHOXYPHENYL ACETONITRILE. [Link]

  • Atul Ltd. para Methoxy phenyl aceto nitrile - Technical Data Sheet. [Link]

  • National Institutes of Health (NIH). (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem. [Link]

  • NIST. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. [Link]

Sources

An In-Depth Technical Guide to the Spectral Characterization of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and purity assessment of this compound. In the absence of publicly available experimental spectra, this guide utilizes predictive models and comparative analysis with structurally related molecules to present a robust and instructive spectral dataset. Each section explains the causal relationships behind experimental considerations and provides detailed interpretation of the spectral features, ensuring a thorough understanding for both novice and experienced analytical scientists.

Introduction: The Significance of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, with the CAS number 861069-45-6, is a nitrile-containing organic compound.[1][2] Its molecular structure, featuring a substituted benzene ring with methoxy and isopropoxy groups, makes it a valuable precursor in the synthesis of various pharmaceutical agents. The nitrile functional group is a versatile handle for further chemical transformations, while the substituted aromatic ring is a common motif in biologically active molecules.

Accurate and comprehensive characterization of this intermediate is paramount to ensure the quality, purity, and identity of subsequent active pharmaceutical ingredients (APIs). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing unique and complementary information about the molecule's structure and composition. This guide will walk through the theoretical and practical aspects of acquiring and interpreting these spectral data for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is critical for acquiring high-quality NMR spectra. The choice of solvent and instrument parameters directly impacts the resolution and interpretability of the data.

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is set to 0 ppm and provides a reference point for all other signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • For ¹H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope (1.1%).[3]

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile in CDCl₃ would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Data for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9 - 7.1m3HAr-H
~4.5sept1H-O-CH (CH₃)₂
~3.8s3H-OCH₃
~3.7s2H-CH₂ CN
~1.3d6H-OCH(CH₃ )₂

Interpretation:

  • Aromatic Protons (δ ~6.9 - 7.1): The three protons on the benzene ring are expected to appear in the aromatic region. Due to their different electronic environments and coupling to each other, they will likely present as a complex multiplet (m).

  • Isopropoxy Methine Proton (δ ~4.5): The single proton of the isopropoxy group's CH unit is expected to be a septet due to coupling with the six equivalent methyl protons.

  • Methoxy Protons (δ ~3.8): The three protons of the methoxy group are in an identical chemical environment and do not couple with other protons, thus they will appear as a sharp singlet (s).

  • Methylene Protons (δ ~3.7): The two protons of the methylene bridge between the aromatic ring and the nitrile group are equivalent and will appear as a singlet.

  • Isopropoxy Methyl Protons (δ ~1.3): The six protons of the two methyl groups in the isopropoxy moiety are chemically equivalent. They will appear as a doublet (d) due to coupling with the single methine proton.

dot graph "1H_NMR_Assignments" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [label="Molecular Structure and Proton Assignments", labelloc=t, fontsize=12, fontname="Arial", fontcolor="#202124"];

}

Molecular structure and predicted ¹H NMR assignments.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Chemical Shift (δ, ppm)Assignment
~150Ar-C -O (isopropoxy)
~148Ar-C -O (methoxy)
~125Ar-C -CH₂
~120Ar-C H
~118-C N (Nitrile)
~115Ar-C H
~112Ar-C H
~71-O-C H(CH₃)₂
~56-OC H₃
~23-C H₂CN
~22-OCH(C H₃)₂

Interpretation:

  • Aromatic Carbons (δ 112-150): The six aromatic carbons will resonate in this region. The carbons attached to the electronegative oxygen atoms (C-O) will be the most downfield.

  • Nitrile Carbon (δ ~118): The carbon of the nitrile group typically appears in this region.

  • Isopropoxy Methine Carbon (δ ~71): The CH carbon of the isopropoxy group is shifted downfield due to the attached oxygen.

  • Methoxy Carbon (δ ~56): The carbon of the methoxy group appears at a characteristic chemical shift.

  • Methylene Carbon (δ ~23): The carbon of the CH₂ group adjacent to the nitrile and the aromatic ring.

  • Isopropoxy Methyl Carbons (δ ~22): The two equivalent methyl carbons of the isopropoxy group will give a single signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: IR Sample Preparation

The method of sample preparation can influence the appearance of the IR spectrum.

Protocol:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press. KBr is transparent to IR radiation in the typical analysis range.

  • Thin Film Method (for liquids or low-melting solids):

    • If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Predicted IR Spectral Data and Interpretation

The IR spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile will show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100-3000MediumAromatic C-H stretch
~2980-2850StrongAliphatic C-H stretch (sp³)
~2250MediumC≡N stretch (nitrile)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1250StrongAryl-O stretch (ether)
~1100StrongC-O stretch (ether)

Interpretation:

  • C-H Stretching (2850-3100 cm⁻¹): The spectrum will show strong absorptions from the sp³ hybridized C-H bonds of the isopropoxy, methoxy, and methylene groups, and medium absorptions from the sp² hybridized C-H bonds of the aromatic ring.

  • Nitrile Stretching ( ~2250 cm⁻¹): A sharp, medium-intensity peak in this region is a clear indication of the C≡N triple bond of the nitrile group.[4]

  • Aromatic C=C Stretching (1500-1600 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • Ether C-O Stretching (1000-1300 cm⁻¹): Strong bands in this region will be present due to the C-O stretching vibrations of the methoxy and isopropoxy ether linkages.

dot graph "IR_Functional_Groups" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [label="Correlation of IR Absorptions with Functional Groups", labelloc=t, fontsize=12, fontname="Arial", fontcolor="#202124"];

}

Correlation between functional groups and IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Ionization Technique

The choice of ionization method is crucial for obtaining a meaningful mass spectrum.

Protocol:

  • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The sample is introduced into the mass spectrometer and bombarded with high-energy electrons.

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight. The sample is dissolved in a suitable solvent and sprayed through a charged capillary.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile (Molecular Weight: 205.25 g/mol ) will provide key information.[5]

Table 4: Predicted Key Ions in the Mass Spectrum of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

m/z (mass-to-charge ratio)Proposed Ion
205[M]⁺ (Molecular Ion)
190[M - CH₃]⁺
162[M - C₃H₇]⁺ or [M - CH₃ - CO]⁺
150[M - C₃H₇O]⁺ or [M - CH₂CN - H]⁺
135[C₈H₇O₂]⁺ (Tropylium-like ion)

Interpretation:

  • Molecular Ion Peak ([M]⁺ at m/z 205): The presence of this peak confirms the molecular weight of the compound. Its intensity may vary depending on the ionization technique used.

  • Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of a methyl radical from the isopropoxy or methoxy group to give a peak at m/z 190. Loss of the entire isopropyl group (C₃H₇) would result in a fragment at m/z 162. A prominent peak is also expected at m/z 150, corresponding to the stable benzylic cation formed after cleavage of the C-C bond between the methylene group and the nitrile. Further fragmentation can lead to the formation of other characteristic ions.

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [label="Proposed Mass Spectrometry Fragmentation Pathway", labelloc=t, fontsize=12, fontname="Arial", fontcolor="#202124"];

}

Proposed fragmentation pathway for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Conclusion: A Multi-faceted Approach to Structural Verification

References

  • 2A Biotech. 2-(4-ISOPROPOXY-3-METHOXYPHENYL)ACETONITRILE. [Link]

  • Alachem Co., Ltd. 861069-45-6 | 4-Isopropoxy-3-methoxyphenylacetonitrile. [Link]

  • Arctom Scientific. CAS NO. 861069-45-6 | 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. [Link]

  • NIST. Benzene, 1-methyl-4-nitro-. In NIST Chemistry WebBook. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

  • RSC Publishing. IR spectra and structures of saturated ruthenium cluster carbonyl cations Run(CO)m+ (n = 1–6). [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Institute of Standards and Technology. Mass Spectrometry Data Center. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chongqing Chemdad Co., Ltd. 2-(4-Isopropoxy-3-Methoxyphenyl)acetonitrile. [Link]

  • Jingming Chemical. 2-(4-Isopropoxy-3-Methoxyphenyl)acetonitrile. [Link]

  • University of California, Davis. ¹³C NMR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's formulation, bioavailability, and overall efficacy. This guide provides a comprehensive technical overview of the solubility of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical agents.

Given the limited availability of public-domain quantitative solubility data for this specific molecule, this document takes a foundational approach. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to determine and understand the solubility of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in a range of common organic solvents. We will delve into the molecular characteristics that govern its solubility, provide predictive insights, and offer detailed experimental protocols for empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of an organic compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[1][2] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1]

Let's analyze the structure of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile:

  • Aromatic Ring: The benzene ring is a non-polar, hydrophobic moiety.

  • Isopropoxy and Methoxy Groups (-OCH(CH₃)₂ and -OCH₃): These ether groups introduce some polarity due to the electronegative oxygen atoms and can act as hydrogen bond acceptors.[2] However, the attached alkyl groups (isopropyl and methyl) are non-polar.

  • Acetonitrile Group (-CH₂CN): The nitrile group (-C≡N) is strongly polar and can act as a hydrogen bond acceptor.

The overall polarity of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a balance between its non-polar aromatic and alkyl components and its polar ether and nitrile functionalities. This molecular architecture suggests that the compound is likely to exhibit moderate polarity.

Predicted Solubility Profile

Based on its structure, we can predict the following solubility trends:

  • High Solubility: In moderately polar organic solvents where a combination of dipole-dipole interactions and London dispersion forces can be established. Examples include acetone, ethyl acetate, and dichloromethane.

  • Moderate Solubility: In polar protic solvents like ethanol and methanol. While the molecule can accept hydrogen bonds, it lacks a hydrogen bond donor group, which might limit its solubility compared to compounds with -OH or -NH functionalities.[2][3] The non-polar regions of the molecule will also influence its interaction with these highly polar solvents.

  • Low Solubility: In highly non-polar solvents such as hexanes and cyclohexane. The polar groups of the molecule will hinder its dissolution in a purely non-polar environment. It is also expected to have low solubility in water due to the significant hydrophobic character of the substituted benzene ring.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section outlines both qualitative and quantitative methods suitable for characterizing the solubility of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient way to screen a range of solvents.

2.1.1. Experimental Protocol for Qualitative Assessment
  • Preparation: Into a series of small, labeled test tubes, add approximately 25 mg of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.[4]

  • Solvent Addition: To each test tube, add 0.75 mL of a different organic solvent in small portions, shaking vigorously after each addition.[4]

  • Observation: Observe whether the solid dissolves completely.

  • Classification: Classify the solubility as:

    • Soluble: The entire solid dissolves.

    • Slightly Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.


}

Qualitative Solubility Assessment Workflow.

Quantitative Solubility Determination: Isothermal Saturation Method

For drug development and process chemistry, quantitative solubility data is crucial. The isothermal saturation method is a reliable gravimetric technique to determine the saturation solubility of a compound at a specific temperature.[5]

2.2.1. Experimental Protocol for Isothermal Saturation
  • Sample Preparation: Add an excess amount of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile to a sealed vial. The presence of undissolved solid after equilibration is necessary to ensure saturation.[5]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Place the sealed vial in a temperature-controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[5]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant in L)


}

Isothermal Saturation Method Workflow.

Practical Applications in Drug Development

A comprehensive understanding of the solubility of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is critical for several stages of drug development:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for chemical reactions to ensure that reactants are in the same phase, allowing for efficient molecular collisions and reaction.

  • Purification by Recrystallization: Recrystallization is a primary method for purifying solid organic compounds.[6][7] The ideal recrystallization solvent will dissolve the compound at high temperatures but not at room temperature, allowing for the formation of pure crystals upon cooling.[6] A systematic solubility screening is the first step in identifying a suitable solvent or solvent system for the recrystallization of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

  • Formulation Development: For the final active pharmaceutical ingredient (API), solubility in various physiological and non-physiological media is a key factor in designing a dosage form with optimal drug delivery and bioavailability.

Hypothetical Solubility Data Table

While experimental data is pending, the following table provides a predictive summary of the expected solubility of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in a range of organic solvents, based on structural analysis and general solubility principles. This table should be populated with empirical data as it becomes available.

Solvent Solvent Polarity Predicted Solubility Primary Intermolecular Forces
HexaneNon-polarLowLondon Dispersion
TolueneNon-polar (aromatic)ModerateLondon Dispersion, π-π stacking
Diethyl EtherSlightly PolarModerate to HighDipole-dipole, London Dispersion
DichloromethaneModerately PolarHighDipole-dipole, London Dispersion
Ethyl AcetateModerately PolarHighDipole-dipole, London Dispersion
AcetoneModerately PolarHighDipole-dipole, London Dispersion
IsopropanolPolar ProticModerateHydrogen Bonding (acceptor), Dipole-dipole
EthanolPolar ProticModerateHydrogen Bonding (acceptor), Dipole-dipole
MethanolPolar ProticModerateHydrogen Bonding (acceptor), Dipole-dipole
WaterHighly Polar ProticVery LowLimited Hydrogen Bonding, Hydrophobic Effect

Conclusion

This technical guide has laid the groundwork for a comprehensive understanding of the solubility of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in organic solvents. By dissecting its molecular structure, we have been able to make informed predictions about its solubility profile. More importantly, this guide provides detailed, actionable protocols for the experimental determination of both qualitative and quantitative solubility, empowering researchers to generate the precise data needed for their work. A thorough characterization of this property is not merely an academic exercise but a critical step in the successful development of new pharmaceutical agents.

References

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • BenchChem. (n.d.). Solubility of Solvent Blue 35 in organic solvents.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • AAT Bioquest. (2022, April 18).
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  • Unknown. (n.d.).
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  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
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  • University of California, Davis. (n.d.).
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  • University of Toronto. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. (2022, July 8).
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  • Arctom Scientific. (n.d.). CAS NO. 861069-45-6 | 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.
  • National Institutes of Health, PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile.
  • Industrial Chemicals. (n.d.).
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A Technical Guide to the Synthesis, Characterization, and Sourcing of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a nitrile group and a substituted phenyl ring, makes it a versatile building block for constructing more complex molecular architectures. This guide provides an in-depth overview of a reliable synthetic pathway, comprehensive characterization data, and a survey of commercial suppliers for this compound. It is intended for researchers, process chemists, and sourcing specialists in the pharmaceutical and life sciences industries.

Introduction and Significance

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, identified by CAS Number 861069-45-6, is a specialized organic compound whose importance is intrinsically linked to its role as a key precursor in pharmaceutical manufacturing. The nitrile functional group is a valuable synthon, readily convertible into amines, carboxylic acids, or other moieties, while the substituted aromatic ring provides a scaffold for targeted drug design.[1][2]

The primary application of this compound is in the synthesis of advanced pharmaceutical intermediates. The strategic placement of the isopropoxy and methoxy groups on the phenyl ring is a common feature in a range of biologically active molecules, influencing their solubility, metabolic stability, and target-binding affinity. Acetonitrile and its derivatives are fundamental in the synthesis of nitrogen-containing compounds and heterocyclic structures, which are prevalent in medicinal chemistry.[3]

Synthesis Pathway: Williamson Ether Synthesis

A robust and widely applicable method for preparing 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is through the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the alkylation of a phenoxide ion with an alkyl halide. In this specific synthesis, the starting material is 4-hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile), which is O-alkylated using 2-bromopropane.

The reaction proceeds by deprotonating the phenolic hydroxyl group of homovanillonitrile with a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide. This intermediate then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion and forming the desired isopropoxy ether linkage.[4]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, adhering to all relevant safety precautions.

Materials:

  • 4-hydroxy-3-methoxyphenylacetonitrile

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous[5]

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-3-methoxyphenylacetonitrile (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add 2-bromopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Rationale and Mechanistic Considerations
  • Choice of Base: Potassium carbonate is an effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Solvent: Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction. It readily dissolves the organic reactants while its polarity helps to stabilize the transition state, accelerating the reaction rate.[3]

  • Alkylating Agent: 2-Bromopropane is a readily available and reactive secondary alkyl halide suitable for forming the isopropyl ether.

Synthesis Workflow Diagram

Synthesis_Workflow SM Starting Materials: 4-hydroxy-3-methoxyphenylacetonitrile 2-Bromopropane K2CO3, Acetonitrile Reaction Williamson Ether Synthesis (Reflux, 12-18h) SM->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Filter Purification Column Chromatography (Silica Gel) Workup->Purification Dry & Concentrate Product Pure 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis and purification of the target compound.

Physicochemical Properties & Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Physical and Chemical Properties
PropertyValueSource
CAS Number 861069-45-6[6]
Molecular Formula C₁₂H₁₅NO₂N/A
Molecular Weight 205.25 g/mol N/A
Appearance Typically an off-white to pale yellow solid or oil
Purity >95% (as specified by suppliers)[7]
Spectroscopic Data Interpretation
  • ¹H-NMR (Proton NMR): The proton NMR spectrum is the most definitive tool for structural confirmation. Expected signals include:

    • A doublet corresponding to the six methyl protons of the isopropoxy group (~1.3 ppm).

    • A septet for the single methine proton of the isopropoxy group (~4.5 ppm).

    • A singlet for the methylene protons (CH₂) adjacent to the nitrile group (~3.7 ppm).

    • A singlet for the methoxy group protons (~3.8 ppm).

    • Signals in the aromatic region (~6.8-7.0 ppm) corresponding to the three protons on the phenyl ring.[8][9]

  • ¹³C-NMR (Carbon NMR): The carbon spectrum will show distinct signals for each unique carbon atom, including the nitrile carbon (~118 ppm), the aliphatic carbons of the isopropoxy and methylene groups, the methoxy carbon, and the aromatic carbons.[10]

  • FT-IR (Infrared Spectroscopy): The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹. Other key absorptions will include C-H stretches (aliphatic and aromatic) and C-O stretches for the ether linkages.[11]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 205.25.

Commercial Sourcing and Considerations

For researchers and development teams requiring this intermediate without in-house synthesis, several chemical suppliers offer 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. When sourcing, it is critical to request and review the Certificate of Analysis (CoA) to verify purity and identity.

Representative Commercial Suppliers
SupplierCAS NumberAvailable QuantitiesPurityReference
Arctom Scientific 861069-45-6250mg, CustomInquiry[6]
Abound 861069-45-6InquiryInquiry[12]
2a biotech 861069-45-6InquiryInquiry[13]
Guidechem (Listing) 861069-45-61g95%[7]

Note: Availability, purity, and quantities are subject to change. Direct inquiry with the suppliers is recommended.

Safety, Handling, and Storage

Safety: Like many nitriles, this compound should be handled with care. It is potentially toxic if ingested or absorbed through the skin.[14] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a valuable chemical intermediate with direct applications in pharmaceutical synthesis. Its preparation via Williamson ether synthesis is a reliable and scalable method. Proper analytical characterization is crucial for ensuring the quality required for drug development workflows. A number of commercial vendors can supply this reagent, facilitating its access for research and development activities.

References

  • Arctom Scientific. 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. [Link]

  • 2a biotech. 2-(4-ISOPROPOXY-3-METHOXYPHENYL)ACETONITRILE. [Link]

  • Chemsrc. 1-Butanone,3-(1,3-benzodioxol-5-yl). [Link]

  • Riverland Trading. Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. [Link]

  • PubChem. (3-Methoxyphenyl)acetonitrile. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • ResearchGate. 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. [Link]

  • ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. [Link]

  • PubChem. Benzeneacetonitrile, 4-methoxy-. [Link]

  • ResearchGate. 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Synthesis Precursors for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif, featuring a substituted phenylacetonitrile core, is prevalent in numerous biologically active molecules. This guide provides a comprehensive overview of the key synthesis precursors and established synthetic routes for this target molecule, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The focus is on providing not just procedural steps, but also the underlying chemical principles and rationale for experimental choices, ensuring a thorough understanding of the synthesis process.

The primary and most convergent synthetic strategy commences with the readily available and bio-sourced building block, vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2] The synthesis logically proceeds through two key transformations: the isopropylation of the phenolic hydroxyl group of vanillin to form the key intermediate 4-isopropoxy-3-methoxybenzaldehyde , followed by the conversion of the aldehyde functionality into a cyanomethyl group to yield the final product.

Part 1: Synthesis of the Key Precursor: 4-Isopropoxy-3-methoxybenzaldehyde

The synthesis of 4-isopropoxy-3-methoxybenzaldehyde is a straightforward yet critical step. The most common and efficient method is the Williamson ether synthesis, which involves the alkylation of the phenolic hydroxyl group of vanillin with an isopropylating agent.

Reaction Pathway: Williamson Ether Synthesis

This reaction proceeds via the deprotonation of the phenolic hydroxyl group of vanillin by a suitable base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide.

Williamson_Ether_Synthesis Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Intermediate 4-Isopropoxy-3-methoxybenzaldehyde Vanillin->Intermediate Williamson Ether Synthesis Base Base (e.g., K₂CO₃, NaH) Base->Vanillin Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Vanillin Isopropylating_Agent Isopropylating Agent (e.g., 2-Bromopropane) Isopropylating_Agent->Vanillin Alkylation

Caption: Williamson Ether Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde from Vanillin.

Experimental Protocol: Isopropylation of Vanillin

The following protocol is a representative procedure for the synthesis of 4-isopropoxy-3-methoxybenzaldehyde.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Bromopropane (or 2-iodopropane for higher reactivity)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of vanillin (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 4-isopropoxy-3-methoxybenzaldehyde.[3][4][5]

Causality Behind Experimental Choices:
  • Base: Potassium carbonate is a mild and cost-effective base, suitable for deprotonating the phenolic hydroxyl group without causing side reactions. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving the anion more reactive, and do not participate in the reaction.

  • Isopropylating Agent: 2-Bromopropane is a common choice. 2-Iodopropane is more reactive but also more expensive.

  • Temperature: Heating the reaction mixture increases the rate of the SN2 reaction.

Parameter Typical Value/Condition Rationale
Reactant Ratio Vanillin:Base:Isopropylating Agent = 1:1.5:1.2Excess base ensures complete deprotonation, and a slight excess of the alkylating agent drives the reaction to completion.
Temperature 60-80°COptimizes reaction rate without significant decomposition.
Reaction Time 4-6 hoursTypically sufficient for completion, but should be monitored by TLC.
Typical Yield >90%This is generally a high-yielding reaction.

Part 2: Conversion of 4-Isopropoxy-3-methoxybenzaldehyde to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

The transformation of the aldehyde to the nitrile is a crucial step. Several methods can be employed, each with its own advantages and considerations.

Method 1: Two-Step Synthesis via Benzyl Halide

This classic approach involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent cyanation.

Two_Step_Nitrile_Synthesis Aldehyde 4-Isopropoxy-3-methoxybenzaldehyde Alcohol (4-Isopropoxy-3-methoxyphenyl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH₄) Halide 4-Isopropoxy-3-methoxybenzyl halide Alcohol->Halide Halogenation (e.g., SOCl₂, PBr₃) Nitrile 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Halide->Nitrile Cyanation (e.g., NaCN, KCN)

Caption: Two-step synthesis of the target nitrile from the precursor aldehyde.

Experimental Protocol:

Step 1: Reduction to (4-Isopropoxy-3-methoxyphenyl)methanol

  • Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer and concentrate to yield the alcohol.

Step 2: Conversion to Benzyl Halide and Cyanation

  • The crude alcohol can be converted to the benzyl chloride using thionyl chloride (SOCl₂) or to the benzyl bromide using phosphorus tribromide (PBr₃).

  • The resulting benzyl halide is then reacted with sodium cyanide or potassium cyanide in a polar aprotic solvent (e.g., acetone, DMSO) to yield the desired nitrile.[6] This reaction is analogous to the synthesis of p-methoxyphenylacetonitrile from anisyl alcohol.[6]

Method 2: Direct Conversion via Aldoxime Dehydration

This is a more direct route that avoids the isolation of the benzyl halide intermediate. The aldehyde is first converted to an aldoxime, which is then dehydrated to the nitrile.

Aldoxime_Route Aldehyde 4-Isopropoxy-3-methoxybenzaldehyde Oxime 4-Isopropoxy-3-methoxybenzaldehyde oxime Aldehyde->Oxime Reaction with Hydroxylamine Nitrile 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Oxime->Nitrile Dehydration (e.g., Ac₂O, SOCl₂)

Sources

Substituted Phenylacetonitriles: A Versatile Scaffold for Modern Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Executive Summary

Phenylacetonitrile, and its substituted derivatives, represent a class of organic compounds of paramount importance in the landscape of modern chemical research. Characterized by a phenyl ring attached to a methylene group which is in turn bonded to a nitrile functional group, this scaffold is deceptively simple. Its true value lies in the rich and varied reactivity imparted by its three core components: the aromatic ring, the acidic α-carbon, and the versatile nitrile moiety. This combination makes substituted phenylacetonitriles powerful intermediates and core structural motifs in a vast array of applications, from life-saving pharmaceuticals to advanced materials. This guide provides an in-depth exploration of the synthesis, functionalization, and diverse research applications of these compounds, offering both foundational knowledge and field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Phenylacetonitrile Core - A Privileged Scaffold

Phenylacetonitrile (also known as benzyl cyanide) is an aromatic organic compound with the formula C₆H₅CH₂CN.[1][2] Its structure is a cornerstone of organic synthesis, serving as a versatile building block for constructing more complex molecules.[3] The true power of this scaffold is realized through substitution, either on the phenyl ring or at the α-carbon. These modifications allow for the fine-tuning of steric, electronic, and physicochemical properties, unlocking a vast chemical space for exploration.

The utility of this scaffold stems from two primary reactive centers:

  • The Active Methylene Group: The protons on the carbon adjacent to both the phenyl ring and the nitrile group (the α-carbon) are acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion, which is a potent nucleophile.[3][4] This reactivity is the gateway to forming new carbon-carbon bonds, enabling the construction of complex molecular architectures.

  • The Nitrile Group: The cyano group is a highly versatile functional handle. It can undergo nucleophilic addition, be hydrolyzed to a primary amide or a carboxylic acid, or be reduced to a primary amine.[5][6] This allows for the introduction of a wide range of other functional groups late in a synthetic sequence.

This guide will dissect the key methodologies for working with this scaffold and highlight its most impactful research applications.

Section 1: The Chemist's Toolkit: Synthesis and Functionalization Strategies

The ability to efficiently synthesize and selectively functionalize the phenylacetonitrile core is fundamental to its application. The choice of synthetic strategy is dictated by factors such as desired substitution pattern, scale, and tolerance of other functional groups.

Core Synthesis Methodologies

The most traditional and widely used method for preparing phenylacetonitriles is the nucleophilic substitution of a benzyl halide with an alkali metal cyanide, a variant of the Kolbe nitrile synthesis.[5]

Classical Protocol: Cyanation of Benzyl Halides This reaction involves treating a substituted benzyl chloride or bromide with sodium or potassium cyanide.

  • Causality of Choice: Benzyl halides are excellent electrophiles due to the stability of the incipient benzyl carbocation. Cyanide is a potent nucleophile. The choice of solvent is critical; polar aprotic solvents like DMSO or acetonitrile are common, but phase-transfer catalysis is often employed in biphasic systems for improved safety, efficiency, and industrial applicability.[6][7][8]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 2-Phenylpropanenitrile This protocol is an adaptation of established methods for α-alkylation, demonstrating the principle of phase-transfer catalysis (PTC) which enhances reactivity in two-phase systems.[6]

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine phenylacetonitrile (1 equiv.), 50% aqueous sodium hydroxide (excess), and a catalytic amount (1-5 mol%) of a quaternary ammonium salt such as benzyltriethylammonium chloride.

  • Reaction: Cool the mixture in a water bath. Add ethyl bromide (1.1 equiv.) dropwise, ensuring the internal temperature is maintained between 28-35 °C. The PTC catalyst shuttles the hydroxide and cyanide ions into the organic phase, facilitating the reaction.

  • Monitoring & Workup: After the addition is complete, continue stirring for 2-4 hours. The reaction can be monitored by TLC or GC. Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Key Functionalization Reactions

α-Carbon Alkylation: The Gateway to Complexity The acidity of the α-protons is the cornerstone of phenylacetonitrile's utility. However, controlling the degree of alkylation is a common challenge.

  • The Challenge of Over-Alkylation: The mono-alkylated product still possesses an acidic proton, making it susceptible to a second alkylation event.[6]

  • Controlling Selectivity: The choice of base and reaction conditions is paramount.

    • Bulky Bases: Using sterically hindered bases like lithium diisopropylamide (LDA) can favor mono-alkylation.

    • Phase-Transfer Catalysis (PTC): As described in the protocol above, PTC with milder bases like aqueous NaOH often provides excellent selectivity for mono-alkylation.[6]

    • Modern Catalysis: Base-promoted alkylation using alcohols as alkylating agents represents a more sustainable, "borrowing hydrogen" approach.[9]

Table 1: Comparison of α-Alkylation Strategies

MethodBaseAlkylating AgentKey AdvantageCommon IssueReference
ClassicalNaH, LDAAlkyl HalideHigh reactivityOver-alkylation, requires anhydrous conditions[6]
PTCaq. NaOH/KOHAlkyl HalideHigh selectivity for mono-alkylation, operational simplicityCatalyst can sometimes be difficult to remove[6]
Base-PromotedKOtBuAlcoholAtom economical, sustainableHigher temperatures required, mechanism can be complex[9]

Nitrile Group Transformations The nitrile group is a synthetic chameleon, readily converted into other critical functionalities.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to the primary amide and then to the carboxylic acid (e.g., phenylacetic acid).[6] This is a foundational transformation for producing many active pharmaceutical ingredients.

  • Reduction: Strong reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (e.g., phenethylamine), another crucial pharmacophore.

  • Decyanation: Modern photocatalytic methods using boryl radicals allow for the complete removal of the cyano group, effectively serving as an indirect deoxygenation of an alcohol precursor.[10][11] This advanced technique is useful for late-stage functionalization where the nitrile was used to build a carbon skeleton but is no longer needed.[11]

Section 2: Applications in Drug Discovery and Medicinal Chemistry

The substituted phenylacetonitrile core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[3][12]

Case Study 1: Anticonvulsant Agents

The phenylacetyl moiety is a key structural feature in many anticonvulsant drugs. The search for novel treatments for epilepsy, a neurological disorder affecting millions worldwide, is a major research driver.[13][14]

  • Mechanism & Rationale: Many anticonvulsants function by modulating ion channels, particularly voltage-gated sodium channels. The lipophilic phenyl group aids in crossing the blood-brain barrier, while the adjacent functionality (often an amide or hydantoin) interacts with the receptor target.

  • Key Examples:

    • Phenytoin: While not directly synthesized from phenylacetonitrile, its 5,5-diphenylhydantoin structure highlights the importance of the diphenylmethyl motif, which is readily accessible from phenylacetonitrile derivatives.[13][15]

    • N-(phenylacetyl)trifluoromethanesulfonamides: A series of these compounds showed significant activity against maximal electroshock (MES)-induced seizures.[16] The parent compound displayed excellent oral bioavailability and a better safety profile in mice than prototype drugs like phenytoin and valproate.[16]

    • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: These compounds were designed as analogs of known anticonvulsants and showed promising activity in the MES screen, an animal model indicative of efficacy against generalized tonic-clonic seizures.[17]

Table 2: Selected Phenylacetonitrile-Derived Structures with Anticonvulsant Activity

Compound ClassKey Structural FeaturePrimary Screening ModelNotable FindingReference
N-(Phenylacetyl)trifluoromethanesulfonamidesPhenylacetyl group attached to a sulfonamideMES, scMetGood oral bioavailability, low toxicity, larger protective index than phenytoin[16]
PhenylacetamidesPhenylacetamide core with piperazine substitutionMES, 6-HzActivity against therapy-resistant epilepsy models[17]
Amide DerivativesN-(2-hydroxyethyl)amidesMESPotent activity with low toxicity, potential GABA-T inhibition[18]
Case Study 2: Cardiovascular Drugs

The utility of this scaffold extends beyond the central nervous system. The calcium channel blockers verapamil and gallopamil are cornerstone therapies for hypertension and coronary heart disease.[19] Their synthesis crucially involves the α-alkylation of a substituted phenylacetonitrile.

  • Synthetic Logic: The core of these molecules is constructed by reacting a dimethoxy- or trimethoxy-substituted phenylacetonitrile with a long-chain aminoalkyl halide. This step perfectly illustrates the power of the α-alkylation reaction to build the complex carbon framework required for biological activity.

Diagram 1: Logical Flow from Scaffold to Application

G cluster_synthesis Synthesis & Functionalization cluster_applications Research Applications A Substituted Benzyl Halide B Substituted Phenylacetonitrile Core A->B + KCN / NaCN C α-Alkylation B->C Base + R-X D Nitrile Transformation (Hydrolysis, Reduction, etc.) B->D H Chemical Probes B->H Scaffold for Design E Anticonvulsants C->E F Cardiovascular Drugs (e.g., Verapamil) C->F G Agrochemicals D->G

Caption: Logical workflow from synthesis of the core scaffold to diverse research applications.

Section 3: Advanced and Emerging Applications

While the role of phenylacetonitriles in pharmaceuticals is well-documented, their utility extends to other cutting-edge areas of research.

Agrochemicals

The same synthetic versatility that makes phenylacetonitriles attractive for drug discovery also applies to the development of agrochemicals. They serve as key intermediates in the manufacturing of fungicides, herbicides, and insecticides, where the goal is to create molecules with high potency against a target pest and low toxicity to non-target organisms.[3][12]

Chemical Probes: A Forward Look

A chemical probe is a small molecule designed to selectively interact with a specific biological target (like an enzyme or receptor) to study its function in a cellular or organismal context.[20] Given their proven bioactivity and versatile chemistry, substituted phenylacetonitriles are ideal starting points for the rational design of novel chemical probes.

  • Design Rationale:

    • Start with a Bioactive Core: A phenylacetonitrile derivative with known affinity for a target (e.g., an ion channel) can be selected.

    • Incorporate a Reporter Tag: A fluorophore, biotin tag, or photo-crosslinking group can be appended to the molecule, often at a position that structure-activity relationship data suggests is tolerant to modification. This can be achieved via α-alkylation or by modifying a substituent on the phenyl ring.

    • Validate Selectivity: The resulting probe must be rigorously tested to ensure it retains its selectivity for the intended target.

This approach allows researchers to visualize target localization, quantify target engagement, and identify new biological pathways.

Diagram 2: Conceptual Design of a Phenylacetonitrile-Based Chemical Probe

G Scaffold Substituted Phenylacetonitrile Core Known Bioactivity for Target X Modification Synthetic Modification Scaffold:f1->Modification Probe Phenylacetonitrile Scaffold Linker Reporter Tag (e.g., Fluorophore) Modification->Probe:f0

Sources

chemical reactivity of the isopropoxy-methoxyphenyl moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Isopropoxy-Methoxyphenyl Moiety

Abstract

The isopropoxy-methoxyphenyl moiety is a common structural feature in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its prevalence stems from the nuanced electronic and steric properties conferred by the two distinct alkoxy substituents. The electron-donating nature of the oxygen atoms strongly activates the aromatic ring towards electrophilic attack, while the difference in steric bulk between the methoxy and isopropoxy groups provides a handle for controlling regioselectivity. This guide offers a comprehensive exploration of the moiety's chemical reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect its behavior in electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and ether cleavage, providing researchers and drug development professionals with the foundational knowledge to effectively manipulate and functionalize this versatile chemical entity.

Fundamental Principles: Electronic and Steric Landscape

The reactivity of an aromatic system is fundamentally governed by the electronic and steric nature of its substituents. The isopropoxy-methoxyphenyl scaffold is a classic example of a highly activated, or electron-rich, aromatic ring. This activation arises from the interplay of two opposing electronic forces from the alkoxy groups.

1.1 Electronic Effects: A Duality of Influence

Both methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups exert a powerful electron-donating resonance effect (+M or +R) and a weaker electron-withdrawing inductive effect (-I).

  • Resonance Donation (+M): The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1][2] This delocalization significantly increases the electron density of the ring, particularly at the ortho and para positions.[3] This resonance effect is the dominant electronic factor and is responsible for the high nucleophilicity of the ring.[4][5]

  • Inductive Withdrawal (-I): Due to oxygen's high electronegativity relative to carbon, it pulls electron density away from the ring through the sigma (σ) bond.[1][6] However, this effect is considerably weaker than the resonance donation.[2]

The net result is a strong activation of the benzene ring, making it highly susceptible to attack by electrophiles.[6]

Caption: Figure 1. Resonance donation from an alkoxy group.

1.2 Steric Considerations

While electronically similar, the isopropoxy group is significantly bulkier than the methoxy group. This steric hindrance plays a critical role in directing the outcome of reactions, particularly when substitution is possible at a position adjacent (ortho) to the isopropoxy group.[7] Incoming reagents may face spatial repulsion, making attack at a less hindered site, such as the para position, more favorable.[8] The interplay between the strong activating effects and this steric factor is a key theme in the chemistry of this moiety.

Electrophilic Aromatic Substitution (EAS): The Dominant Reaction Pathway

Given its electron-rich nature, the isopropoxy-methoxyphenyl ring readily undergoes electrophilic aromatic substitution (EAS). The alkoxy groups are powerful ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves.[9][10][11]

2.1 Mechanistic Underpinning of Regioselectivity

The ortho, para directing effect is not merely a statistical preference; it is a consequence of carbocation stability. When an electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge of the intermediate (the arenium ion or sigma complex) is located on the carbon bearing the alkoxy group. This allows the oxygen's lone pair to directly stabilize the charge through resonance, creating a particularly stable contributor where all atoms have a full octet.[4][12] Attack at the meta position does not allow for this type of stabilization, making the transition state significantly higher in energy.[12]

EAS_Mechanism Arenium Ion Stabilization in EAS cluster_ortho Ortho Attack cluster_meta Meta Attack Ortho_Start Alkoxybenzene + E+ Ortho_Int1 Intermediate 1 Ortho_Start->Ortho_Int1 Ortho_Int2 Intermediate 2 Ortho_Int1->Ortho_Int2 Ortho_Stable Oxygen-Stabilized Intermediate (Major) Ortho_Int2->Ortho_Stable Ortho_Product Ortho Product Ortho_Stable->Ortho_Product Meta_Start Alkoxybenzene + E+ Meta_Int1 Intermediate 1 Meta_Start->Meta_Int1 Meta_Int2 Intermediate 2 Meta_Int1->Meta_Int2 Meta_Product Meta Product (Minor) Meta_Int2->Meta_Product caption Figure 2. Stabilization of ortho/para vs. meta attack.

Caption: Figure 2. Stabilization of ortho/para vs. meta attack.

2.2 Regiochemical Outcomes and Steric Influence

The specific substitution pattern on a di-substituted ring depends on the combined directing effects. For a substrate like 1-isopropoxy-4-methoxybenzene, both groups direct to the same positions (2, 3, 5, and 6). However, the positions ortho to the bulky isopropoxy group (2 and 6) are sterically hindered. Therefore, substitution is heavily favored at positions 3 and 5, which are ortho to the less bulky methoxy group.[13][14]

Table 1: Predicted Major Products for EAS Reactions on 1-Isopropoxy-4-methoxybenzene

Reaction TypeReagentsPredicted Major Product(s)Rationale
Bromination Br₂, FeBr₃ or CH₃COOH2-Bromo-4-isopropoxy-1-methoxybenzeneStrong activation directs bromine ortho to the methoxy group, the least hindered activated position.
Nitration HNO₃, H₂SO₄4-Isopropoxy-1-methoxy-2-nitrobenzeneThe powerful nitronium ion (NO₂⁺) attacks the most electron-rich and accessible site.
Friedel-Crafts Acylation CH₃COCl, AlCl₃1-(5-Isopropoxy-2-methoxyphenyl)ethan-1-oneThe bulky acyl electrophile strongly prefers the less hindered position ortho to the methoxy group.

2.3 Experimental Protocol: Bromination of 1-Isopropoxy-4-methoxybenzene

This protocol illustrates a typical EAS reaction on a highly activated ring, where mild conditions are sufficient.

  • Dissolution: Dissolve 1-isopropoxy-4-methoxybenzene (1.0 eq) in glacial acetic acid (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C. The characteristic red-brown color of bromine should dissipate upon addition.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC or GC-MS.

  • Quenching: Slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite (NaHSO₃) to quench any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain the desired 2-bromo-4-isopropoxy-1-methoxybenzene.

Beyond EAS: Nucleophilic and Metal-Catalyzed Transformations

While less common than EAS, the isopropoxy-methoxyphenyl moiety can participate in other crucial synthetic transformations, particularly when appropriately functionalized.

3.1 Nucleophilic Aromatic Substitution (S_NAr)

S_NAr reactions are typically challenging on electron-rich rings.[15] For a nucleophile to attack, the aromatic ring must be rendered electron-deficient. This is achieved by installing a potent electron-withdrawing group (EWG), such as a nitro group (-NO₂), ortho or para to a suitable leaving group (e.g., a halide, or in some cases, an alkoxy group).[15][16] The EWG is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[15][17]

In a hypothetical molecule like 2-isopropoxy-1-methoxy-4-nitrobenzene, the nitro group activates the ring for nucleophilic attack. A strong nucleophile could potentially displace the methoxy group at the C1 position.

SNAr_Mechanism SNAr Mechanism with Alkoxy Leaving Group Start Substrate + Nu- Meisenheimer Meisenheimer Complex (Resonance Stabilized by NO2) Start->Meisenheimer Addition Product Substituted Product + MeO- Meisenheimer->Product Elimination caption Figure 3. The addition-elimination mechanism of SNAr.

Caption: Figure 3. The addition-elimination mechanism of SNAr.

3.2 Metal-Catalyzed Cross-Coupling Reactions

A halogenated isopropoxy-methoxyphenyl derivative is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are cornerstones of modern synthesis for forming C-C and C-heteroatom bonds.[18][19] Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings enable the introduction of a vast array of functional groups.

Experimental Protocol: Suzuki Coupling of 2-Bromo-4-isopropoxy-1-methoxybenzene

This protocol describes the formation of a biaryl compound, a common objective in drug discovery.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-4-isopropoxy-1-methoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like SPhos or XPhos (0.04 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/water (4:1), followed by a degassed aqueous solution of a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the biaryl product.

Suzuki_Cycle Simplified Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)-X OxAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)2 PdII_R R-Pd(II)-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-Ar' caption Figure 4. Catalytic cycle for the Suzuki cross-coupling.

Caption: Figure 4. Catalytic cycle for the Suzuki cross-coupling.

Reactivity of the Ether Linkages: Cleavage Reactions

The C-O bonds of the methoxy and isopropoxy groups are generally stable but can be cleaved under specific, often harsh, conditions to reveal the corresponding phenols. This transformation is valuable for unmasking a hydroxyl group late in a synthetic sequence.

The reagent of choice for ether cleavage is often boron tribromide (BBr₃). The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack by bromide. When comparing the cleavage of a methoxy versus an isopropoxy group, selectivity can sometimes be achieved. The cleavage of the isopropoxy group may be favored under conditions that promote an S_N1-like pathway, as the departure of the ether would generate a relatively stable secondary carbocation (isopropyl cation). Conversely, S_N2 conditions would favor attack at the less sterically hindered methyl group of the methoxy ether.

Experimental Protocol: Dealkylation using Boron Tribromide

Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.

  • Setup: Dissolve the isopropoxy-methoxyphenyl substrate (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried, three-neck flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1 eq per ether group to be cleaved) via syringe.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully cool the reaction back to 0 °C and quench by the very slow, dropwise addition of methanol, followed by water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting phenol by column chromatography.

Conclusion

The isopropoxy-methoxyphenyl moiety presents a rich and predictable landscape of chemical reactivity. Its behavior is dominated by the powerful activating and ortho, para-directing nature of the alkoxy groups, making it an excellent substrate for electrophilic aromatic substitution. The steric bulk of the isopropoxy group provides a reliable tool for controlling regioselectivity, often directing electrophiles to the positions ortho to the smaller methoxy group. Beyond this primary mode of reactivity, the moiety can be engaged in nucleophilic substitution when properly activated and serves as a versatile building block in modern metal-catalyzed cross-coupling reactions. Finally, the ether linkages themselves can be strategically cleaved to reveal phenolic functionalities. A thorough understanding of these principles empowers chemists to harness the unique characteristics of this moiety in the rational design and synthesis of complex molecules.

References

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The Strategic Core: A Technical Guide to 3,4-Disubstituted Phenylacetonitriles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-disubstituted phenylacetonitrile scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile synthon for a multitude of pharmacologically active agents. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and therapeutic applications of this pivotal molecular framework. We will explore a range of synthetic methodologies, from classical cyanation reactions to modern transition-metal-catalyzed cross-couplings, offering detailed experimental protocols for key transformations. Furthermore, this document will elucidate the chemical behavior of the phenylacetonitrile core, including its propensity for alpha-functionalization and conversion into other valuable functional groups. A significant focus will be placed on the role of these compounds as precursors to important pharmaceuticals, with a quantitative summary of their biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility and pharmacological potential of 3,4-disubstituted phenylacetonitriles.

Introduction: The Enduring Significance of the Phenylacetonitrile Moiety

Phenylacetonitrile and its derivatives are fundamental building blocks in organic synthesis, prized for the unique reactivity conferred by the nitrile group and the adjacent benzylic position.[1] The presence of both an aromatic ring and a nitrile functional group allows for a diverse array of chemical transformations, including reduction, oxidation, and nucleophilic addition reactions.[1] The 3,4-disubstitution pattern on the phenyl ring is of particular importance in drug design, as it allows for the modulation of a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. This, in turn, influences the pharmacokinetic and pharmacodynamic profile of the resulting drug molecule. This guide will delve into the intricacies of this vital chemical class, providing both theoretical understanding and practical guidance for its application in a research and development setting.

Synthesis of 3,4-Disubstituted Phenylacetonitriles: A Methodological Overview

The introduction of the cyanomethyl group onto a 3,4-disubstituted benzene ring can be achieved through several synthetic strategies. The choice of method is often dictated by the nature of the substituents on the aromatic ring, the availability of starting materials, and the desired scale of the reaction.

Cyanation of 3,4-Disubstituted Benzyl Halides

A traditional and widely employed method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt.[2] This reaction typically proceeds via an SN2 mechanism and is effective for a range of 3,4-disubstituted benzyl chlorides and bromides.

  • Materials: 3,4-Dichlorobenzyl chloride, sodium cyanide, ethanol, water.

  • Procedure: A solution of 3,4-dichlorobenzyl chloride (1 mole) in ethanol (500 mL) is added dropwise to a stirred solution of sodium cyanide (1.2 moles) in a mixture of ethanol (500 mL) and water (100 mL) at reflux. The reaction mixture is refluxed for an additional 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 3,4-dichlorophenylacetonitrile, which can be further purified by recrystallization or distillation.

Transition-Metal-Catalyzed Cyanation of Aryl Halides

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions for the formation of C-C bonds. Palladium- and copper-catalyzed cyanation of 3,4-disubstituted aryl halides offers a powerful alternative to the classical methods, often with broader substrate scope and milder reaction conditions.

Alternative Synthetic Routes

Beyond the more common methods, several other strategies exist for the synthesis of 3,4-disubstituted phenylacetonitriles. These include the dehydration of aldoximes and the reaction of benzyl alcohols with cyanide sources. For instance, 3-methoxy-4-hydroxyphenylacetonitrile can be prepared by reacting 3-methoxy-4-hydroxybenzyl alcohol with hydrogen cyanide in dimethyl sulfoxide (DMSO).[3][4]

  • Materials: 3-methoxy-4-hydroxybenzyl alcohol, anhydrous hydrocyanic acid, dimethyl sulfoxide (DMSO).

  • Procedure: To a solution of 3-methoxy-4-hydroxybenzyl alcohol (185 g) in DMSO (1250 mL) at 125°C, anhydrous hydrocyanic acid (35 g) is passed in over 1 hour. The mixture is stirred for an additional 2 hours at the same temperature. After cooling, the reaction is worked up to yield the desired product.[3]

Diagram 1: Key Synthetic Pathways to 3,4-Disubstituted Phenylacetonitriles

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Benzyl Halide Benzyl Halide Nucleophilic Substitution (SN2) Nucleophilic Substitution (SN2) Benzyl Halide->Nucleophilic Substitution (SN2) NaCN or KCN Aryl Halide Aryl Halide Transition-Metal Catalysis Transition-Metal Catalysis Aryl Halide->Transition-Metal Catalysis Pd or Cu catalyst, CN source Benzyl Alcohol Benzyl Alcohol Direct Cyanation Direct Cyanation Benzyl Alcohol->Direct Cyanation HCN, DMSO 3,4-Disubstituted Phenylacetonitrile 3,4-Disubstituted Phenylacetonitrile Nucleophilic Substitution (SN2)->3,4-Disubstituted Phenylacetonitrile Transition-Metal Catalysis->3,4-Disubstituted Phenylacetonitrile Direct Cyanation->3,4-Disubstituted Phenylacetonitrile

Caption: Major synthetic routes to 3,4-disubstituted phenylacetonitriles.

Chemical Reactivity of the Phenylacetonitrile Core

The synthetic utility of 3,4-disubstituted phenylacetonitriles extends far beyond their initial preparation. The nitrile group and the activated methylene bridge are amenable to a wide range of chemical transformations, making them invaluable intermediates.

Reactions at the α-Carbon: Alkylation

The protons on the carbon atom adjacent to the nitrile group (the α-carbon) are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, most notably alkyl halides, in α-alkylation reactions.[5][6] This allows for the introduction of diverse substituents at the benzylic position, a key strategy in the synthesis of many pharmaceuticals.

  • Materials: Phenylacetonitrile, a strong base (e.g., sodium hydride or potassium tert-butoxide), an alkylating agent (e.g., benzyl alcohol), and an appropriate solvent (e.g., toluene).

  • Procedure: Phenylacetonitrile (0.435 mmol), benzyl alcohol (1.30 mmol), and potassium tert-butoxide (0.348 mmol) in toluene (10 mL) are heated at 120°C in a sealed vessel. The progress of the reaction is monitored by a suitable analytical technique (e.g., GC or TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.[5]

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important moieties.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[7][8] For example, the hydrolysis of benzyl cyanide can yield phenylacetic acid or phenylacetamide depending on the reaction conditions.[8][9]

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial in the synthesis of phenethylamines, a class of compounds with significant biological activity.

Diagram 2: Reactivity of the Phenylacetonitrile Core

Reactivity cluster_alpha α-Carbon Reactivity cluster_nitrile Nitrile Group Transformations Start 3,4-Disubstituted Phenylacetonitrile Deprotonation Base (e.g., NaH) Start->Deprotonation Hydrolysis H₃O⁺ or OH⁻ Start->Hydrolysis Reduction e.g., LiAlH₄ Start->Reduction Carbanion Carbanion Deprotonation->Carbanion Alkylation R-X Carbanion->Alkylation Alkylated_Product α-Substituted Phenylacetonitrile Alkylation->Alkylated_Product Carboxylic_Acid Phenylacetic Acid Derivative Hydrolysis->Carboxylic_Acid Amide Phenylacetamide Derivative Hydrolysis->Amide Primary_Amine Phenethylamine Derivative Reduction->Primary_Amine

Caption: Key chemical transformations of 3,4-disubstituted phenylacetonitriles.

Applications in Drug Discovery and Development

The 3,4-disubstituted phenylacetonitrile framework is a recurring motif in a wide range of pharmaceuticals. Its prevalence stems from its utility as a key intermediate in the synthesis of complex drug molecules.

Verapamil and Analogs

Perhaps the most well-known application of a 3,4-disubstituted phenylacetonitrile is in the synthesis of Verapamil, a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia. The synthesis of Verapamil involves the α-alkylation of 3,4-dimethoxyphenylacetonitrile.[2]

Other Pharmacological Activities

Beyond their role as synthetic intermediates, some 3,4-disubstituted phenylacetonitriles exhibit intrinsic biological activity. For instance, certain substituted phenylacetonitrile derivatives have been investigated for their antimicrobial and cytotoxic effects.[10] Additionally, pro-pesticides of α-(phenylhydrazono)phenylacetonitrile derivatives have shown activity against mite and insect pests.[11]

Compound ClassSubstitution PatternBiological ActivityReference
Methoxy Phenylacrylonitriles3-Methoxy, 4-MethoxyAntimicrobial, Cytotoxic[10]
α-(Phenylhydrazono)phenylacetonitriles2,6-Dichloro-4-trifluoromethylphenylAcaricidal, Insecticidal[11]
Salicylanilides3,4-DichloroHerbicidal, Antimycobacterial[12][13]

Table 1: Summary of Biological Activities of Selected 3,4-Disubstituted Phenylacetonitrile Derivatives.

Conclusion

The 3,4-disubstituted phenylacetonitrile scaffold represents a privileged structural motif in medicinal chemistry and organic synthesis. Its accessibility through various synthetic routes, coupled with the versatile reactivity of its core structure, ensures its continued importance in the development of new therapeutic agents and other valuable chemical entities. A thorough understanding of the synthesis and chemical behavior of these compounds, as outlined in this guide, is essential for any researcher aiming to exploit their full potential. The ability to strategically introduce and manipulate the 3,4-disubstitution pattern and the cyanomethyl group provides a powerful tool for the rational design of molecules with desired biological activities.

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An In-depth Technical Guide to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a substituted phenylacetonitrile derivative. While a singular "discovery" event for this specific molecule is not prominent in the scientific literature, its existence is a logical consequence of extensive research into vanillin and phenylacetonitrile derivatives for applications in pharmaceuticals and materials science. This document elucidates the probable synthetic pathways, places its development in historical context, and details the experimental protocols for its synthesis from readily available precursors.

Introduction and Historical Context

The history of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is intrinsically linked to the broader exploration of phenylacetonitrile and vanillin derivatives. Phenylacetonitriles are a class of organic compounds that have long been recognized as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The nitrile group serves as a versatile functional handle for conversion into amines, carboxylic acids, and other functional groups.

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a naturally occurring and widely synthesized aromatic compound, has been a cornerstone of synthetic organic chemistry for over a century.[1] Its derivatives have been investigated for a wide range of biological activities. The journey to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile likely began with the well-established chemistry of vanillin and its conversion to key intermediates.

While the exact date and researchers who first synthesized 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (CAS Number: 861069-45-6) are not clearly documented in a seminal publication, its synthesis represents a strategic molecular modification within a well-explored chemical space. The addition of an isopropoxy group in place of the hydroxyl group of the vanillin-derived backbone is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Synthetic Pathways

The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile can be logically approached through a multi-step sequence starting from vanillin. The overall strategy involves the conversion of the aldehyde group of a vanillin derivative to a cyanomethyl group (-CH₂CN) and the alkylation of the phenolic hydroxyl group.

Key Precursor Synthesis: 4-Hydroxy-3-methoxyphenylacetonitrile

A critical intermediate in the synthesis of the title compound is 4-hydroxy-3-methoxyphenylacetonitrile. Historical patents from the 1970s detail methods for its preparation, highlighting its importance as a chemical intermediate long before the first documented appearance of its isopropoxy derivative.[2][3]

One established route proceeds from vanillyl alcohol, which is itself obtained from the reduction of vanillin.

Workflow for 4-Hydroxy-3-methoxyphenylacetonitrile Synthesis:

G vanillin Vanillin vanillyl_alcohol Vanillyl Alcohol vanillin->vanillyl_alcohol Reduction (e.g., NaBH4) target_precursor 4-Hydroxy-3-methoxyphenylacetonitrile vanillyl_alcohol->target_precursor Cyanation (e.g., NaCN in DMF)

Caption: Synthesis of the key precursor, 4-hydroxy-3-methoxyphenylacetonitrile, from vanillin.

Final Step: Isopropylation of 4-Hydroxy-3-methoxyphenylacetonitrile

The final step in the synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is the alkylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile with an isopropylating agent. This is a classic Williamson ether synthesis.

Overall Synthetic Workflow:

G start Vanillin step1 Vanillyl Alcohol start->step1 Reduction step2 4-Hydroxy-3-methoxyphenylacetonitrile step1->step2 Cyanation final_product 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile step2->final_product Isopropylation (Williamson Ether Synthesis)

Caption: A plausible multi-step synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile from vanillin.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile based on established chemical transformations.

Protocol 1: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile from Vanillyl Alcohol

This protocol is adapted from established methods for the cyanation of benzyl alcohols.[4]

Materials:

  • Vanillyl alcohol

  • Sodium cyanide (NaCN)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Acetic acid

  • Chloroform

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve vanillyl alcohol (1 equivalent) in DMF.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Cool the solution to room temperature and cautiously add deionized water.

  • Basify the reaction mixture to a pH of 10 using solid NaOH.

  • Remove the DMF by distillation under reduced pressure.

  • Add deionized water and acetic acid to the residue until a neutral pH (~7) is achieved.

  • Extract the aqueous mixture with chloroform (5 x volume of aqueous phase).

  • Combine the organic extracts, wash with deionized water (5 x volume of organic phase), and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield 4-hydroxy-3-methoxyphenylacetonitrile as a brown oil. The product can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

This protocol employs the Williamson ether synthesis for the isopropylation of the phenolic hydroxyl group.

Materials:

  • 4-Hydroxy-3-methoxyphenylacetonitrile

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3-methoxyphenylacetonitrile (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) and 2-bromopropane (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Physicochemical Properties and Data

PropertyValue
CAS Number 861069-45-6[5][6][7][8]
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Typically a solid or oil
Purity Commercially available up to 98%

Potential Applications and Future Directions

While specific applications for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

  • Pharmaceutical Intermediate: As a derivative of homoveratronitrile, it could serve as a building block for more complex pharmacologically active molecules. The isopropoxy group can enhance drug-like properties.

  • Medicinal Chemistry: Related phenylacetonitrile derivatives have been investigated for their potential as anti-inflammatory agents.[9] The title compound could be a candidate for screening in various biological assays.

  • Regenerative Medicine: Some substituted phenylacetonitrile derivatives have been shown to enhance the expression of Oct3/4, a key transcription factor in the generation of induced pluripotent stem cells (iPSCs).[10] This suggests a potential, albeit speculative, role in stem cell research.

  • Materials Science: The nitrile functionality and the substituted aromatic ring could be utilized in the synthesis of novel polymers or functional materials.

Future research on this compound would likely involve the exploration of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential as a precursor for novel therapeutic agents.

Conclusion

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a compound whose origins are rooted in the rich synthetic history of vanillin and phenylacetonitrile chemistry. While a definitive "discovery" moment is not apparent, its synthesis is a logical and strategic extension of established methodologies. The protocols provided in this guide offer a clear pathway for its preparation, enabling further investigation into its properties and potential applications in the fields of medicine, biology, and materials science.

References

  • 2a biotech. (n.d.). 2-(4-ISOPROPOXY-3-METHOXYPHENYL)ACETONITRILE. Retrieved from [Link]

  • Google Patents. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (U.S. Patent No. 3,983,151A).
  • Alachem Co., Ltd. (n.d.). 861069-45-6 | 4-Isopropoxy-3-methoxyphenylacetonitrile. Retrieved from [Link]

  • Google Patents. (1976). Process for the preparation of hydroxyphenylacetonitriles. (U.S. Patent No. 3,983,160A).
  • Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908–1911.
  • SPH-Pharma. (n.d.). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile from Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable synthetic pathway to 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available vanillin derivative, isovanillin (3-hydroxy-4-methoxybenzaldehyde), and proceeds through a two-step sequence involving O-isopropylation via Williamson ether synthesis, followed by a one-pot conversion of the resulting aldehyde to the target nitrile. This document offers detailed, step-by-step protocols, an analysis of the chemical principles underpinning the experimental choices, and quantitative data to support procedural optimization.

Introduction

Substituted phenylacetonitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The title compound, 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, incorporates the guaiacol moiety, a structural motif present in numerous natural products and drugs. The isopropoxy group enhances lipophilicity, which can be a critical parameter in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide presents a practical and scalable synthesis from vanillin-derived precursors, designed to be accessible to researchers in both academic and industrial settings.

Synthetic Strategy Overview

The overall synthetic transformation from isovanillin to 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is depicted below. The strategy is designed for efficiency and high yield, utilizing well-established and robust chemical reactions.

Synthesis_Overview Isovanillin Isovanillin Intermediate 4-Isopropoxy-3-methoxy- benzaldehyde Isovanillin->Intermediate Step 1: Williamson Ether Synthesis Target 2-(4-Isopropoxy-3-methoxy- phenyl)acetonitrile Intermediate->Target Step 2: Aldehyde to Nitrile Conversion

Caption: Overall synthetic workflow.

While the primary focus of this guide begins with isovanillin, it is pertinent to note that isovanillin can be efficiently synthesized from ethyl vanillin, a common flavoring agent. This precursor can be methylated using dimethyl sulfate, followed by a selective de-ethylation with concentrated sulfuric acid to yield isovanillin in high purity. This preliminary step ensures a cost-effective and readily scalable source of the key starting material.

Part 1: O-Isopropylation of Isovanillin via Williamson Ether Synthesis

The introduction of the isopropyl group is achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide ion of isovanillin, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide.

Causality of Experimental Choices
  • Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of isovanillin to a significant extent. Its use avoids the hazards associated with stronger bases like sodium hydride and simplifies the work-up procedure as it can be easily removed by filtration.

  • Alkylating Agent: 2-Bromopropane is a suitable isopropyl source. While 2-iodopropane is more reactive, it is also more expensive and less stable.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic, thereby accelerating the reaction rate.

  • Temperature: A moderately elevated temperature (70-80 °C) is employed to ensure a reasonable reaction rate without promoting significant side reactions, such as the elimination of 2-bromopropane.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Isovanillin152.15507.61 g
Anhydrous Potassium Carbonate (K₂CO₃)138.217510.37 g
2-Bromopropane122.99605.1 mL (7.38 g)
Anhydrous DMF--100 mL
Ethyl Acetate--As needed for extraction
Deionized Water--As needed for washing
Brine (saturated NaCl solution)--As needed for washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (7.61 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Begin stirring the suspension and add 2-bromopropane (5.1 mL, 60 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold deionized water with stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-isopropoxy-3-methoxybenzaldehyde can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless to pale yellow oil. A typical yield is in the range of 85-95%.

Part 2: One-Pot Conversion of 4-Isopropoxy-3-methoxybenzaldehyde to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

The conversion of the aldehyde to the nitrile is a critical step. A highly efficient and practical method is the one-pot reaction with hydroxylamine hydrochloride, which proceeds through an aldoxime intermediate that is subsequently dehydrated in situ.

Causality of Experimental Choices
  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) serves as the source of the nitrogen atom for the nitrile group. It first reacts with the aldehyde to form an aldoxime.

  • Dehydrating Agent/Solvent System: Formic acid in water is an effective medium for this transformation.[1] Formic acid acts as a catalyst for both the formation of the aldoxime and its subsequent dehydration to the nitrile. The use of water as a co-solvent makes this a greener and more environmentally friendly procedure compared to methods that rely on toxic organic solvents and harsh dehydrating agents.[1]

  • Base: Sodium acetate is added to buffer the reaction mixture. The hydrochloride salt of hydroxylamine is acidic, and the acetate helps to maintain a suitable pH for the reaction to proceed efficiently.

  • Temperature: Heating the reaction mixture to 80-100 °C provides the necessary activation energy for the dehydration of the aldoxime intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Isopropoxy-3-methoxybenzaldehyde194.23407.77 g
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.49604.17 g
Sodium Acetate (NaOAc)82.03604.92 g
Formic Acid (HCOOH)46.03-60 mL
Deionized Water--40 mL
Diethyl Ether or Ethyl Acetate--As needed for extraction
Saturated Sodium Bicarbonate Solution--As needed for washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-isopropoxy-3-methoxybenzaldehyde (7.77 g, 40 mmol), hydroxylamine hydrochloride (4.17 g, 60 mmol), and sodium acetate (4.92 g, 60 mmol).

  • Add a mixture of formic acid (60 mL) and deionized water (40 mL).

  • Heat the reaction mixture to 100 °C with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 80 mL).

  • Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude nitrile can be purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) or by vacuum distillation to afford 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile as a crystalline solid or oil. Typical yields for this one-pot conversion are in the range of 80-90%.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: O-Isopropylation cluster_step2 Step 2: Nitrile Formation s1_start Mix Isovanillin, K₂CO₃ in anhydrous DMF s1_add Add 2-Bromopropane s1_start->s1_add s1_heat Heat at 70°C for 4-6h s1_add->s1_heat s1_workup Aqueous Work-up & Extraction with EtOAc s1_heat->s1_workup s1_purify Purification (Distillation/Chromatography) s1_workup->s1_purify s1_product 4-Isopropoxy-3-methoxy- benzaldehyde s1_purify->s1_product s2_start Mix Aldehyde, NH₂OH·HCl, NaOAc in Formic Acid/Water s1_product->s2_start Intermediate Product s2_heat Heat at 100°C for 2-4h s2_start->s2_heat s2_workup Aqueous Work-up & Extraction with Ether s2_heat->s2_workup s2_purify Purification (Chromatography/Distillation) s2_workup->s2_purify s2_product 2-(4-Isopropoxy-3-methoxy- phenyl)acetonitrile s2_purify->s2_product

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthetic route detailed herein provides a robust and efficient method for the preparation of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile from isovanillin. The protocols are based on well-understood chemical transformations and have been designed with scalability and practicality in mind. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt and optimize these procedures for their specific needs, facilitating the synthesis of this and related compounds for further investigation in drug discovery and materials science.

References

  • Zhang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(36), 22157-22162. [Link]

  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 23(11), 5034-5036. [Link]

  • Chill, S. T., & Mebane, R. C. (2009). A Facile One-Pot Conversion of Aldehydes into Nitriles. Synthetic Communications, 39(20), 3601-3605. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Laulhé, S., Gori, S. S., & Nantz, M. H. (2011). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 76(21), 9336-9340. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

Sources

Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical development. The described two-step synthetic strategy is designed for scalability, safety, and high purity, starting from readily available commercial materials. The protocol emphasizes the causal relationships behind procedural choices, offering insights into reaction optimization and control. Detailed methodologies for synthesis, purification, and characterization are presented, alongside critical safety protocols and process flow visualizations to ensure reliable and reproducible execution by researchers and drug development professionals.

Introduction and Strategic Rationale

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is present in compounds targeting a range of therapeutic areas. The demand for a reliable, scalable, and economically viable synthesis is therefore paramount for advancing drug discovery and development programs.

The synthetic strategy detailed herein was selected for its robustness and reliance on well-understood, high-yielding chemical transformations. The process begins with the conversion of vanillyl alcohol to the key intermediate, 4-hydroxy-3-methoxyphenylacetonitrile. This is followed by a Williamson ether synthesis to introduce the isopropoxy group, yielding the final product. This approach offers several advantages for large-scale production:

  • Cost-Effective Starting Materials: Vanillyl alcohol is an inexpensive, bio-renewable starting material derived from lignin.

  • High-Yielding Reactions: The chosen reactions are known for their efficiency and high conversion rates.

  • Process Safety: While utilizing toxic reagents like sodium cyanide, the protocol incorporates rigorous safety and handling procedures to mitigate risks at scale.

  • Scalability: The reaction conditions and work-up procedures are amenable to standard industrial chemical reactors and processing equipment.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Stage 1: Cyanation of Vanillyl Alcohol. Conversion of the benzylic alcohol to the corresponding benzyl chloride, followed by nucleophilic substitution with sodium cyanide to form 4-hydroxy-3-methoxyphenylacetonitrile.

  • Stage 2: Williamson Ether Synthesis. O-alkylation of the phenolic hydroxyl group using 2-bromopropane under basic conditions to yield the target molecule.

Synthetic_Scheme start Vanillyl Alcohol intermediate1 4-Hydroxy-3-methoxy benzyl chloride start->intermediate1  Conc. HCl   intermediate2 4-Hydroxy-3-methoxy phenylacetonitrile intermediate1->intermediate2  NaCN, Acetone/Water   final_product 2-(4-Isopropoxy-3-methoxy phenyl)acetonitrile intermediate2->final_product  K2CO3, DMF   isoprop 2-Bromopropane

Caption: Overall two-stage reaction pathway.

Safety and Hazard Management

CRITICAL WARNING: This protocol involves highly toxic and hazardous materials, including concentrated acids and sodium cyanide. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Sodium Cyanide (NaCN): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All equipment used for cyanide reactions should be decontaminated with bleach or hydrogen peroxide solution. A cyanide antidote kit must be readily available.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.[1]

  • Solvents (DMF, Acetone, Chloroform): Flammable and/or toxic. Dimethylformamide (DMF) is a suspected teratogen. Avoid inhalation and skin contact.

Substance CAS No. Primary Hazards Handling Precautions
Vanillyl Alcohol498-00-0IrritantStandard PPE (gloves, goggles)
Hydrochloric Acid7647-01-0Corrosive, ToxicAcid-resistant gloves, face shield, fume hood
Sodium Cyanide143-33-9Highly Toxic (Poison) Specialist handling required , cyanide-rated gloves, face shield, fume hood
2-Bromopropane75-26-3Flammable, Irritant, Suspected CarcinogenFlammables cabinet storage, avoid inhalation
Potassium Carbonate584-08-7IrritantStandard PPE
Dimethylformamide68-12-2Toxic, TeratogenDouble gloves, fume hood, avoid inhalation

Detailed Experimental Protocols

Part A: Large-Scale Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile (Intermediate 2)

This procedure is adapted from a robust method for preparing related phenylacetonitriles and is optimized for safety and yield at scale.[2]

Materials and Reagents:

ReagentM.W.Amount (kg)MolesMolar Eq.
Vanillyl Alcohol154.161.5410.01.0
Conc. HCl (37%)36.462.96 (2.5 L)30.03.0
Sodium Cyanide49.010.73515.01.5
Sodium Iodide149.890.1501.00.1
Acetone58.08--(5.0 L)
Benzene/Toluene---(3.0 L)

Step-by-Step Protocol:

  • Formation of Benzyl Chloride (Intermediate 1):

    • To a 10 L jacketed glass reactor equipped with a robust overhead stirrer, addition funnel, and temperature probe, add vanillyl alcohol (1.54 kg, 10.0 mol).

    • Begin vigorous stirring and cool the vessel to 0-5 °C using a circulating chiller.

    • Slowly add concentrated HCl (2.5 L) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting slurry vigorously for an additional 30 minutes at 5-10 °C.

    • Causality: The acidic conditions protonate the benzylic alcohol, forming a good leaving group (water). The chloride ion then attacks in an SN1-type reaction to form the unstable benzyl chloride. Low temperature is critical to minimize side reactions and degradation of the acid-sensitive product.

  • Work-up and Isolation of Benzyl Chloride:

    • Transfer the reaction mixture to a 20 L separatory funnel. Allow the layers to separate (approx. 15 minutes).

    • Separate the lower organic layer (the crude benzyl chloride) and transfer it to a separate vessel. Note: This intermediate is unstable and should be used immediately in the next step.[2]

  • Cyanation Reaction:

    • HOOD PROCEDURE - EXTREME CAUTION: In a 20 L jacketed reactor, add sodium cyanide (0.735 kg, 15.0 mol) and sodium iodide (0.150 kg, 1.0 mol) to acetone (5.0 L). Stir to create a suspension.

    • Causality: Sodium iodide acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive benzyl iodide, which accelerates the rate of cyanide substitution.

    • Add the crude benzyl chloride from the previous step to the cyanide suspension under vigorous stirring.

    • Heat the reaction mixture to a gentle reflux (~56 °C) and maintain for 16-20 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Work-up and Purification of Intermediate 2:

    • Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts (NaCl, unreacted NaCN). CAUTION: The filter cake contains residual cyanide and must be quenched with bleach before disposal.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • To the residual oil, add benzene or toluene (3.0 L) and hot water (3 x 1.5 L) for washing in a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-hydroxy-3-methoxyphenylacetonitrile as a brown oil. The product is often used in the next step without further purification. Expected yield: 1.2 - 1.4 kg (74-86%).[3]

Part B: Large-Scale Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (Final Product)

This procedure employs a standard Williamson ether synthesis, a reliable method for forming ether linkages.[4]

Materials and Reagents:

ReagentM.W.Amount (kg)MolesMolar Eq.
Intermediate 2 (crude)163.171.3058.01.0
Potassium Carbonate138.212.2116.02.0
2-Bromopropane122.991.47 (1.0 L)12.01.5
DMF73.09--(6.5 L)
Ethyl Acetate---(10.0 L)

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 20 L jacketed reactor, add the crude 4-hydroxy-3-methoxyphenylacetonitrile (1.305 kg, 8.0 mol), anhydrous potassium carbonate (2.21 kg, 16.0 mol), and DMF (6.5 L).

    • Begin vigorous stirring and heat the mixture to 80 °C.

    • Causality: DMF is an excellent polar aprotic solvent for this SN2 reaction, as it dissolves the ionic nucleophile (phenoxide) without solvating it so strongly as to hinder its reactivity. Anhydrous potassium carbonate is a cost-effective base to deprotonate the phenol. A 2-fold excess ensures complete deprotonation.

  • Alkylation:

    • Slowly add 2-bromopropane (1.47 kg, 12.0 mol) to the reaction mixture over 1 hour, maintaining the temperature at 80 °C.

    • Stir the reaction at 80 °C for 4-6 hours. Monitor progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger vessel containing 20 L of cold water and stir for 30 minutes. The product should precipitate or form an oil.

    • Extract the aqueous mixture with ethyl acetate (3 x 4 L).

    • Combine the organic extracts and wash with water (2 x 5 L) and then with a saturated brine solution (1 x 5 L).

    • Causality: The water wash removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification (Recrystallization or Distillation):

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • For distillation: B.p. will be significantly above 150 °C at reduced pressure.

    • For recrystallization: Dissolve the crude oil in hot isopropanol and slowly add water until turbidity persists. Cool slowly to induce crystallization. Filter the solid and dry in a vacuum oven.

    • Expected yield of pure product: 1.3 - 1.5 kg (80-92%).

Process and Mechanism Visualizations

Workflow_Diagram cluster_prep Stage A: Intermediate Synthesis cluster_final Stage B: Final Product Synthesis A1 Charge Reactor with Vanillyl Alcohol A2 Cool to 0-5 °C A1->A2 A3 Add Conc. HCl A2->A3 A4 Phase Separation A3->A4 A6 Add Crude Benzyl Chloride A4->A6 A5 Charge Cyanide Reactor with NaCN, NaI, Acetone A5->A6 A7 Reflux for 16-20h A6->A7 A8 Quench & Filter A7->A8 A9 Solvent Evaporation A8->A9 B1 Charge Reactor with Intermediate, K2CO3, DMF A9->B1 Transfer Crude Intermediate B2 Heat to 80 °C B1->B2 B3 Add 2-Bromopropane B2->B3 B4 Stir for 4-6h B3->B4 B5 Aqueous Quench B4->B5 B6 Ethyl Acetate Extraction B5->B6 B7 Wash & Dry B6->B7 B8 Solvent Evaporation B7->B8 B9 Final Purification (Distillation/Recrystallization) B8->B9 end Final Product B9->end QC & Packaging

Caption: Detailed experimental workflow from starting materials to final product.

Mechanism_Diagram cluster_williamson Williamson Ether Synthesis (SN2 Mechanism) phenol 4-Hydroxy-3-methoxy phenylacetonitrile (Phenol Intermediate) phenoxide Phenoxide Nucleophile phenol->phenoxide ts Transition State phenoxide->ts Nucleophilic Attack base K2CO3 (Base) base->phenol Deprotonation alkyl_halide 2-Bromopropane (Electrophile) alkyl_halide->ts Br leaves product Final Product ts->product

Caption: Mechanism of the key O-alkylation step.

Characterization and Quality Control

The identity and purity of the final product, 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, should be confirmed using standard analytical techniques.

Technique Parameter Expected Result
HPLC Purity>98.5% area
¹H NMR Chemical Shift & IntegrationConsistent with the proposed structure. Expect signals for isopropoxy (doublet and septet), methoxy (singlet), aromatic protons, and methylene (singlet).
Mass Spec (MS) Molecular Ion Peak[M+H]⁺ = 206.12 m/z for C₁₂H₁₅NO₂
FTIR Functional GroupsPresence of nitrile stretch (~2250 cm⁻¹), C-O ether stretches. Absence of broad -OH stretch from starting material.
Melting Point Physical PropertyA sharp melting point indicates high purity.

Troubleshooting

Problem Potential Cause Recommended Solution
Low yield in Stage A Incomplete formation of benzyl chloride; degradation of benzyl chloride before cyanation.Ensure low temperature (<10 °C) during HCl addition. Use the crude benzyl chloride immediately.
Incomplete reaction in Stage B Ineffective deprotonation; insufficient temperature or time.Use anhydrous potassium carbonate and DMF. Ensure the reaction temperature is maintained at 80 °C. Extend reaction time if necessary.
Formation of side-products Elimination of 2-bromopropane to propene at high temperatures.Do not exceed the recommended reaction temperature of 80-90 °C.
Difficulty in final purification Presence of residual DMF or starting material.Ensure thorough aqueous washing to remove DMF. Consider a column chromatography purification for very high purity material if recrystallization fails.

Conclusion

This application note details a scalable, two-step synthesis for producing 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile with high yield and purity. By providing a rationale for key process parameters and incorporating robust safety and workflow diagrams, this guide serves as a reliable resource for researchers and process chemists in the pharmaceutical industry. The methodology is designed for straightforward implementation in a standard large-scale laboratory or pilot plant setting.

References

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • Google Patents. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

Sources

Application Note: High-Purity Isolation of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis, using recrystallization. Due to the limited availability of specific physicochemical data for this compound, this note emphasizes a systematic, empirical approach to solvent selection and process optimization. The methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to achieve high purity and yield, ensuring the quality of downstream applications.

Introduction: The Critical Role of Purity

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (CAS No. 861069-45-6) is a substituted phenylacetonitrile derivative increasingly utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] The isomeric purity and the absence of process-related impurities are paramount for the successful execution of subsequent synthetic steps and the safety and efficacy of the final drug product.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[3] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at ambient temperature but will exhibit high solubility at an elevated temperature. This differential allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon controlled cooling, while impurities remain in the mother liquor.

Causality in Recrystallization: The success of this technique is predicated on the slow, ordered growth of a crystal lattice. This process inherently excludes molecules that do not fit into the lattice structure, thereby separating the desired compound from impurities. Rapid precipitation, in contrast, can trap impurities within the solid matrix, diminishing the effectiveness of the purification.

Physicochemical Properties and Impurity Profile

While specific experimental data for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is not widely published, we can infer some properties from structurally similar compounds. Substituted phenylacetonitriles are often crystalline solids at room temperature.[4] For instance, 2-Methoxyphenylacetonitrile has a melting point of 65-67 °C, and 2-(4-hydroxy-3-methoxyphenyl)acetonitrile melts at 57 °C.[5] This suggests that our target compound is likely a solid with a relatively low to moderate melting point.

Potential Impurities: The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile likely involves the etherification of a phenolic precursor. Therefore, potential impurities could include the unreacted starting phenol, alkylating agents, or by-products of side reactions. These impurities are expected to have different polarity and solubility profiles, making recrystallization a suitable purification strategy.

Experimental Protocol: A Systematic Approach to Recrystallization

Given the absence of specific solubility data, a systematic solvent screening is the first and most critical step.

Materials and Equipment
  • Crude 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Selection of candidate solvents (see Table 1)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Test tubes and a test tube rack

  • Spatulas

  • Pasteur pipettes

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Melting point apparatus

  • Analytical balance

Step 1: Solvent Screening

The objective of this step is to identify a single solvent or a binary solvent system that meets the criteria for effective recrystallization.

Protocol for Solvent Screening:

  • Preparation: Place approximately 20-30 mg of crude 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a candidate solvent dropwise (approximately 0.5 mL at a time), agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Elevated Temperature Solubility: If the compound is insoluble at room temperature, gently heat the test tube in a water bath on a hot plate. Continue to add small portions of the solvent until the solid completely dissolves. Record the approximate volume of solvent required.

  • Cooling and Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature. A good solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Ice Bath Cooling: If crystal formation is slow or incomplete at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal recovery.

  • Evaluation: Assess the quality and quantity of the crystals formed. A successful solvent will produce well-defined crystals with a noticeable reduction in coloration compared to the crude material.

Table 1: Candidate Solvents for Screening

Solvent ClassRecommended SolventsRationale
Alcohols Isopropanol, Ethanol, MethanolThe isopropoxy and methoxy groups suggest potential solubility in alcohols. These are commonly used for recrystallizing moderately polar compounds.[3][6]
Esters Ethyl AcetateA medium-polarity solvent that is often effective for a wide range of organic compounds.
Ketones AcetoneA polar aprotic solvent that can be a good choice, often used in binary systems with a non-polar solvent.[6]
Hydrocarbons Hexane, Heptane, TolueneThese non-polar solvents are often used as anti-solvents in binary systems or for compounds with low polarity. Toluene is a good choice for aromatic compounds.[6]
Binary Systems Ethyl Acetate/Hexane, Acetone/Hexane, Ethanol/WaterTo be investigated if no single solvent is ideal. The compound is dissolved in the "good" solvent, and the "poor" solvent (anti-solvent) is added to induce crystallization.[6]
Step 2: Bulk Recrystallization Protocol

Once an appropriate solvent has been identified from the screening process, proceed with the bulk purification.

Workflow for Bulk Recrystallization:

Recrystallization_Workflow A 1. Dissolution: Dissolve crude compound in minimum hot solvent B 2. Hot Filtration (Optional): Remove insoluble impurities A->B If solids remain C 3. Cooling: Allow filtrate to cool slowly to form crystals A->C If fully dissolved B->C D 4. Crystal Collection: Isolate crystals by vacuum filtration C->D E 5. Washing: Wash crystals with a small amount of cold solvent D->E F 6. Drying: Dry crystals under vacuum E->F G Purified Product F->G

Caption: Workflow for the bulk recrystallization process.

Detailed Steps:

  • Dissolution: Place the crude 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in portions while heating and stirring on a hot plate. Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through them. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Results and Discussion: Self-Validating Systems

The success of the purification should be assessed quantitatively and qualitatively.

Table 2: Purity Assessment

ParameterMethodExpected Outcome
Yield Gravimetric AnalysisCalculate the percentage recovery of the purified material relative to the crude starting material.
Purity (Melting Point) Melting Point ApparatusA sharp melting point range (typically < 2 °C) close to the literature value for the pure compound.
Purity (Chromatography) TLC, HPLC, or GCA single spot (TLC) or a major peak with significantly reduced impurity peaks (HPLC/GC).
Appearance Visual InspectionFormation of well-defined crystals with a noticeable improvement in color (e.g., from brown to off-white).

Interpreting the Results: A narrow melting point range is a strong indicator of high purity. Conversely, a broad melting point range suggests the presence of impurities. The final yield should be balanced against the desired level of purity; sometimes, a second recrystallization may be necessary at the cost of a lower overall yield.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a binary solvent system. Induce crystallization by scratching the inside of the flask with a glass rod at the solution-air interface.
No Crystals Form Too much solvent was used; the compound is highly soluble even at low temperatures.Boil off some of the solvent to increase the concentration. Try a different solvent or a binary system where the compound has lower solubility.
Premature Crystallization The solution cooled too quickly during hot filtration.Ensure the funnel and receiving flask are pre-heated. Filter the solution in small, quick portions.
Low Recovery Too much solvent was used; the compound is somewhat soluble in cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling in an ice bath. Avoid washing the crystals with an excessive amount of cold solvent.

Conclusion

This application note provides a robust and systematic protocol for the purification of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile by recrystallization. By following the outlined procedures for solvent screening and bulk recrystallization, researchers can confidently obtain high-purity material essential for demanding applications in pharmaceutical research and development. The emphasis on an empirical, step-by-step approach ensures that this guide is applicable even in the absence of extensive published physicochemical data.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. [Link]

  • Stenutz, R. 2-(4-hydroxy-3-methoxyphenyl)acetonitrile. [Link]

  • Reddit r/Chempros. Recrystallization with two solvents. [Link]

  • MH Chem. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chongqing Chemdad Co., Ltd. 2-(4-Isopropoxy-3-Methoxyphenyl)acetonitrile. [Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. The developed isocratic method utilizes a C18 stationary phase and a UV detector, ensuring high sensitivity, specificity, and reliability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and a thorough validation strategy aligned with international regulatory standards.

Introduction: The Analytical Imperative

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its purity assessment is essential for quality control and regulatory compliance in the pharmaceutical industry.[1][2]

This application note addresses this need by providing a comprehensive HPLC method. The choice of reversed-phase HPLC is predicated on the physicochemical properties of the analyte—a moderately polar aromatic compound.[3][4] This technique offers excellent resolving power for such molecules, making it the gold standard for purity analysis in pharmaceutical settings.[5][6]

Analyte Profile

  • Compound Name: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • CAS Number: 861069-45-6[7]

  • Molecular Formula: C₁₂H₁₅NO₂[7]

  • Molecular Weight: 205.25 g/mol [7]

  • Structure:

Method Development Rationale: A Logic-Driven Approach

The development of this HPLC method was guided by the principles of scientific integrity and a deep understanding of chromatographic theory.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC is the most suitable technique for separating moderately polar analytes like 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.[3][4] The nonpolar stationary phase (C18) interacts with the hydrophobic regions of the analyte, while the polar mobile phase facilitates its elution. This approach provides excellent retention and separation from both more polar and less polar impurities.

Stationary Phase Selection: The C18 Advantage

A C18 (octadecylsilyl) bonded silica column was selected due to its versatility and proven performance in separating a wide range of pharmaceutical compounds.[8] The hydrophobic nature of the C18 chains provides the necessary retention for the analyte, while the high surface area of the silica particles ensures high efficiency and good peak shape.

Mobile Phase Optimization: Balancing Retention and Resolution

The mobile phase is a critical component of the separation process. A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[6] The ratio of acetonitrile to water was optimized to achieve a suitable retention time for the main peak, ensuring it is well-separated from any potential impurities and the solvent front.

Detection Wavelength: Maximizing Sensitivity

Experimental Protocols

Materials and Reagents
Material/Reagent Grade Supplier
2-(4-Isopropoxy-3-methoxyphenyl)acetonitrileReference Standard (>99.5%)In-house or Commercial Source
AcetonitrileHPLC GradeFisher Scientific or equivalent
WaterHPLC Grade/Milli-QMillipore or equivalent
MethanolHPLC GradeFisher Scientific or equivalent
Instrumentation
Instrument/Component Specification
HPLC SystemAgilent 1260 Infinity II or equivalent
DegasserIntegrated
PumpQuaternary or Binary
AutosamplerCapable of 10 µL injections
Column OvenThermostatted
DetectorUV-Vis or Diode Array Detector (DAD)
Chromatographic Data System (CDS)OpenLab CDS or equivalent
Chromatographic Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10]

Figure 1: Workflow for HPLC method validation.

System Suitability

System suitability testing is an integral part of any analytical method and ensures the chromatographic system is performing adequately.[11][12] The parameters are established based on USP General Chapter <621>.[13][14]

Procedure: Inject the standard solution five times and evaluate the following parameters.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Inject the diluent (mobile phase) to demonstrate no interference at the retention time of the analyte.

  • Analyze a sample of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to demonstrate separation of the main peak from any degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Procedure:

  • Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Procedure:

  • Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery.

Parameter Acceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same batch on two different days, by two different analysts, and on two different instruments.

Parameter Acceptance Criteria
RSD of the results ≤ 2.0%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Procedure: Vary the following parameters and assess the impact on the results:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should still be met under these varied conditions.

Data Analysis and Reporting

The purity of the 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile sample is calculated based on the area normalization method.

Calculation:

Reporting: The final report should include the chromatograms of the standard and sample, the system suitability results, the calculated purity of the sample, and a summary of the validation data.

Conclusion: A Method You Can Trust

The HPLC method for the purity analysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile detailed in this application note is specific, linear, accurate, precise, and robust. It is a reliable and efficient tool for the quality control of this important pharmaceutical intermediate, ensuring that it meets the stringent purity requirements of the pharmaceutical industry.

References

  • Bhardwaj, S. K., et al. (2018). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research, 9(10), 4043-4055.
  • United States Pharmacopeia (USP).
  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • United States Pharmacopeia (USP).
  • Steps for HPLC Method Development. Pharmaguideline.
  • Patel, Y. P., et al. (2011). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 1(4), 84-89.
  • United States Pharmacopeia (USP). (2022).
  • Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Understanding the Latest Revisions to USP <621>. (2023). Agilent.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (2017). Walsh Medical Media.
  • International Council for Harmonis
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Understanding the Latest Revisions to USP <621>. (2023). Agilent.
  • International Council for Harmonisation (ICH). (2005). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific.
  • Chromatographic Mode of an R-P HPLC Column. (2023). Hawach.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic m
  • High-Performance Liquid Chrom
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • UV-vis spectra of 1 and 2 at −45 °C in acetonitrile (0.32 mM).
  • 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Arctom.
  • 2-(4-(Benzyloxy)-3-methoxyphenyl)acetonitrile. Sigma-Aldrich.
  • (3-Methoxyphenyl)acetonitrile. PubChem.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
  • UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl).
  • 2-(4-hydroxy-3-methoxyphenyl)acetonitrile. Stenutz.
  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides.
  • 2-(4-Methoxy-3-methylphenyl)acetonitrile. BLDpharm.

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GC-MS analysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of a 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Reaction Mixture

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for the quality control and reaction monitoring of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. We will delve into sample preparation, chromatographic separation, and mass spectrometric identification of the target molecule and potential process-related impurities. The rationale behind each step is explained to provide a deeper understanding of the analytical process.

Scientific Principles and Experimental Design Rationale

Gas Chromatography (GC) is an ideal technique for analyzing volatile and semi-volatile compounds like 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.[1] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of a non-polar stationary phase, such as one based on dimethylpolysiloxane, is often suitable for aromatic compounds.[2]

Mass Spectrometry (MS) serves as a powerful detector, providing both quantitative data and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which are crucial for compound identification.[3]

The design of this protocol focuses on achieving a robust and reliable method for routine analysis. Key considerations include:

  • Sample Preparation: The primary goal is to extract the analytes of interest from the reaction matrix and prepare them in a solvent compatible with the GC-MS system.[4][5][6] Liquid-liquid extraction is a common and effective technique for this purpose.[5][7]

  • Chromatographic Conditions: The GC oven temperature program is optimized to ensure good separation of the main product from starting materials, solvents, and potential byproducts.

  • Mass Spectrometer Parameters: The MS is operated in full scan mode to gather comprehensive data for identifying both expected and unexpected components in the reaction mixture.

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted below. This systematic approach ensures reproducibility and accurate results.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Reaction Mixture Aliquot s2 Quench Reaction (if necessary) s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Dry Organic Layer s3->s4 s5 Dilute to Working Concentration s4->s5 a1 Inject Sample s5->a1 a2 GC Separation a1->a2 a3 Electron Ionization a2->a3 a4 Mass Analysis a3->a4 d1 Total Ion Chromatogram (TIC) a4->d1 d2 Peak Integration d1->d2 d3 Mass Spectrum Analysis d2->d3 d4 Compound Identification & Quantification d3->d4

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocols

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane (all HPLC or GC grade)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents: Deionized water, saturated sodium bicarbonate solution.

  • Glassware: Separatory funnel, vials, flasks.

  • Equipment: Vortex mixer, centrifuge, analytical balance.

Sample Preparation Protocol

This protocol is a general guideline and may need optimization based on the specific reaction conditions.

  • Sample Collection: Carefully take a representative aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching (if applicable): If the reaction is ongoing, it may be necessary to quench it. This can often be achieved by diluting the aliquot in an appropriate solvent and washing with water or a mild aqueous base like sodium bicarbonate solution.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the quenched sample to a separatory funnel.

    • Add 10 mL of deionized water and 10 mL of a suitable organic solvent like ethyl acetate or dichloromethane.[5]

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate completely.

    • Collect the organic layer. For aqueous reaction mixtures, the organic layer will typically be the top layer if using ethyl acetate and the bottom layer with dichloromethane.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery of the analytes.

  • Drying the Organic Extract:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Swirl the flask gently and let it stand for 5-10 minutes. The drying agent should move freely when the solution is clear.

  • Dilution:

    • Filter the dried organic solution to remove the drying agent.

    • Dilute the sample to a final concentration of approximately 10-100 µg/mL in a GC-compatible solvent like ethyl acetate or hexane.[4]

    • Transfer the final diluted sample into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for your specific instrument and column.

Table 1: GC-MS Instrument Parameters

ParameterValueRationale
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the separation of aromatic compounds.[8]
Injection ModeSplitlessTo enhance sensitivity for trace impurity analysis.
Injection Volume1 µLA standard volume for capillary GC.
Injector Temperature280 °CEnsures complete volatilization of the analyte and related compounds without thermal degradation.[1]
Carrier GasHelium, constant flowAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/minA typical flow rate for this column dimension.
Oven ProgramInitial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 minThis program allows for the separation of volatile solvents from the higher boiling point analytes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating characteristic mass spectra.
Mass Rangem/z 40-450Covers the molecular weight of the target compound and expected fragments.
Scan Rate2 scans/secProvides sufficient data points across each chromatographic peak.
Ion Source Temp.230 °CStandard temperature to prevent condensation and promote ionization.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.[9]

Expected Results and Discussion

Identification of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

The target compound has a molecular weight of 205.25 g/mol .[10] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 205. The fragmentation pattern will be key to confirming its identity.

Predicted Mass Fragmentation Pathway

The fragmentation of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile under EI conditions is predicted to follow several key pathways, primarily involving cleavages at the benzylic position and within the ether linkages. A prominent fragment is expected from the loss of the isopropoxy group or cleavage of the bond between the aromatic ring and the acetonitrile side chain. Aromatic compounds are known for their stable molecular ions and characteristic fragmentation patterns.[3][11]

fragmentation M M+• m/z 205 F1 [M - CH3]+ m/z 190 M->F1 - •CH3 F2 [M - C3H7]+ m/z 162 M->F2 - •C3H7 F3 Benzylic Cation m/z 178 M->F3 α-cleavage F4 Tropylium-like ion m/z 91 F3->F4 Rearrangement

Caption: Predicted major fragmentation pathways for the target analyte.

Potential Impurities and Byproducts

Analysis of the reaction mixture should also focus on identifying potential impurities. These may include:

  • Starting Materials: Unreacted starting materials such as the corresponding benzyl halide or alcohol.

  • Solvents: Residual solvents from the reaction and workup.

  • Byproducts: Compounds formed from side reactions, such as hydrolysis of the nitrile to the corresponding carboxylic acid or amide, or products of over-alkylation.

Table 2: Expected Compounds and Key Diagnostic Ions

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile ~12-15205190, 162, 178
Starting Material (e.g., 4-Isopropoxy-3-methoxybenzyl chloride)~10-12214/216179, 143
Hydrolysis Product (corresponding amide)>15223178
Solvent (e.g., Toluene)~3-49291

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Conclusion

This application note provides a robust and detailed framework for the GC-MS analysis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile reaction mixtures. The described protocols for sample preparation and instrument parameters, coupled with an understanding of the expected fragmentation patterns, will enable researchers and analysts to effectively monitor reaction progress, assess product purity, and identify key impurities. Adherence to these guidelines will ensure the generation of high-quality, reliable data essential for drug development and chemical manufacturing processes.

References

  • University of Bristol. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from a relevant university mass spectrometry facility page.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • V. G. Zaikin, V. I. Vare, (2006). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry.
  • Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Spark Holland, Interscience. (2019). Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. Retrieved from a relevant analytical chemistry book or guide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • S. S. L. D, et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PubMed Central.
  • J. D. D. S. L. R, et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE.
  • J. D. D. S. L. R, et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PubMed Central.
  • Arctom Scientific. (n.d.). 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Retrieved from a chemical supplier's website like Arctom.
  • Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • NIST. (n.d.). (3-Methoxyphenyl)acetonitrile. WebBook. Retrieved from [Link]

  • J. M. de la M, et al. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.
  • N. S. Arutyunyan, et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides.
  • H. J. Lee, et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI.
  • J. M. de la M, et al. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • ASTM International. (2022). Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids.
  • F. T. Noggle, C. R. Clark. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace.
  • F. T. Noggle, C. R. Clark. (1999). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. PubMed.
  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • S. B. Amor, et al. (2017). Electrosynthesis and characterization of oligophenylene deriving from 4-(methoxyphenyl)acetonitrile.

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developing a quantitative NMR (qNMR) assay for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Quantitative NMR (qNMR) Assay for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a quantitative Nuclear Magnetic Resonance (¹H qNMR) assay for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. As a primary analytical method, qNMR offers direct quantification without the need for compound-specific reference standards of the analyte, making it an invaluable tool in pharmaceutical development for purity assessment and content uniformity.[1][2] This guide details the rationale behind experimental choices, a step-by-step protocol from sample preparation to data analysis, and a complete validation framework based on International Council for Harmonisation (ICH) guidelines.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that leverages the direct proportionality between the integrated area of a resonance signal in an NMR spectrum and the number of atomic nuclei giving rise to that signal.[3][4] Unlike chromatographic methods that often rely on response factors, qNMR is a primary ratio method, meaning the signal response is fundamentally the same for all molecules on a molar basis.[1] This characteristic allows for the accurate determination of the concentration or purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and mass.[2]

The successful implementation of a qNMR assay hinges on careful planning and execution, encompassing four key stages: method planning, sample preparation, data acquisition, and data processing.[3] Adherence to rigorous protocols and validation standards, such as those outlined by the United States Pharmacopeia (USP) in chapters <761> and <1761>, is essential for ensuring the accuracy, precision, and reliability of the results in a regulatory environment.[5][6][7]

Method Development: Rationale and Key Considerations

Analyte: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

The target analyte has distinct proton signals that are well-suited for quantification. Key signals include:

  • A singlet from the methylene protons (-CH₂ CN)

  • A singlet from the methoxy protons (-OCH₃ )

  • A septet and a doublet from the isopropoxy group (-CH (CH₃)₂)

  • Three distinct signals from the aromatic protons

For this assay, the methylene singlet (-CH₂CN) is selected for quantification. Its singlet nature simplifies integration, and its chemical shift is typically in a region with minimal overlap from other signals.

Selection of the Internal Standard (IS)

The choice of an internal standard is critical for the accuracy of the qNMR assay.[8][9] An ideal IS must meet several criteria:

  • High Purity and Stability: The IS must be a certified reference material (CRM) with a known, high purity (≥99%) and be chemically stable under the experimental conditions.[8][10]

  • Signal Separation: It must have one or more simple, sharp resonance signals (ideally singlets) that do not overlap with any signals from the analyte, solvent, or impurities.[8]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[8]

  • Non-Reactivity: It must not react with the analyte or solvent.

For this application, Maleic Acid is chosen as the internal standard. It provides a sharp singlet for its two olefinic protons around 6.3 ppm (in DMSO-d₆), a region typically free from interference for the target analyte. It is readily available as a high-purity CRM.

Selection of the Deuterated Solvent

The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for acquiring high-resolution spectra.[3][11] Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected due to its excellent solvating power for a wide range of organic compounds. Its residual proton signal (a pentet at ~2.50 ppm) and water signal (~3.33 ppm) do not interfere with the chosen quantification signals of the analyte or the internal standard.

Experimental Workflow and Protocols

The overall workflow for the qNMR assay is depicted below.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte dissolve Dissolve Analyte & IS in DMSO-d6 (0.7 mL) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup set_params Set qNMR Parameters (d1, ns, pw90) instrument_setup->set_params acquire Acquire FID set_params->acquire process_fid Fourier Transform & Manual Phasing acquire->process_fid baseline Manual Baseline Correction process_fid->baseline integrate Integrate Analyte & IS Signals baseline->integrate calculate Calculate Purity/Concentration integrate->calculate report Final Report calculate->report

Caption: qNMR assay workflow from sample preparation to final reporting.

Materials and Instrumentation
  • Analyte: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

  • Solvent: DMSO-d₆ (99.9 atom % D)

  • Instrumentation: NMR Spectrometer (≥400 MHz), equipped with a high-resolution probe.

  • Equipment: Analytical balance (5 decimal places), 5 mm NMR tubes (high precision), volumetric flasks, pipettes, vortex mixer.

Protocol: Sample Preparation

Accuracy in sample preparation is paramount for reliable quantification.[12][13]

  • Weighing: Accurately weigh approximately 20 mg of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile into a clean, dry vial. Record the mass to 0.01 mg.

  • Adding Internal Standard: Accurately weigh approximately 10 mg of Maleic Acid (IS) into the same vial. Record the mass to 0.01 mg. The goal is to achieve a near 1:1 molar ratio between the analyte and IS protons being quantified to improve integration accuracy.[3]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial using a pipette.[14]

  • Homogenization: Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both the analyte and the IS. A clear, homogeneous solution free of particulates is required.[11]

  • Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection zone (typically 4-5 cm).[12]

Protocol: NMR Data Acquisition

Correctly setting acquisition parameters is essential for ensuring the data is truly quantitative.[15]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for the ¹H frequency.

  • Key Acquisition Parameters:

    • Pulse Angle (p1): Use a calibrated 90° pulse to ensure uniform excitation across the entire spectral width.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the quantification signals for both the analyte and the IS. A conservative value of 30 seconds is recommended to ensure full relaxation.

    • Number of Scans (ns): Set to a minimum of 16 scans, or as needed to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral being used.

    • Acquisition Time (aq): Set to at least 3 seconds to ensure adequate digital resolution.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

Protocol: Data Processing and Calculation

Manual and careful data processing is highly recommended for achieving the highest precision.[3]

  • Fourier Transform: Apply an exponential window function with a minimal line broadening (LB = 0.3 Hz) before Fourier transformation.

  • Phase Correction: Manually correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Manually apply a baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.

  • Integration: Manually define the integration limits for the analyte's methylene singlet (~3.9 ppm) and the IS's olefinic singlet (~6.3 ppm).

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (Nₐ = 2 for -CH₂CN; Nₛₜd = 2 for Maleic Acid)

    • M: Molar mass (Mₐ = 205.25 g/mol ; Mₛₜd = 116.07 g/mol )

    • m: Mass weighed

    • Purityₛₜd: Purity of the internal standard (from CRM certificate)

    • a: Analyte

    • std: Internal Standard

Assay Validation

The developed qNMR method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][17]

Specificity

Specificity is demonstrated by analyzing the analyte, internal standard, and a mixture of both. The quantification signals for the analyte (-CH₂CN) and the internal standard (olefinic protons) must be well-resolved from each other and from any solvent or impurity signals.

Linearity and Range

Linearity is assessed across a range of concentrations. A series of five samples with varying analyte-to-IS mass ratios (e.g., from 70% to 130% of the target ratio) are prepared and analyzed.[16]

Concentration LevelTheoretical Ratio (mₐ/mₛₜd)Measured Integral Ratio (Iₐ/Iₛₜd)
Level 1 (70%)1.4Result 1
Level 2 (85%)1.7Result 2
Level 3 (100%)2.0Result 3
Level 4 (115%)2.3Result 4
Level 5 (130%)2.6Result 5
Caption: Example data structure for linearity assessment.

The plot of the measured integral ratio versus the theoretical mass ratio should yield a linear regression with a correlation coefficient (R²) ≥ 0.999.

Accuracy

Accuracy is determined by the agreement between the value found and a known true value. This can be assessed by preparing samples with a known amount of analyte and calculating the percent recovery.

ReplicateTheoretical Purity (%)Measured Purity (%)Recovery (%)
199.099.2100.2
299.098.899.8
399.099.1100.1
Caption: Example data structure for accuracy assessment.

The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[18]

  • Repeatability (Intra-assay): Six independent samples are prepared and analyzed by the same analyst on the same day.

  • Intermediate Precision (Inter-assay): The analysis is repeated on a different day by a different analyst.

The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[17]

Precision LevelPurity Measurement 1Purity Measurement 2... (to 6)Mean%RSD
Repeatability99.199.3...99.2≤ 2.0%
Intermediate98.999.5...99.3≤ 2.0%
Caption: Example data structure for precision assessment.
Robustness

Robustness is tested by making small, deliberate changes to the method parameters, such as the relaxation delay (d1 ± 5s) or temperature (± 2°C), and observing the effect on the results. The assay should show no significant deviation in purity values, demonstrating its reliability under minor variations.

Conclusion

This application note outlines a robust and reliable ¹H qNMR method for the quantitative analysis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. By following the detailed protocols for sample preparation, data acquisition, and processing, and by performing a thorough validation, this assay can serve as a primary method for purity determination in research, development, and quality control environments. The inherent advantages of qNMR—its accuracy, precision, and universal signal response—make it an indispensable tool for modern pharmaceutical analysis.[2]

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories Inc. [Link]

  • Video: Choosing the Right qNMR Internal Standard . ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR Spectroscopy . Durham University. [Link]

  • What is qNMR and why is it important? . Mestrelab Resources. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained . ResolveMass Laboratories Inc. [Link]

  • Stimuli Article (qNMR) . US Pharmacopeia (USP). [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy . ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR . Semantic Scholar. [Link]

  • Setting standards: Revision of USP general chapters <761>/<1761> . PANIC NMR. [Link]

  • NMR Sample Preparation . Western University. [Link]

  • NMR Sample Preparation . Iowa State University. [Link]

  • How To Prepare And Run An NMR Sample . ALWSCI. [Link]

  • Preparing an NMR sample . University of York. [Link]

  • Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard . Indian Journal of Pharmaceutical Sciences. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis . SciSpace. [Link]

  • Validation of quantitative NMR . ResearchGate. [Link]

Sources

Application Note: Hydrolysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile to 2-(4-Isopropoxy-3-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

< <

Abstract

This document provides a comprehensive guide for the hydrolysis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile to its corresponding acetic acid derivative, a key transformation in the synthesis of various pharmaceutical and fine chemical intermediates. Two robust protocols, acidic and alkaline hydrolysis, are presented with detailed, step-by-step instructions. The underlying chemical mechanisms are discussed to provide a thorough understanding of the reaction, enabling researchers to optimize conditions for their specific applications. Safety protocols and data interpretation are also addressed to ensure safe and effective execution of this synthetic procedure.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This application note focuses on the specific hydrolysis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a compound of interest in medicinal chemistry and materials science. The resulting product, 2-(4-isopropoxy-3-methoxyphenyl)acetic acid, serves as a valuable building block for more complex molecular architectures.

The hydrolysis of a nitrile can be effectively achieved under either acidic or basic conditions.[1][2] Both pathways proceed through an amide intermediate.[2][3] The choice between the two methods often depends on the overall stability of the starting material and the desired final product form. This guide will detail both approaches, providing researchers with the flexibility to choose the most suitable method for their needs.

Mechanistic Overview

The hydrolysis of nitriles to carboxylic acids is a two-stage process.[1] Initially, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[4][5] This is followed by a nucleophilic attack by water. A series of proton transfers then leads to the formation of an amide intermediate.[6] Continued heating in the presence of acid and water results in the hydrolysis of the amide to the carboxylic acid and an ammonium salt.[4]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group.[3] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide.[3] Under harsher basic conditions (e.g., elevated temperatures), the amide is further hydrolyzed to a carboxylate salt.[4][7] Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.[1][8]

Experimental Protocols

This section provides detailed, step-by-step protocols for both acidic and alkaline hydrolysis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Safety Precautions

Hazard Identification:

  • 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile: Potential irritant. Handle with care.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns.[9] Work in a well-ventilated fume hood is mandatory.

  • Sodium Hydroxide: Corrosive and can cause severe burns.[9][10] Avoid contact with skin and eyes. When preparing solutions, always add sodium hydroxide to water slowly, never the other way around, to control the exothermic reaction.[10][11]

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield are essential.[10]

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • A lab coat should be worn at all times.[11]

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is suitable for substrates that are stable to strong acidic conditions.

Workflow Diagram:

Acidic_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Reagents Add Dilute HCl Start->Reagents Reflux Heat under Reflux Reagents->Reflux Cool Cool to Room Temp. Reflux->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify End End Purify->End Final Product: 2-(4-Isopropoxy-3-methoxyphenyl)acetic acid

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Materials:

  • 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Hydrochloric acid (concentrated, ~37%)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile (1.0 eq).

  • Carefully add a 1:1 mixture of deionized water and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Alkaline Hydrolysis

This protocol is a good alternative, especially for substrates that may be sensitive to strong acids.

Workflow Diagram:

Alkaline_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Reagents Add Aqueous NaOH Start->Reagents Reflux Heat under Reflux Reagents->Reflux Cool Cool to Room Temp. Reflux->Cool Acidify Acidify with HCl (pH 2-3) Cool->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify End End Purify->End Final Product: 2-(4-Isopropoxy-3-methoxyphenyl)acetic acid

Caption: Workflow for Alkaline Hydrolysis.

Materials:

  • 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Sodium hydroxide (pellets or solution)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile (1.0 eq).

  • Add a 10-20% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of 2-3. The product should precipitate out of the solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed by recrystallization or column chromatography.

Data Summary and Interpretation

The following table summarizes typical reaction parameters and expected outcomes.

ParameterAcid-Catalyzed HydrolysisAlkaline Hydrolysis
Catalyst Concentrated HCl10-20% Aqueous NaOH
Reaction Time 4 - 6 hours2 - 4 hours
Temperature Reflux (~100-110 °C)Reflux (~100-110 °C)
Work-up Extraction followed by washingAcidification, then extraction
Typical Yield 75 - 85%80 - 90%
Purity (crude) 85 - 95%90 - 98%

Characterization: The final product, 2-(4-isopropoxy-3-methoxyphenyl)acetic acid, can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The melting point of the purified compound should also be determined and compared to literature values.

Conclusion

Both acidic and alkaline hydrolysis are effective methods for the conversion of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile to its corresponding acetic acid. The alkaline hydrolysis protocol often proceeds faster and may result in a cleaner crude product, but requires an additional acidification step. The choice of method will depend on the specific requirements of the synthesis and the stability of any other functional groups present in the molecule. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this important chemical transformation.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • IG Chemical Solutions. (n.d.). Safety Tips for Handling Hydrochloric Acid and Sodium Hydroxide. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Retrieved from [Link]

  • Quora. (2023). What are four safety precautions you should take when working with sodium hydroxide? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

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reduction of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile to the corresponding amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Selective Reduction of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile to 2-(4-Isopropoxy-3-methoxyphenyl)ethanamine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile to its corresponding primary amine, 2-(4-isopropoxy-3-methoxyphenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide moves beyond a simple recitation of steps to provide a comparative analysis of two primary, field-proven methodologies: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation using Raney® Nickel. We will dissect the mechanistic underpinnings, operational advantages, safety imperatives, and detailed, step-by-step protocols for each approach. The objective is to empower researchers to make informed decisions based on laboratory scale, available equipment, and desired process robustness.

Introduction: The Significance of the Target Molecule

The target product, 2-(4-isopropoxy-3-methoxyphenyl)ethanamine, is a substituted phenethylamine. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of neurologically active compounds. The precise control of the reduction of the nitrile precursor is paramount, as the formation of secondary or tertiary amine impurities can complicate purification and compromise the final product's quality and yield. This guide addresses the challenge of achieving a high-selectivity reduction.

Mechanistic Foundations of Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂-NH₂) involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond. The pathway of this addition is highly dependent on the choice of reducing agent.

  • Hydride Transfer: Reagents like Lithium Aluminum Hydride (LiAlH₄) function as nucleophilic hydride donors. The reaction initiates with the attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride addition then occurs, leading to a dianion species which, upon aqueous workup, is protonated to yield the primary amine.[1][2][3]

  • Catalytic Hydrogenation: In this heterogeneous catalysis method, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as Raney Nickel. The nitrile adsorbs onto the catalyst surface, and hydrogen atoms are added stepwise across the triple bond. A key challenge in this method is preventing the intermediate imine from reacting with the newly formed primary amine product, which leads to the formation of secondary amine impurities.[4][5] The presence of ammonia or a basic medium is often used to suppress this side reaction.[4][5]

Comparative Analysis of Reduction Methodologies

The choice between a metal hydride reduction and catalytic hydrogenation is a critical decision driven by factors of scale, safety, equipment availability, and functional group tolerance.

ParameterLithium Aluminum Hydride (LAH)Catalytic Hydrogenation (Raney® Ni)
Reagent Type Strong, non-selective nucleophilic hydrideHeterogeneous catalyst with H₂ gas
Solvent Anhydrous ethers (THF, Diethyl Ether)Alcohols (Ethanol, Methanol), often with NH₃
Temperature 0 °C to refluxRoom temperature to moderate heat (e.g., 50 °C)
Pressure AtmosphericAtmospheric to high pressure H₂ (1-50 bar)
Typical Yield Good to ExcellentGood to Excellent
Key Advantages Rapid reaction times, highly effective.Milder conditions, avoids pyrophoric reagents, scalable.
Key Disadvantages EXTREME reactivity with water/protic solvents (fire/explosion risk).[6][7] Reduces many other functional groups (esters, acids).[8] Difficult to handle at scale.Catalyst can be pyrophoric.[9] Potential for secondary/tertiary amine byproducts.[4] Requires specialized hydrogenation equipment for pressure reactions.
Work-up Careful, multi-step quenching required.[10][11]Simple filtration to remove catalyst.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and appropriate gloves, must be worn.[6][12] All operations, especially with LAH, must be conducted in a certified chemical fume hood.

Method A: Lithium Aluminum Hydride (LAH) Reduction

This method is highly effective for small-scale synthesis where speed is desired and other reducible functional groups are absent.

Rationale: LAH is a powerful, unselective reducing agent that rapidly converts nitriles to primary amines.[8][13] The use of anhydrous tetrahydrofuran (THF) is critical, as LAH reacts violently with water.[7][12] The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture from entering the system.

Protocol:

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for reagent addition. Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile (1.0 eq.) in anhydrous THF. Using a syringe, add this solution dropwise to the stirred LAH suspension at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): This quenching procedure is critical for safety and must be performed with extreme caution at 0 °C.[11] For every 'x' grams of LAH used, sequentially and very slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide solution

    • '3x' mL of water

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-isopropoxy-3-methoxyphenyl)ethanamine. Further purification can be achieved via column chromatography or distillation if necessary.

Method B: Catalytic Hydrogenation with Raney® Nickel

This method is generally safer, more scalable, and environmentally benign, making it suitable for larger-scale preparations.

Rationale: Raney® Nickel is a highly active catalyst for nitrile hydrogenation.[14][15] The reaction is often performed in an alcoholic solvent containing ammonia. The ammonia helps to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine-amine coupling.[4][5] A system using Potassium Borohydride (KBH₄) as a hydride source in conjunction with Raney® Ni offers a mild and efficient alternative to high-pressure hydrogen gas.[16][17]

Protocol (Raney® Ni / KBH₄ System):

  • Catalyst Preparation: Use commercially available, water-washed Raney® Nickel or prepare it by leaching a Ni-Al alloy with concentrated NaOH.[17] Handle the catalyst as a slurry in ethanol; do not allow it to dry in the air as it is pyrophoric .[9]

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, add dry ethanol (2.5 mL per mmol of nitrile).[17]

  • Reagent Addition: To the ethanol, add Raney® Nickel (approx. 1.0 eq., moist weight) and Potassium Borohydride (KBH₄, 4.0 eq.).[16]

  • Substrate Addition: Add 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile (1.0 eq.) to the stirred suspension.

  • Reaction: For an aromatic nitrile, gently heat the mixture to 50 °C and stir vigorously for 1-2 hours.[16][17] The reaction progress can be monitored by TLC or GC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with ethanol. Caution: Keep the filtered catalyst wet with water or ethanol at all times to prevent ignition.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired primary amine.

Process Workflow & Visualization

A logical workflow is essential for successful synthesis, from reagent selection to final product characterization.

G cluster_prep Preparation cluster_lah Method A: LAH Reduction cluster_raney Method B: Catalytic Hydrogenation cluster_post Downstream Processing Start Start: Define Scale & Safety Constraints ChooseMethod Select Reduction Method Start->ChooseMethod LAH_Setup Inert Atmosphere Setup (Flame-dried Glassware) ChooseMethod->LAH_Setup Small Scale Speed Needed Raney_Setup Standard Glassware Setup ChooseMethod->Raney_Setup Scalability Safety Focus LAH_Reaction Reaction in Anhydrous Ether (0°C to RT) LAH_Setup->LAH_Reaction LAH_Quench Cautious Fieser Quench (H₂O, NaOH, H₂O) LAH_Reaction->LAH_Quench Workup Aqueous Workup & Extraction LAH_Quench->Workup Raney_Reaction Reaction in EtOH/NH₃ (RT to 50°C) Raney_Setup->Raney_Reaction Raney_Filter Catalyst Filtration (Keep Catalyst Wet!) Raney_Reaction->Raney_Filter Raney_Filter->Workup Purify Purification (Chromatography/Distillation) Workup->Purify Analysis Characterization (NMR, MS, IR) Purify->Analysis End Final Product: Pure Amine Analysis->End

Caption: High-level workflow for the reduction of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

G Nitrile 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile R-CH₂-C≡N Imine Intermediate Imine Anion [R-CH₂-CH=N]⁻ Nitrile->Imine 1. Hydride Addition or H₂/Catalyst Reagent {Reducing Agent | LAH or H₂/Raney Ni} Reagent->Nitrile Reagent->Imine Dianion Intermediate Dianion [R-CH₂-CH-NH]²⁻ Imine->Dianion 2. Second Hydride Addition or H₂/Catalyst Amine {Product | 2-(4-Isopropoxy-3-methoxyphenyl)ethanamine | R-CH₂-CH₂-NH₂} Dianion->Amine 3. Aqueous Workup (Protonation)

Caption: Simplified reaction pathway for nitrile reduction to a primary amine.

Product Characterization

The identity and purity of the final product, 2-(4-isopropoxy-3-methoxyphenyl)ethanamine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the disappearance of the nitrile carbon signal and the appearance of signals corresponding to the new -CH₂-CH₂-NH₂ group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To verify the disappearance of the characteristic nitrile stretch (~2250 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) from the primary amine.

Conclusion

The reduction of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile to the corresponding primary amine is a robust and reproducible transformation. The selection of the appropriate methodology is a strategic choice. For rapid, small-scale synthesis, LAH reduction is highly effective, provided stringent safety protocols are meticulously followed. For applications demanding greater safety, scalability, and milder conditions, catalytic hydrogenation with Raney® Nickel, particularly using a KBH₄-based system, presents a superior and more practical alternative. Successful execution of either protocol hinges on careful planning, adherence to safety guidelines, and precise control of reaction parameters.

References

  • Chemistry LibreTexts. (2023). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Online] Available at: [Link]

  • Peng, J., et al. (2017). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. [Online] Available at: [Link]

  • Wu, B., et al. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Online] Available at: [Link]

  • Wu, B., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [Online] Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Online] Available at: [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Online] Available at: [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Online] Available at: [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. ACS Publications. [Online] Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Online] Available at: [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Nitriles. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Online] Available at: [Link]

  • van Es, T., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Aqueous Formic Acid. South African Journal of Chemistry. [Online] Available at: [Link]

  • Jacquin, D., et al. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents (US5777166A).
  • ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. [Online] Available at: [Link]

  • Kegl, T. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Online] Available at: [Link]

  • Rasayan Journal of Chemistry. (2020). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Online] Available at: [Link]

  • Schotten, C., et al. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry. [Online] Available at: [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Online] Available at: [Link]

  • ResearchGate. (2010). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. [Online] Available at: [Link]

  • ResearchGate. (2012). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Online] Available at: [Link]

  • University of Sheffield, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Online] Available at: [Link]

  • Facta Universitatis. (2008). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine. [Online] Available at: [Link]

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  • MDPI. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Online] Available at: [Link]

  • Google Patents. (1998). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
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  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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Sources

Application Notes & Protocols: Strategic Application of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of novel therapeutics often hinges on the availability of versatile and strategically functionalized chemical intermediates. 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is one such building block, offering a unique combination of a substituted phenyl ring and a reactive nitrile moiety. This guide provides an in-depth analysis of its properties, primary applications, and detailed, field-tested protocols for its conversion into key pharmaceutical precursors. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex active pharmaceutical ingredients (APIs).

Part 1: Foundational Profile of the Intermediate

Molecular Structure and Strategic Value

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a substituted benzeneacetonitrile derivative. Its value in medicinal chemistry is derived from several key structural features:

  • Substituted Phenyl Ring: The 1,2,4-trisubstituted aromatic core is a common scaffold in many biologically active compounds. The methoxy and isopropoxy groups can modulate the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the final API, often enhancing lipophilicity and influencing metabolic stability.

  • Versatile Nitrile Group: The nitrile functional group is a cornerstone of synthetic chemistry. It serves as a stable, yet readily transformable, precursor to a variety of other functional groups, most notably the primary amine, but also carboxylic acids, amides, and tetrazoles.

This combination makes the molecule an ideal starting point for introducing the 3-methoxy-4-isopropoxyphenethyl amine moiety, a key pharmacophore in several classes of drugs.

Physicochemical & Safety Data

Proper handling and reaction planning require a solid understanding of the compound's physical and safety profile.

Table 1: Physicochemical and Safety Properties

PropertyValue / InformationSource
CAS Number 861069-45-6[1][2]
Molecular Formula C₁₂H₁₅NO₂[1][2]
Molecular Weight 205.25 g/mol [1][2]
Appearance Off-white to beige crystalline solid/powder[3]
Melting Point 65-69 °C (for related isomers)[3][4]
Solubility Soluble in most organic solvents (e.g., alcohols, acetone, dichloromethane); insoluble in water.
Primary Hazard Toxic if swallowed; causes skin and eye irritation; may cause respiratory irritation.[3][5][6]
Handling Use only in a well-ventilated chemical fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid breathing dust.[3][5]

Part 2: Primary Application in Pharmaceutical Synthesis

The principal utility of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is its role as a direct precursor to 2-(4-isopropoxy-3-methoxyphenyl)ethanamine. The transformation from a nitrile to a primary amine is a pivotal step in the synthesis of numerous APIs, particularly those targeting the cardiovascular and central nervous systems. While this specific intermediate is used in the synthesis of proprietary drug candidates and analogs, its reaction pathway is exemplified by the synthesis of related, well-documented molecules like homoveratrylamine (from 3,4-dimethoxyphenylacetonitrile).[7]

The conversion is most efficiently achieved via catalytic hydrogenation.[8] This process offers high yields, clean conversion, and utilizes reusable catalysts, making it a preferred method in both lab-scale and industrial settings.[9]

Diagram 1: General Synthetic Pathway

G A 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (Starting Intermediate) B Catalytic Hydrogenation (Nitrile Reduction) A->B C≡N → CH₂NH₂ C 2-(4-Isopropoxy-3-methoxyphenyl)ethanamine (Key Precursor) B->C D Further Synthetic Steps (e.g., Amidation, Cyclization, etc.) C->D Pharmacophore Introduction E Active Pharmaceutical Ingredient (API) (e.g., Cardiovascular or CNS Agent) D->E

Caption: High-level overview of the intermediate's role in API synthesis.

Part 3: Detailed Experimental Protocols

Protocol: Catalytic Hydrogenation of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile to the Corresponding Primary Amine

This protocol describes the reduction of the nitrile to the primary amine using a Raney Nickel catalyst. This method is robust and widely applicable for this class of transformation.[10][11]

Expertise & Causality: The choice of a nickel-based catalyst is driven by its high activity and selectivity for nitrile reduction.[10] The addition of a solvent like ethanol or methanol provides good solubility for the substrate and is relatively inert under hydrogenation conditions. The pressure of hydrogen gas is a critical parameter; higher pressures increase the reaction rate but must be handled with appropriate safety equipment.

Trustworthiness & Self-Validation: Reaction progress is monitored by TLC or GC-MS to ensure the complete consumption of the starting material, preventing carry-over into subsequent steps. The filtration through Celite is a critical safety and purity step, as it removes the pyrophoric catalyst and any fine particulates.

Safety Precautions:

  • This procedure must be performed in a certified chemical fume hood.

  • Raney Nickel is pyrophoric when dry and must be handled as a slurry. Keep it wet with solvent at all times.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly maintained and grounded hydrogenation apparatus (e.g., a Parr shaker).

  • Refer to the Safety Data Sheet (SDS) for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile and all other reagents before starting.[3][5][6]

Materials & Reagents:

  • 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, ~15-20% by weight of nitrile)

  • Anhydrous Ethanol (or Methanol), reagent grade

  • Hydrogen Gas (H₂), high purity

  • Diatomaceous earth (Celite®)

  • Parr Hydrogenation Apparatus or similar pressure vessel

  • Filtration setup (Büchner funnel, filter flask)

  • Rotary Evaporator

Step-by-Step Methodology:

  • Vessel Preparation: Add 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile (e.g., 10.0 g, 48.7 mmol) and anhydrous ethanol (200 mL) to the pressure vessel of the hydrogenation apparatus. Stir until the solid is fully dissolved.

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add the Raney Nickel slurry (approx. 1.5-2.0 g).

    • Note: The catalyst is typically washed with the reaction solvent (ethanol) several times to remove the water before being added to the reaction.

  • Hydrogenation: Seal the reaction vessel securely. Purge the headspace with nitrogen gas three times, followed by purging with hydrogen gas three times to ensure an inert atmosphere.

  • Reaction Execution: Pressurize the vessel with hydrogen gas to 50-100 psi. Begin vigorous stirring or shaking. The reaction is typically exothermic and may require initial cooling to maintain room temperature (20-25 °C).

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours). The completion can be confirmed by withdrawing a small aliquot (after depressurizing and purging with N₂) and analyzing by TLC or GC-MS.

  • Work-up & Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel.

    • Critical Safety Step: Do not allow the filter cake containing the Raney Nickel to dry. Immediately after filtration, quench the filter cake by slowly adding it to a large volume of water in a separate beaker within the fume hood.

  • Isolation: Wash the filter cake with additional ethanol (2 x 50 mL) to recover any residual product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the crude 2-(4-isopropoxy-3-methoxyphenyl)ethanamine, typically as an oil. It can be used directly in the next step or purified further by vacuum distillation if required.

Diagram 2: Experimental Workflow for Nitrile Reduction

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Hydrogenation cluster_workup 3. Work-up & Isolation A Dissolve Nitrile in Ethanol B Add Raney Ni Catalyst (under N₂) A->B C Seal Vessel, Purge with N₂ then H₂ B->C D Pressurize (50-100 psi H₂) & Stir Vigorously C->D E Monitor H₂ Uptake & TLC/GC-MS D->E F Vent H₂, Purge N₂ E->F G Filter through Celite® (CAUTION: Keep wet) F->G H Concentrate Filtrate (Rotary Evaporator) G->H I Isolated Primary Amine H->I

Sources

Application Note: Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the Knoevenagel condensation reaction between 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile and various aldehydes. This reaction is a cornerstone for the synthesis of α,β-unsaturated nitriles, also known as α-cyanostilbene derivatives, which are valuable intermediates in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting and optimization. The protocols and discussions herein are designed to be a self-validating system, empowering researchers to confidently and successfully implement this synthetic transformation.

Introduction: The Significance of α,β-Unsaturated Nitriles

The condensation of active methylene compounds with carbonyls, famously known as the Knoevenagel condensation, is a powerful tool in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1] The resulting α,β-unsaturated nitriles, particularly those derived from substituted phenylacetonitriles, are of significant interest in drug discovery and materials science. These α-cyanostilbene scaffolds possess unique photophysical properties and are being explored for their applications in optoelectronics and as stimuli-responsive materials.[2][3] From a medicinal chemistry perspective, this structural motif is a key pharmacophore in a variety of biologically active compounds.

The starting material, 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, is a readily available substituted phenylacetonitrile derivative. The isopropoxy and methoxy groups on the phenyl ring can modulate the electronic properties and bioavailability of the final products, making it an attractive building block for the synthesis of novel therapeutic agents. This guide will provide the necessary protocols and scientific rationale to effectively utilize this versatile intermediate.

Mechanistic Insights: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[4] The reaction is typically catalyzed by a weak base.

The mechanism can be broken down into the following key steps:

  • Enolate Formation: A weak base, commonly a secondary amine like piperidine or an alkali metal carbonate, deprotonates the α-carbon of the 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. The presence of the electron-withdrawing nitrile group increases the acidity of these protons, facilitating the formation of a resonance-stabilized enolate.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule, often facilitated by heat, leads to the formation of the α,β-unsaturated nitrile product. The removal of water is crucial as it drives the reaction equilibrium towards the product.[4][5]

Sources

protocol for setting up a flow chemistry synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the continuous flow synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The described method offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for straightforward scalability.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to implement more efficient and safer synthetic methodologies.

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a valuable building block in organic synthesis. The adaptation of its synthesis to a continuous flow process addresses several challenges associated with batch production, particularly when handling hazardous reagents like cyanides.[4][5][6] Flow chemistry mitigates risks by minimizing the volume of hazardous materials at any given time and allowing for tighter control over reaction exotherms.[4][5][6] The inherent properties of microreactors, such as high surface-area-to-volume ratios, lead to superior heat and mass transfer, often resulting in higher yields, selectivity, and purity.[2][3]

This protocol details a two-step synthetic sequence starting from commercially available vanillin. The first step involves the isopropylation of vanillin to yield 4-isopropoxy-3-methoxybenzaldehyde. The subsequent step is a cyanation reaction to produce the target molecule, 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Synthetic Pathway

The overall synthetic route is depicted below:

Step 1: Isopropylation of Vanillin

Vanillin is reacted with 2-bromopropane in the presence of a base to form 4-isopropoxy-3-methoxybenzaldehyde.

Step 2: Cyanation of 4-Isopropoxy-3-methoxybenzaldehyde

The aldehyde is then converted to the corresponding nitrile using a suitable cyanide source. A common method for this transformation is the reaction with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This approach avoids the direct handling of highly toxic hydrogen cyanide gas.

Experimental Setup

A typical flow chemistry setup for this synthesis consists of several key components: reagent delivery systems (pumps), a mixing point, a reactor, a back-pressure regulator, and a collection vessel.[7]

Equipment
  • Pumps: Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps capable of delivering precise and pulseless flow rates.

  • T-Mixer: A low-volume T-mixer for efficient mixing of the reagent streams.

  • Reactor: A heated coil reactor made of an inert material such as PFA or stainless steel. The choice of reactor depends on the reaction scale and conditions. Coil reactors are suitable for single-phase reactions, while packed-bed reactors can be advantageous for heterogeneous catalysis.[7]

  • Heating System: A circulating oil bath or a dedicated reactor heating module to maintain a stable reaction temperature.

  • Back-Pressure Regulator (BPR): A BPR to maintain the system under pressure, preventing solvent boiling and ensuring consistent flow.[2][3]

  • Tubing and Fittings: Chemically resistant tubing (e.g., PFA, stainless steel) and appropriate fittings to connect the system components.

System Diagram

Flow_Chemistry_Setup cluster_reagents Reagent Delivery ReagentA Pump A (Aldehyde Solution) Mixer T-Mixer ReagentA->Mixer Flow Rate A ReagentB Pump B (Cyanide Solution) ReagentB->Mixer Flow Rate B Reactor Heated Coil Reactor Mixer->Reactor Combined Flow BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of the continuous flow setup for the cyanation reaction.

Detailed Protocol

Extreme caution must be exercised when working with cyanide compounds. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, must be worn at all times.[8][9][10][11] An emergency plan for cyanide exposure should be in place.

Step 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde (Batch)

This initial step can be conveniently performed in a batch reactor before transitioning to the flow synthesis of the nitrile.

  • To a solution of vanillin (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Add 2-bromopropane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-isopropoxy-3-methoxybenzaldehyde.

Step 2: Continuous Flow Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

4.2.1. Reagent Preparation

  • Solution A (Aldehyde): Prepare a solution of 4-isopropoxy-3-methoxybenzaldehyde in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Solution B (Cyanide): Prepare a solution of trimethylsilyl cyanide (TMSCN) (1.2 - 2 equivalents) and a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 - 1 equivalent) in the same solvent as Solution A. The use of TMSCN is a safer alternative to handling highly toxic cyanide salts directly.[4][6]

4.2.2. System Assembly and Operation

  • Assemble the flow chemistry system as shown in the diagram above, ensuring all connections are secure.

  • Prime the pumps and tubing with the reaction solvent to remove any air bubbles.

  • Set the reactor temperature to the desired value (e.g., 25-60 °C).

  • Set the back-pressure regulator to the desired pressure (e.g., 5-10 bar) to prevent solvent evaporation.[2]

  • Start pumping both Solution A and Solution B into the T-mixer at the desired flow rates. The relative flow rates will determine the stoichiometry of the reaction.[3]

  • The residence time in the reactor is determined by the reactor volume and the total flow rate.[12] Adjust the flow rates to achieve the desired residence time.

  • Allow the system to reach a steady state, which is typically achieved after 3-5 reactor volumes have passed through the system.

  • Collect the product stream from the outlet of the back-pressure regulator.

  • Upon completion of the run, flush the system with clean solvent.

4.2.3. Work-up and Purification

  • Quench the collected reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Reaction Parameters

The optimal reaction parameters should be determined empirically for each specific setup. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale
Temperature 25 - 60 °CTo control reaction rate and minimize side reactions.
Pressure 5 - 10 barTo prevent solvent boiling and ensure stable flow.[2][3]
Residence Time 5 - 30 minutesTo allow for sufficient reaction time for complete conversion.
Stoichiometry (TMSCN) 1.2 - 2 equivalentsTo ensure complete conversion of the aldehyde.
Catalyst Loading (TMSOTf) 0.1 - 1 equivalentTo catalyze the reaction efficiently.

Safety Considerations

  • Cyanide Handling: Trimethylsilyl cyanide is toxic and releases hydrogen cyanide upon contact with moisture. Handle it in a fume hood with appropriate PPE.[9][10][11] All cyanide-contaminated waste must be collected and disposed of as hazardous waste according to institutional guidelines.[8][10]

  • Pressurized Systems: Flow chemistry systems operate under pressure. Ensure all fittings are properly tightened and the system is leak-checked before operation.

  • Emergency Procedures: Be familiar with the emergency procedures for cyanide exposure.[8][11] An antidote kit should be readily available.

Conclusion

This application note outlines a robust and scalable method for the continuous flow synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. By leveraging the advantages of flow chemistry, this protocol offers a safer and more efficient alternative to traditional batch synthesis.[4] The precise control over reaction parameters allows for optimization of yield and purity, making this method highly suitable for both research and production environments.

References

  • Beginner's Guide to Flow Chemistry. H.E.L Group. (2024-03-12).
  • How to choose your first flow chemistry set up. Asynt. (2024-07-24).
  • A flow reactor setup for photochemistry of biphasic gas/liquid reactions. PubMed Central.
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
  • How to approach flow chemistry. Chemical Society Reviews (RSC Publishing). (2020-11-03).
  • Flow Chemistry | Continuous Processing | Scalable Reactions. Vapourtec.
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar. (2020-05-21).
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Semantic Scholar.
  • Cyanide Safe Use Guidelines. Columbia | Research.
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. PubMed. (2020-05-21).
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20).
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
  • Cyanides. Division of Research Safety - University of Illinois. (2014-03-24).
  • Cyanide Salts. Environmental Health and Safety - Dartmouth.
  • Working Safely with Cyanide Guideline. UQ Policy and Procedure Library - The University of Queensland.

Sources

Application Note & Protocol: A Comprehensive Guide to the Validation of an Analytical Method for the Assay of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is critical for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This application note provides a detailed, science-driven protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the assay of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. The validation strategy is designed to be in full compliance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2][3][4][5][6] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] The objective is to demonstrate that the procedure is suitable for its intended purpose, which in this case is the quantitative determination of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.[4][7]

Proposed Analytical Method: RP-HPLC with UV Detection

A reversed-phase HPLC method is proposed for the assay of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile due to its versatility, robustness, and wide applicability in the pharmaceutical industry for the analysis of non-polar to moderately polar compounds.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio. The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 278 nm (based on typical UV absorbance for similar aromatic compounds; should be confirmed by UV scan of a standard solution)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Diluent: Mobile phase

Method Validation Protocol

The validation of the analytical method will be performed by evaluating the following parameters as per ICH Q2(R2) guidelines.[1][2][4]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

Protocol:

  • Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the analyte is in a formulated product, analyze a placebo (a mixture of all excipients without the active ingredient) to demonstrate the absence of interference.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradation product peaks. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels, typically ranging from 80% to 120% of the target assay concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with known amounts of the analyte or by preparing solutions of the analyte at these concentrations.

  • Analyze the samples and calculate the percentage recovery for each level.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both days.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration at which the S/N ratio is approximately 3:1 is considered the DL.

  • The concentration at which the S/N ratio is approximately 10:1 is considered the QL.

Alternatively, DL and QL can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5°C)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria.

  • The results of the assay should not be significantly affected by the variations.

System Suitability

System suitability testing is an integral part of many analytical procedures.[8] It is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[9][10][11][12]

Protocol:

Before starting the sample analysis, perform system suitability tests to ensure the chromatographic system is adequate for the intended analysis.

  • Inject a standard solution five or six times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): A measure of peak symmetry.

    • Theoretical plates (N): A measure of column efficiency.

    • Relative Standard Deviation (%RSD) of peak areas and retention times.

Acceptance Criteria:

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

  • %RSD of peak areas ≤ 2.0%

  • %RSD of retention times ≤ 1.0%

Visualizations

Validation_Workflow cluster_planning Planning Phase cluster_validation Validation Execution cluster_evaluation Evaluation & Implementation Develop_Method Develop Analytical Method Define_ATP Define Analytical Target Profile (ATP) Develop_Method->Define_ATP Specificity Specificity Define_ATP->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision Limits DL & QL Precision->Limits Robustness Robustness Limits->Robustness Review_Data Review Data Against Acceptance Criteria Robustness->Review_Data Validation_Report Prepare Validation Report Review_Data->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method System_Suitability_Check Start Start Analysis Inject_SST Inject System Suitability Standard (n=5) Start->Inject_SST Calculate_Params Calculate: %RSD, Tailing Factor, Theoretical Plates Inject_SST->Calculate_Params Check_Criteria Meet Acceptance Criteria? Calculate_Params->Check_Criteria Proceed Proceed with Sample Analysis Check_Criteria->Proceed Yes Troubleshoot Troubleshoot System Check_Criteria->Troubleshoot No Troubleshoot->Inject_SST

Caption: Decision flow for system suitability testing.

Data Presentation

Table 1: Summary of Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80801234
90902345
1001003456
1101104567
1201205678
Correlation Coefficient (r²) 0.9998
Slope 10012
Y-intercept 150

Table 2: Summary of Accuracy Data

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0121.0100.8%
Mean Recovery 100.2%

Table 3: Summary of Precision Data

Parameter%RSD
Repeatability (n=6) 0.5%
Intermediate Precision (n=12) 0.8%

Conclusion

The described analytical method validation protocol provides a comprehensive framework for establishing a reliable and robust RP-HPLC method for the assay of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, and by implementing rigorous system suitability criteria, laboratories can ensure the generation of high-quality, reproducible data that meets regulatory expectations. Adherence to the principles outlined in the ICH guidelines is paramount for ensuring the integrity of the analytical data generated. [1][2][3][4][5][6]

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2023, September 13). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • MicroSolv. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Lab Manager. (2023, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Assay Analytix. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Soni, A. (n.d.). ICH Q2 Analytical Method Validation. [PPTX]. Slideshare. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [PPTX]. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic route and improve final product yield and purity.

I. Synthetic Overview & Core Challenges

The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile typically proceeds through a multi-step pathway, starting from the readily available precursor, vanillin. The general route involves:

  • O-Isopropylation of Vanillin: Protection of the phenolic hydroxyl group of vanillin as an isopropyl ether.

  • Reduction to Alcohol: Conversion of the aldehyde functionality to a primary alcohol.

  • Conversion to Benzyl Halide: Transformation of the alcohol into a more reactive benzyl halide (typically chloride or bromide).

  • Cyanation: Nucleophilic substitution of the halide with a cyanide source to form the target nitrile.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address common issues encountered at each stage.

Visualizing the Synthetic Workflow

Synthesis_Workflow Vanillin Vanillin Isopropoxybenzaldehyde 4-Isopropoxy-3-methoxybenzaldehyde Vanillin->Isopropoxybenzaldehyde Isopropylation Isopropoxybenzyl_alcohol (4-Isopropoxy-3-methoxyphenyl)methanol Isopropoxybenzaldehyde->Isopropoxybenzyl_alcohol Reduction Isopropoxybenzyl_halide 4-Isopropoxy-3-methoxybenzyl halide Isopropoxybenzyl_alcohol->Isopropoxybenzyl_halide Halogenation Target_Nitrile 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Isopropoxybenzyl_halide->Target_Nitrile Cyanation

Caption: General synthetic pathway for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section is formatted to address specific problems you may encounter during the synthesis.

Step 1: O-Isopropylation of Vanillin

Question: My O-isopropylation of vanillin is incomplete, resulting in a low yield of 4-isopropoxy-3-methoxybenzaldehyde. How can I improve this?

Answer:

Incomplete O-isopropylation is a common issue and can often be attributed to several factors related to the reaction conditions and reagents.

  • Causality: The reaction is a Williamson ether synthesis, a nucleophilic substitution (SN2) reaction. The phenoxide ion of vanillin, generated by a base, acts as the nucleophile, attacking the isopropyl halide. The efficiency of this reaction is highly dependent on the choice of base, solvent, and isopropylating agent.

  • Troubleshooting Steps:

    • Choice of Base and Solvent:

      • Standard Conditions: A common combination is potassium carbonate (K2CO3) as the base in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

      • Troubleshooting: If you are observing incomplete reaction, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF). NaH will completely deprotonate the phenol, driving the reaction to completion. Caution: NaH is highly reactive and must be handled under an inert atmosphere.

    • Isopropylating Agent:

      • Isopropyl bromide is generally more reactive than isopropyl chloride.

      • Excess Reagent: Using a slight excess (1.1 to 1.5 equivalents) of the isopropyl halide can help drive the reaction to completion.

    • Reaction Temperature:

      • Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

    • Moisture Control:

      • The presence of water can hydrolyze the isopropyl halide and quench the phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents.

ParameterStandard ConditionRecommended Optimization
Base K2CO3NaH
Solvent DMF, AcetonitrileAnhydrous THF
Isopropylating Agent Isopropyl chloride/bromideIsopropyl bromide (1.1-1.5 eq.)
Temperature Room Temperature60-80 °C
Step 2: Reduction of the Aldehyde

Question: During the reduction of 4-isopropoxy-3-methoxybenzaldehyde, I am observing significant side product formation. What are these and how can I avoid them?

Answer:

The reduction of the aldehyde to the corresponding alcohol is typically straightforward, but side reactions can occur if the reducing agent is too harsh or if the reaction is not properly quenched.

  • Causality: Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation. Over-reduction is generally not an issue. The most common side products arise from incomplete reaction or issues during the workup.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure your 4-isopropoxy-3-methoxybenzaldehyde is pure. Unreacted vanillin from the previous step will also be reduced.

    • Reaction Conditions:

      • The reduction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures (0 °C to room temperature).[1]

      • Ensure the NaBH4 is added portion-wise to control the reaction exotherm.

    • Aqueous Workup:

      • After the reaction is complete, it is crucial to carefully quench the excess NaBH4 with a weak acid (e.g., dilute HCl or acetic acid) at a low temperature. Adding the acid too quickly can lead to localized heating and potential side reactions.

Step 3: Conversion to Benzyl Halide

Question: The conversion of (4-isopropoxy-3-methoxyphenyl)methanol to the benzyl chloride is giving me a low yield and a dark-colored crude product. What is causing this?

Answer:

The formation of the benzyl halide is often the most challenging step due to the lability of the product.

  • Causality: Benzyl alcohols can be converted to benzyl halides using reagents like thionyl chloride (SOCl2) or concentrated hydrochloric acid. The benzylic carbocation intermediate is stabilized by the electron-donating groups on the aromatic ring, but this can also lead to polymerization and other side reactions, especially under harsh conditions.

  • Troubleshooting Steps:

    • Choice of Halogenating Agent:

      • Thionyl Chloride (SOCl2): This is a common and effective reagent. It should be used in an inert solvent (e.g., dichloromethane or toluene) and preferably at low temperatures (0 °C) to minimize side reactions. The addition of a base like pyridine can neutralize the HCl byproduct, but may also promote elimination reactions.

      • Concentrated HCl: Stirring the alcohol with concentrated HCl is a simpler method.[2] However, this can be slow and may require elevated temperatures, which can lead to degradation.

    • Reaction Conditions:

      • Temperature Control: Maintain a low temperature (0 °C) during the addition of SOCl2.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

    • Workup and Purification:

      • The resulting benzyl halide is often unstable and should be used immediately in the next step without extensive purification. A quick aqueous wash to remove excess acid, followed by drying and solvent removal under reduced pressure at low temperature is recommended.

Step 4: Cyanation

Question: My cyanation reaction is slow, and I am getting a significant amount of the corresponding isonitrile byproduct. How can I improve the selectivity and rate?

Answer:

The cyanation of the benzyl halide is a nucleophilic substitution reaction. The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom, leading to the desired nitrile or the isonitrile byproduct, respectively.

  • Causality: The solvent and the counter-ion of the cyanide salt play a crucial role in the selectivity of the reaction. Polar aprotic solvents favor the formation of the nitrile (SN2 pathway), while polar protic solvents can solvate the cyanide ion, making the nitrogen atom more nucleophilic and increasing the formation of the isonitrile.

  • Troubleshooting Steps:

    • Choice of Cyanide Source and Solvent:

      • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): These are common choices. Ensure they are finely powdered to maximize the surface area for reaction.

      • Solvent: Use a polar aprotic solvent like anhydrous acetone, DMF, or DMSO.[2] Acetone is a good choice as it often gives clean reactions and is easy to remove.[2]

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial, especially in a two-phase system.

    • Finkelstein Reaction Conditions:

      • Adding a catalytic amount of sodium iodide or potassium iodide can convert the benzyl chloride in situ to the more reactive benzyl iodide, which can accelerate the reaction.[2]

    • Temperature:

      • Heating the reaction mixture under reflux is typically required to drive the reaction to completion.[2]

ParameterStandard ConditionRecommended Optimization
Cyanide Source NaCN or KCNFinely powdered NaCN
Solvent Aqueous ethanolAnhydrous Acetone or DMF
Additive NoneCatalytic NaI or KI
Temperature Room TemperatureReflux
Visualizing the Cyanation Troubleshooting Logic

Cyanation_Troubleshooting Start Low Yield or Isonitrile Formation Check_Solvent Is the solvent polar aprotic (e.g., Acetone, DMF)? Start->Check_Solvent Change_Solvent Switch to anhydrous Acetone or DMF. Check_Solvent->Change_Solvent No Check_Iodide Is a catalytic amount of NaI or KI present? Check_Solvent->Check_Iodide Yes Change_Solvent->Check_Iodide Add_Iodide Add catalytic NaI or KI. Check_Iodide->Add_Iodide No Check_Temp Is the reaction heated to reflux? Check_Iodide->Check_Temp Yes Add_Iodide->Check_Temp Increase_Temp Heat to reflux. Check_Temp->Increase_Temp No Success Improved Yield and Purity Check_Temp->Success Yes Increase_Temp->Success

Caption: Decision tree for troubleshooting the cyanation step.

III. Frequently Asked Questions (FAQs)

Q1: Can I synthesize 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile directly from 4-hydroxy-3-methoxyphenylacetonitrile?

A1: Yes, this is a viable alternative route. You would first synthesize 4-hydroxy-3-methoxyphenylacetonitrile and then perform the O-isopropylation.[3] The synthesis of the hydroxy precursor can be achieved from vanillin through various methods.[4] The subsequent isopropylation would follow the principles of the Williamson ether synthesis as described in the troubleshooting section for the O-isopropylation of vanillin.

Q2: What is the best method for purifying the final product?

A2: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[2] The choice of method will depend on the scale of your reaction and the nature of the impurities. For smaller scales, column chromatography often provides the best purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps require specific safety measures:

  • Cyanide Salts (NaCN, KCN): These are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Have a cyanide antidote kit available and be familiar with its use.

  • Thionyl Chloride (SOCl2): This is a corrosive and moisture-sensitive reagent that reacts with water to release toxic HCl and SO2 gases. Handle it in a fume hood and use a drying tube on your apparatus.

  • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

Q4: My final product has a yellowish tint. What is the cause and how can I remove it?

A4: A yellowish tint in the final product is often due to minor impurities formed through side reactions or degradation. If column chromatography or distillation does not remove the color, you can try recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). Alternatively, a charcoal treatment of a solution of your product followed by filtration can sometimes remove colored impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Isopropoxy-3-methoxybenzaldehyde
  • To a stirred solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Add isopropyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-isopropoxy-3-methoxybenzaldehyde.

Protocol 2: Cyanation of 4-Isopropoxy-3-methoxybenzyl chloride

This protocol assumes the benzyl chloride has been prepared from the corresponding alcohol and is used directly.

  • In a round-bottom flask fitted with a reflux condenser, add finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide to anhydrous acetone.

  • Add a solution of the crude 4-isopropoxy-3-methoxybenzyl chloride (1 equivalent) in anhydrous acetone to the flask.

  • Heat the mixture to reflux and stir vigorously for 16-20 hours.[2]

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrates and remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., benzene or ethyl acetate) and wash with hot water to remove any remaining cyanide salts.[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

  • Purify by vacuum distillation or column chromatography.

V. References

  • BenchChem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. BenchChem.

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. The Royal Society of Chemistry.

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from PrepChem.com.

  • Matrix Scientific. (2023). 4-Isopropoxy-3-methoxy-benzaldehyde. Retrieved from Matrix Scientific.

  • ResearchGate. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Request PDF.

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.

  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol.

  • Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).

  • ChemicalBook. (2017). 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis. Retrieved from ChemicalBook.

  • PubChem. (n.d.). 4-Isopropoxy-3-methoxybenzaldehyde. Retrieved from PubChem.

  • PubChem. (n.d.). Vanillin. Retrieved from PubChem.

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-Isopropoxy-3-Methoxyphenyl)acetonitrile. Retrieved from Chongqing Chemdad Co., Ltd.

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. (US Patent 3983151A).

  • Ataman Kimya. (n.d.). VANILLIN. Retrieved from Ataman Kimya.

  • Pure and Applied Chemistry. (n.d.). purification of acetonitrile - tests for impurities.

  • PubChem. (n.d.). Vanillin isobutyrate. Retrieved from PubChem.

  • NIST. (n.d.). Ethyl Vanillin. NIST WebBook.

  • Organic Syntheses Procedure. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile.

  • Arctom Scientific. (n.d.). CAS NO. 861069-45-6 | 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Retrieved from Arctom Scientific.

  • Google Patents. (n.d.). Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (EP Patent 1249447B1).

  • ResearchGate. (2018). Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors.

Sources

Technical Support Center: Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable protocols for remediation.

Issue 1: Low Yield or Incomplete Conversion During the Isopropylation of Vanillin

Question: I am attempting to synthesize 4-isopropoxy-3-methoxybenzaldehyde from vanillin via a Williamson ether synthesis using isopropyl bromide, but I am observing a low yield of the desired product and significant recovery of unreacted vanillin. What could be the cause, and how can I improve the conversion?

Answer:

This is a common challenge in the Williamson ether synthesis, particularly when using secondary alkyl halides like isopropyl bromide. The issue often stems from a combination of factors including inefficient deprotonation of the vanillin, competing elimination reactions, and suboptimal reaction conditions.

Causality and Remediation:

  • Incomplete Deprotonation: Vanillin's phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion for the SN2 reaction to proceed efficiently. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

    • Protocol: Ensure you are using at least one equivalent of a strong enough base to fully deprotonate the phenol. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective, especially if you are experiencing persistent issues with incomplete reaction.[1][2] When using K₂CO₃, ensure it is finely powdered and dry to maximize its reactivity.

  • Competing Elimination (E2) Reaction: Isopropyl bromide is a secondary alkyl halide, which can undergo an E2 elimination reaction in the presence of a strong base to form propene gas.[2][3] This side reaction consumes your alkylating agent and reduces the yield of the desired ether. The phenoxide ion, being a reasonably strong base, can promote this elimination.

    • Protocol: To favor the SN2 substitution over E2 elimination, it is crucial to maintain a moderate reaction temperature. Generally, temperatures between 60-80°C are optimal.[4] Higher temperatures will significantly favor the elimination pathway. Using a polar aprotic solvent like DMF or DMSO can also help to solvate the cation and favor the SN2 mechanism.[5]

  • Reaction Time and Monitoring: The reaction may require a longer duration for completion, especially with less reactive alkylating agents or milder bases.

    • Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional portion of the base or isopropyl bromide might be necessary. However, be cautious with adding excess alkylating agent, as it can lead to other side reactions.

Issue 2: Formation of an Unexpected Byproduct: C-Alkylated Vanillin

Question: During the isopropylation of vanillin, I have isolated an impurity that appears to be an isomer of my desired product. I suspect it might be a C-alkylated byproduct. Is this possible, and how can I avoid it?

Answer:

Yes, the formation of C-alkylated byproducts is a known side reaction in the alkylation of phenoxides.[5][6] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation), particularly at the ortho and para positions to the hydroxyl group.

Causality and Remediation:

  • Ambident Nucleophilicity: While O-alkylation is generally favored under thermodynamic control, C-alkylation can occur, especially under conditions that promote kinetic control. The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation.

    • Protocol: To favor O-alkylation, use a polar aprotic solvent such as DMF or DMSO. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving a "naked" and highly reactive phenoxide oxygen, which promotes attack at the oxygen. In contrast, polar protic solvents can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and potentially increasing the proportion of C-alkylation.[5] Using a less coordinating cation, such as cesium (with Cs₂CO₃ as the base), can sometimes enhance O-selectivity.

Issue 3: Low Yield in the Conversion of 4-Isopropoxy-3-methoxybenzaldehyde to the Acetonitrile

Question: I have successfully synthesized the 4-isopropoxy-3-methoxybenzaldehyde, but I am struggling with the subsequent conversion to 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. My yield is consistently low. What are the common pitfalls in this step?

Answer:

The conversion of the aldehyde to the acetonitrile can be accomplished through several routes, each with its own set of potential side reactions that can lead to low yields. The most common methods are via a benzyl halide intermediate, the Strecker synthesis, or through an aldoxime.

1. Via a Benzyl Halide Intermediate:

  • Causality and Remediation: This two-step process involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide, and finally, nucleophilic substitution with a cyanide salt.

    • Side Reaction - Over-reduction: During the initial reduction of the aldehyde to the alcohol (e.g., using NaBH₄), ensure you do not use an overly powerful reducing agent that could affect other functional groups.

    • Side Reaction - Instability of Benzyl Halide: The intermediate benzyl halide can be unstable and prone to elimination or hydrolysis back to the alcohol, especially if moisture is present or if the reaction is heated for too long.

      • Protocol: After forming the benzyl halide, it is often best to use it immediately in the subsequent cyanation step without extensive purification. Ensure all reagents and solvents are anhydrous for the cyanation reaction.

2. Strecker Synthesis:

  • Causality and Remediation: The Strecker synthesis involves the reaction of the aldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is then typically hydrolyzed to an amino acid.[7][8] For your target molecule, a modified approach would be needed to obtain the phenylacetonitrile. A more direct route from the aldehyde is often preferred.

3. Via an Aldoxime Intermediate:

  • Causality and Remediation: This method involves the formation of 4-isopropoxy-3-methoxybenzaldehyde oxime, followed by dehydration to the nitrile.

    • Side Reaction - Incomplete Dehydration: The dehydration of the oxime to the nitrile requires a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a specialized reagent). Incomplete dehydration will result in contamination of the final product with the starting oxime.

      • Protocol: Ensure the chosen dehydrating agent is active and used in sufficient quantity. The reaction may require heating to go to completion. Monitor the disappearance of the oxime by TLC.

Issue 4: Presence of an Amide Impurity in the Final Product

Question: My final 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile product shows an impurity that I've identified as the corresponding amide. How is this forming, and how can I prevent it?

Answer:

The presence of the amide, 2-(4-isopropoxy-3-methoxyphenyl)acetamide, is a result of the partial hydrolysis of the nitrile functional group.[9][10] This can occur during the reaction workup or purification if conditions are not carefully controlled.

Causality and Remediation:

  • Hydrolysis during Workup: Nitriles can be hydrolyzed to amides under either acidic or basic aqueous conditions, especially with heating.[11] If your reaction workup involves prolonged exposure to strong acids or bases, partial hydrolysis is a significant risk.

    • Protocol: During the workup, neutralize the reaction mixture promptly and avoid excessive heating in the presence of water and acid or base. When performing extractions, use dilute acidic or basic washes and minimize the contact time.

  • Purification Issues: If purification is performed by chromatography on silica gel, which is slightly acidic, prolonged contact can sometimes lead to the formation of the amide, especially if protic solvents are used in the mobile phase.

    • Protocol: If amide formation is a persistent issue, consider using neutral alumina for chromatography or purifying the product by distillation or recrystallization if it is a solid.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic scheme for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile?

A1: The most common synthetic route is a two-step process:

  • Isopropylation of Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield 4-isopropoxy-3-methoxybenzaldehyde. This is a Williamson ether synthesis.[3][12]

  • Conversion to Acetonitrile: The resulting aldehyde is then converted to the target acetonitrile. A common method is to first reduce the aldehyde to the corresponding benzyl alcohol, convert the alcohol to a benzyl halide, and then react it with a cyanide salt (e.g., NaCN or KCN).

Synthesis_Scheme Vanillin Vanillin Intermediate 4-Isopropoxy-3-methoxybenzaldehyde Vanillin->Intermediate 1. Base (e.g., K₂CO₃) 2. Isopropyl halide (Williamson Ether Synthesis) Product 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Intermediate->Product 1. Reduction (e.g., NaBH₄) 2. Halogenation (e.g., SOCl₂) 3. Cyanation (e.g., NaCN) Side_Reactions_Step1 Vanillin_Phenoxide Vanillin Phenoxide Desired_Product O-Alkylation Product (Desired Ether) Vanillin_Phenoxide->Desired_Product SN2 Attack (O) Elimination_Product Propene (E2 Elimination) Vanillin_Phenoxide->Elimination_Product E2 Elimination C_Alkylation_Product C-Alkylation Product Vanillin_Phenoxide->C_Alkylation_Product Attack at Ring (C) Isopropyl_Halide Isopropyl Halide Isopropyl_Halide->Desired_Product Isopropyl_Halide->Elimination_Product Isopropyl_Halide->C_Alkylation_Product

Figure 2: Competing reactions in the isopropylation of vanillin.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the final product and can be used to identify impurities if they are present in sufficient concentration. Key signals to look for in the ¹H NMR of the product include the isopropyl group (a septet and a doublet), the methoxy group (a singlet), the methylene group of the acetonitrile (a singlet), and the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for the characteristic nitrile (C≡N) stretch, which is typically a sharp band around 2250 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of the product and quantifying any impurities.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial:

  • Cyanide Salts: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Solvents: Many of the solvents used, such as DMF and DMSO, have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Alkylating Agents: Isopropyl bromide and other alkylating agents can be harmful. Avoid inhalation and skin contact.

III. Quantitative Data Summary

ParameterStep 1: IsopropylationStep 2: Aldehyde to Nitrile
Typical Yield 75-90%60-80%
Common Impurities Unreacted Vanillin, C-alkylated productStarting aldehyde, intermediate benzyl alcohol, amide
Purification Method Recrystallization or column chromatographyColumn chromatography or distillation

IV. References

  • Williamson ether synthesis. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). Retrieved January 8, 2026, from [Link]

  • Strecker Synthesis. Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Retrieved January 8, 2026, from [Link]

  • Williamson Ether Synthesis. Retrieved January 8, 2026, from [Link]

  • What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20). Retrieved January 8, 2026, from [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. (2025, March 22). Retrieved January 8, 2026, from [Link]

  • Reaction pathway for the direct O-alkylation. In ResearchGate. Retrieved January 8, 2026, from [Link]

  • O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. Retrieved January 8, 2026, from [Link]

  • 4-Isopropoxy-3-methoxybenzaldehyde. PubChem. Retrieved January 8, 2026, from [Link]

  • Scheme 1 Selective hydrolysis of nitriles to amides. In ResearchGate. Retrieved January 8, 2026, from [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View. In ResearchGate. Retrieved January 8, 2026, from [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Strecker amino acid synthesis. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Reddit. (2016, July 15). Retrieved January 8, 2026, from [Link]

  • Strecker Synthesis. NROChemistry. Retrieved January 8, 2026, from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved January 8, 2026, from [Link]

  • Converting Nitriles to Amides. Chemistry Steps. Retrieved January 8, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862. (1996). [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved January 8, 2026, from [Link]

  • 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Failed Cyanation of 4-Isopropoxy-3-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanation of 4-isopropoxy-3-methoxybenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific nucleophilic substitution reaction. Instead of a generic protocol, we will explore the nuances of this transformation through a series of frequently asked questions and troubleshooting scenarios. Our goal is to provide you with the expertise and insights needed to overcome common hurdles and achieve a successful synthesis.

The conversion of 4-isopropoxy-3-methoxybenzyl bromide to the corresponding nitrile is a crucial step in the synthesis of various pharmaceutical intermediates. While appearing straightforward, this S(_N)2 reaction is susceptible to several side reactions and experimental pitfalls. This guide will dissect these potential issues, offering logical, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing little to no conversion of the starting material. What are the likely causes?

A1: Low or no conversion in a nucleophilic substitution reaction like this often points to issues with the reactants' reactivity, the reaction conditions, or the presence of inhibitors. Let's break down the possibilities:

  • Poor Nucleophile Strength or Availability: The cyanide ion (CN⁻) is a potent nucleophile, but its effectiveness can be hampered.

    • Inappropriate Solvent: Protic solvents (e.g., water, ethanol) can solvate the cyanide ion through hydrogen bonding, creating a "solvent cage" that significantly reduces its nucleophilicity.[1] For S(_N)2 reactions, polar aprotic solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are highly recommended.[1][2] These solvents solvate the cation of the cyanide salt but leave the anion relatively free to act as a nucleophile.[1]

    • Low Solubility of Cyanide Salt: Sodium cyanide (NaCN) and potassium cyanide (KCN) have limited solubility in some organic solvents.[3][4] If the cyanide salt is not sufficiently dissolved, the concentration of the nucleophile in the solution will be too low for the reaction to proceed at a reasonable rate. Using DMSO, which has good solubilizing power for inorganic salts, can mitigate this.[4][5] Alternatively, phase-transfer catalysis can be employed to shuttle the cyanide ion into the organic phase.[6][7]

  • Deactivated Substrate: While benzylic bromides are generally reactive, issues with the starting material can arise.

    • Purity of 4-isopropoxy-3-methoxybenzyl bromide: Impurities in the starting material could inhibit the reaction. It's advisable to check the purity of the benzyl bromide by NMR or another suitable analytical technique.

    • Degradation of Starting Material: Benzyl bromides can be susceptible to hydrolysis if exposed to moisture, converting them to the corresponding, less reactive benzyl alcohol.[8][9][10][11][12] Ensure that the starting material has been stored under anhydrous conditions.

  • Suboptimal Reaction Temperature: Nucleophilic substitution reactions require sufficient activation energy. If the reaction temperature is too low, the rate of reaction will be very slow. A moderate increase in temperature can often significantly improve the reaction rate. However, excessive heat can promote side reactions (see Q2).

Q2: My reaction is producing a significant amount of byproducts. What are they, and how can I prevent their formation?

A2: The formation of byproducts is a common issue in the cyanation of benzylic halides. The most likely culprits are hydrolysis, elimination, and oxidation.

  • Hydrolysis to Benzyl Alcohol: The presence of water in the reaction mixture can lead to the formation of 4-isopropoxy-3-methoxybenzyl alcohol.[8][9][10][11][12]

    • Cause: Water can act as a nucleophile, competing with the cyanide ion. The hydroxide ions present in aqueous solutions of cyanide salts (which are basic) are also strong nucleophiles.[13]

    • Prevention:

      • Use anhydrous solvents and reagents. Dry your solvent (e.g., DMSO, DMF) over molecular sieves before use.

      • Ensure your cyanide salt is dry.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Elimination to a Styrene Derivative: While less common for primary benzylic halides, elimination can occur, especially with sterically hindered substrates or under strongly basic conditions, to form a styrene derivative.[14][15]

    • Cause: The cyanide ion can also act as a base, abstracting a proton from the benzylic position.

    • Prevention:

      • Use a less basic cyanide source if possible, though this may reduce the reaction rate.

      • Maintain a moderate reaction temperature, as higher temperatures tend to favor elimination over substitution.

  • Oxidation to the Aldehyde (Kornblum Oxidation): When using DMSO as a solvent, there's a possibility of the benzyl bromide being oxidized to 4-isopropoxy-3-methoxybenzaldehyde.[16][17]

    • Cause: This occurs via an S(_N)2 displacement of the bromide by the oxygen of DMSO, followed by an elimination step.[16][17] This is more likely at elevated temperatures.

    • Prevention:

      • Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

      • If oxidation is a persistent issue, consider switching to a different polar aprotic solvent like DMF or acetonitrile.

Table 1: Common Solvents and Their Impact on Cyanation Reactions

SolventTypeDielectric ConstantSuitability for S(_N)2Comments
DMSO Polar Aprotic47.2ExcellentGood at dissolving cyanide salts, but can lead to oxidation at high temperatures.[4][5][16][17]
DMF Polar Aprotic36.7ExcellentGood alternative to DMSO to avoid oxidation.
Acetonitrile Polar Aprotic37.5GoodAnother suitable alternative to DMSO.
Ethanol Polar Protic24.6PoorSolvates the cyanide ion, reducing its nucleophilicity; can lead to hydrolysis.[1][13]
Water Polar Protic80.1Very PoorPromotes hydrolysis of the benzyl bromide.[8][9][10][11][12][13]
Q3: The reaction seems to work, but the yield is consistently low. How can I optimize the reaction for a higher yield?

A3: Low yields, assuming some product is forming, can often be improved by systematically optimizing the reaction parameters.

  • Molar Ratio of Reactants: Ensure you are using a stoichiometric excess of the cyanide source. A common practice is to use 1.2 to 2.0 equivalents of sodium or potassium cyanide to drive the reaction to completion.[3]

  • Reaction Time and Temperature: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 50-60 °C) might be beneficial. For some benzylic bromides in DMSO, heating to around 90 °C for a couple of hours has been shown to be effective.[3]

  • Choice of Cyanide Source: While NaCN and KCN are common, other cyanide sources can be considered.[18] For instance, the use of less toxic and potentially more soluble sources like zinc cyanide (Zn(CN)₂) with a catalyst might be an option in some contexts, though this is more common for aryl halides.[18]

  • Work-up Procedure: A poor work-up procedure can lead to significant product loss.

    • When using DMSO or DMF, the reaction mixture is typically poured into a large volume of ice water to precipitate the organic product and dissolve the inorganic salts.[3]

    • Thorough extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) is crucial.

    • If you are using DMSO, adding a small amount of salt to the aqueous layer during extraction can help to break up emulsions and improve phase separation.[3]

Experimental Protocols

General Protocol for Cyanation of 4-isopropoxy-3-methoxybenzyl bromide

Safety Note: Cyanide salts and hydrogen cyanide (which can be formed upon acidification) are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All glassware and waste should be decontaminated with bleach.

  • Reaction Setup: To a solution of 4-isopropoxy-3-methoxybenzyl bromide (1.0 eq.) in anhydrous DMSO (approximately 1.25 mL/mmol of the bromide), add sodium cyanide (1.5 eq.).[3]

  • Reaction: Heat the mixture to 90 °C and stir for 2-4 hours.[3] Monitor the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing ice water (approximately 10 times the volume of DMSO used).[3]

    • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism

SN2_Mechanism

Troubleshooting Workflow

Troubleshooting_Workflow

References

  • The Effect of Solvent on the Structure of the Transition State for the SN2 Reaction between Cyanide Ion and Ethyl Chloride in DMSO and THF Probed with Six Different Kinetic Isotope Effects . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Convert benzyl bromide to benzyl alcohol . Filo. Available at: [Link]

  • Nucleophilic displacement of a benzylic bromide using sodium cyanide . ChemSpider SyntheticPages. Available at: [Link]

  • A “Solvation Rule for SN2 Reactions” . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Effect of Solvent on the Structure of the Transition State for the S N 2 Reaction between Cyanide Ion and Ethyl Chloride in DMSO and THF Probed with Six Different Kinetic Isotope Effects . ResearchGate. Available at: [Link]

  • Industrial Phase-Transfer Catalysis . PTC Communications, Inc. Available at: [Link]

  • Nucleophilic substitution - halogenoalkanes and cyanide ions . Chemguide. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction . Chemistry LibreTexts. Available at: [Link]

  • 13.07: Substitution of benzylic and allylic halides . Chemistry LibreTexts. Available at: [Link]

  • Cyanation . gChem Global. Available at: [Link]

  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols . ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides . MDPI. Available at: [Link]

  • (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism . Infinity Learn. Available at: [Link]

  • Mechanism of solvolyses of substituted benzyl bromides in 80% ethanol . UNIZG. Available at: [Link]

  • Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6] . ResearchGate. Available at: [Link]

  • Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol . Toppr. Available at: [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides . University of Calgary. Available at: [Link]

  • Copper‐Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source . Semantic Scholar. Available at: [Link]

  • Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide . Journal of the American Chemical Society. Available at: [Link]

  • DMSO Oxidation . University of Missouri. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation . Master Organic Chemistry. Available at: [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer . ACS Publications. Available at: [Link]

  • PTC O-Alkylation With a Secondary Benzyl Bromide . PTC Organics, Inc. Available at: [Link]

  • Kornblum oxidation . chemeurope.com. Available at: [Link]

  • Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? . Chemistry Stack Exchange. Available at: [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... . Pearson. Available at: [Link]

  • Reaction of benzyl bromide with sodium cyanide in DMF gives the... . Transtutors. Available at: [Link]

  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source . PubMed Central. Available at: [Link]

  • Metal-mediated C−CN Bond Activation in Organic Synthesis . ACS Publications. Available at: [Link]

  • Arenenitrile synthesis by cyanations or substitution . Organic Chemistry Portal. Available at: [Link]

  • Kornblum oxidation . Wikipedia. Available at: [Link]

  • The product obtained from the reaction is benzyl cyanide . Filo. Available at: [Link]

  • Chapter 1 . Shodhganga@INFLIBNET. Available at: [Link]

  • Solved Reaction of benzyl bromide with sodium cyanide in DMF . Chegg.com. Available at: [Link]

  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide . Patsnap. Available at: [Link]

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides . ResearchGate. Available at: [Link]

  • Cyanation of aromatic halides. Google Patents.
  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source . MDPI. Available at: [Link]

  • Preparation method of 3-cyano-4-isopropoxybenzoic acid. Google Patents.
  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis . PubMed Central. Available at: [Link]

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how to remove unreacted starting material from 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting material from the synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. The methodologies described herein are grounded in established principles of organic chemistry and are designed to ensure the isolation of a highly pure final product.

Introduction: The Synthetic Context

The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile typically proceeds via the reaction of 4-isopropoxy-3-methoxybenzaldehyde with a cyanide source, such as sodium or potassium cyanide.[1] This reaction often involves the formation of a cyanohydrin intermediate, which is subsequently converted to the desired nitrile.[2] Incomplete conversion is a common issue, leading to contamination of the final product with the starting aldehyde. This guide provides a systematic approach to the purification of the desired nitrile from its precursors.

Troubleshooting Guide: Isolating Pure 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

This section addresses common issues encountered during the purification process in a question-and-answer format.

FAQ 1: My initial work-up left a significant amount of unreacted aldehyde. What is the most effective first-pass purification step?

Answer: A liquid-liquid extraction is the most efficient initial step to perform a bulk separation of the desired nitrile from the more polar starting aldehyde and inorganic salts.

Causality: The starting material, 4-isopropoxy-3-methoxybenzaldehyde, contains a polar aldehyde functional group, which imparts a higher affinity for aqueous solutions compared to the less polar nitrile product. This difference in polarity can be exploited to partition the two compounds between an aqueous and an organic phase.[3][4]

Step-by-Step Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite reacts with the aldehyde to form a water-soluble adduct, effectively pulling the unreacted starting material into the aqueous layer.[5]

  • Phase Separation: Gently shake the separatory funnel, periodically venting to release any pressure buildup. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer. Repeat the wash with fresh sodium bisulfite solution if significant amounts of aldehyde are still present (as determined by Thin Layer Chromatography).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in breaking up any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude nitrile.

FAQ 2: After extraction, I still see a closely running impurity on my TLC plate. How can I separate the nitrile from the aldehyde?

Answer: Flash column chromatography is the preferred method for separating compounds with similar polarities, such as arylacetonitriles and their corresponding benzaldehydes.[6]

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[7] By carefully selecting the eluent system, the less polar compound will travel down the column faster, allowing for its separation from the more polar compound.

Step-by-Step Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this separation is a mixture of hexanes and ethyl acetate.[8] The ideal solvent system will give the desired nitrile an Rf value of approximately 0.3-0.4, with clear separation from the aldehyde spot.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in individual test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. It is advisable to spot every few fractions on a TLC plate to track the elution of the product and any impurities.

  • Visualization: Visualize the TLC plates under UV light (254 nm), as both the starting material and the product are aromatic and should be UV-active.[9] Staining with a p-anisaldehyde or potassium permanganate solution can also be used for visualization.[4][10]

  • Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

FAQ 3: My product appears to be an oil, but I suspect it should be a solid. How can I induce crystallization?

Answer: If the purified nitrile is an oil at room temperature, it may be due to residual solvent or minor impurities. Recrystallization is an excellent final purification step that can also induce solidification.[11]

Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature.[12] By dissolving the compound in a hot solvent and allowing it to cool slowly, the compound's solubility decreases, leading to the formation of a crystalline solid. Impurities, being present in smaller amounts, will remain dissolved in the solvent.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: In a small test tube, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[13] Common solvent systems to try include ethanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, water).

  • Dissolution: In a flask, dissolve the impure product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Further cooling in an ice bath can also promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Isopropoxy-3-methoxybenzaldehydeC₁₁H₁₄O₃194.23Solid
2-(4-Isopropoxy-3-methoxyphenyl)acetonitrileC₁₂H₁₅NO₂205.25Solid/Oil
Sodium CyanideNaCN49.01Solid

Table 2: Recommended Solvent Systems for Chromatography and Recrystallization

Purification TechniqueRecommended Solvent SystemRationale
Column ChromatographyHexanes/Ethyl Acetate (gradient)Good separation of compounds with moderate polarity.[8]
RecrystallizationEthanol or IsopropanolThe product is likely to have good solubility in hot alcohols and poor solubility when cold.
RecrystallizationEthyl Acetate/HexanesA two-solvent system allows for fine-tuning of solubility.

Experimental Workflow Visualization

Purification_Workflow cluster_start Initial State cluster_extraction Bulk Separation cluster_chromatography Fine Purification cluster_final Final Polishing start Crude Reaction Mixture (Product + Unreacted Aldehyde) extraction Liquid-Liquid Extraction (Organic vs. Aqueous/NaHSO3) start->extraction Initial Cleanup chromatography Flash Column Chromatography (Hexanes/Ethyl Acetate) extraction->chromatography Impurity Removal recrystallization Recrystallization (e.g., Ethanol) chromatography->recrystallization High Purity end_product Pure 2-(4-Isopropoxy-3- methoxyphenyl)acetonitrile recrystallization->end_product Final Product

Caption: Decision workflow for the purification of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

References

  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Available at: [Link]

  • Google Patents. (n.d.). Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. EP1212294B1.
  • Google Patents. (n.d.). Synthesis of nitriles from aldehydes and ammonia. US2786867A.
  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Available at: [Link]

  • University of California, Davis. (n.d.). Column chromatography. Chem 118L. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available at: [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. Available at: [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Labster. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Available at: [Link]

  • PubMed. (1983). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. Available at: [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • The Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Available at: [Link]

  • Chemical Engineering Separations: A Handbook for Students. (n.d.). Liquid-liquid Extraction. Available at: [Link]

  • Books. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. Available at: [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Available at: [Link]

  • Sciencemadness.org. (2014, September 24). Unconventional Cyanohydrin Synthesis. Available at: [Link]

  • Industrial Chemicals. (n.d.). P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate. Available at: [Link]

  • 2a biotech. (n.d.). 2-(4-ISOPROPOXY-3-METHOXYPHENYL)ACETONITRILE. Available at: [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. National Institutes of Health. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific rationale behind the experimental protocols to ensure a successful and optimized synthesis.

I. Synthetic Strategy Overview

The most direct and reliable synthesis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile is a two-step process. The first step involves the synthesis of the key intermediate, 4-hydroxy-3-methoxyphenylacetonitrile (also known as homovanillonitrile). The second step is the etherification of the phenolic hydroxyl group with an isopropyl source via the Williamson ether synthesis.

Synthesis_Workflow Vanillyl_Alcohol Vanillyl Alcohol Homovanillonitrile 4-Hydroxy-3-methoxyphenylacetonitrile Vanillyl_Alcohol->Homovanillonitrile Step 1: Cyanation Target_Molecule 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Homovanillonitrile->Target_Molecule Step 2: Isopropylation (Williamson Ether Synthesis)

Caption: Overall synthetic workflow for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

II. Step 1: Synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile

This crucial intermediate can be synthesized from vanillyl alcohol. The following protocol is based on established cyanation reactions of benzyl alcohols.[1]

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: To a solution of vanillyl alcohol (1 equivalent) in N,N-dimethylformamide (DMF), add sodium cyanide (NaCN) (1.2 equivalents).

  • Reaction Conditions: Heat the mixture to 120°C and stir for 24 hours under a nitrogen atmosphere.

  • Work-up:

    • Cool the reaction mixture to room temperature and cautiously add water.

    • Adjust the pH to ~10 with solid sodium hydroxide.

    • Remove DMF by distillation under reduced pressure.

    • Add water and acetic acid to neutralize the solution to pH ~7.

    • Extract the aqueous layer with chloroform or ethyl acetate.

    • Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4-hydroxy-3-methoxyphenylacetonitrile, which can be used in the next step without further purification.

Troubleshooting & FAQs for Step 1
  • Q1: The reaction is sluggish or incomplete. What could be the cause?

    • A1: Incomplete conversion can be due to several factors. Ensure that the DMF is anhydrous, as water can hydrolyze the cyanide and affect the reaction. The reaction is also sensitive to temperature; ensure the internal temperature is maintained at 120°C. The quality of the sodium cyanide is also important; use finely powdered, dry NaCN for optimal results.

  • Q2: I am observing the formation of byproducts. What are they and how can I minimize them?

    • A2: A common byproduct is the corresponding carboxylic acid, formed from the hydrolysis of the nitrile. To minimize this, ensure the work-up is performed at low temperatures and that the pH is carefully controlled. Another potential side reaction is the oxidation of the starting alcohol; maintaining a nitrogen atmosphere helps to prevent this.

III. Step 2: Isopropylation via Williamson Ether Synthesis

The second step involves the etherification of the phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile with an isopropyl halide. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. However, the use of a secondary alkyl halide (isopropyl halide) introduces a competing E2 elimination reaction.

SN2_vs_E2 cluster_reactants Reactants cluster_products Potential Products Reactants Phenoxide Ion + Isopropyl Bromide SN2_Product Desired Ether (SN2 Product) Reactants->SN2_Product SN2 Pathway (Favored by polar aprotic solvents, milder base, lower temperature) E2_Product Propene (E2 Product) Reactants->E2_Product E2 Pathway (Favored by strong, bulky bases, higher temperature)

Caption: Competing SN2 and E2 pathways in the isopropylation step.

Optimized Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-hydroxy-3-methoxyphenylacetonitrile (1 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents). Stir the suspension vigorously.

  • Alkylating Agent: Add 2-bromopropane (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Data Summary for Optimization
ParameterCondition A (Optimized for SN2)Condition B (Prone to E2)Rationale for Optimization
Base K₂CO₃ (mild)Sodium Hydride (NaH) (strong)A milder base like K₂CO₃ is less likely to promote the E2 elimination pathway compared to a strong base like NaH.
Solvent Acetonitrile (polar aprotic)Tetrahydrofuran (THF)Polar aprotic solvents like acetonitrile are known to favor SN2 reactions.[2]
Temperature Reflux (~82°C)Higher temperaturesWhile heat is required, excessive temperatures can favor the elimination reaction. Refluxing in acetonitrile provides a controlled temperature.
Alkyl Halide 2-bromopropane2-iodopropaneWhile iodide is a better leaving group, bromide offers a good balance of reactivity and cost, with a slightly lower propensity for elimination.
Troubleshooting & FAQs for Step 2
  • Q1: My yield is low, and I have a significant amount of unreacted starting material. What should I do?

    • A1: This indicates an incomplete reaction. Ensure all reagents are anhydrous, as water will quench the phenoxide intermediate. The potassium carbonate should be finely powdered to maximize its surface area and reactivity. You can also consider increasing the reaction time and monitoring closely by TLC. If the issue persists, a stronger, non-nucleophilic base like sodium hydride in an anhydrous solvent like DMF could be cautiously employed, though this may increase the risk of elimination.

  • Q2: I have isolated a byproduct that I suspect is the result of elimination. How can I confirm and prevent this?

    • A2: The primary elimination byproduct would be propene, which is a gas and would likely not be isolated. However, other side reactions could occur. The formation of an alkene is a known side product in Williamson ether syntheses with secondary halides.[3][4] To minimize this, avoid strong, bulky bases and high temperatures. Sticking to the optimized protocol with potassium carbonate and acetonitrile at reflux is your best strategy. If elimination is still a significant issue, consider using a different isopropyl source, such as isopropyl tosylate, which can sometimes favor substitution.

  • Q3: How do I effectively purify the final product?

    • A3: The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the starting material (4-hydroxy-3-methoxyphenylacetonitrile) is significantly higher than the product due to the free hydroxyl group, allowing for good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl alcohol) can also be an effective purification method for obtaining a highly pure solid product.

  • Q4: Can I use a phase-transfer catalyst to improve the reaction?

    • A4: Yes, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially if you have a heterogeneous mixture. It can help shuttle the phenoxide ion into the organic phase, potentially increasing the reaction rate and allowing for lower reaction temperatures.

IV. References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Retrieved from

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Biotage. (2023, January 23). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 861069-45-6 | 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Dittrich, N., Pilkington, L. I., Leung, E., & Barker, D. (2017). A general method for the synthesis of combretastatin A-4 analogues. Tetrahedron, 73(14), 1881-1894. [This is a representative citation for the cyanation step, specific URL not available from search results]

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preventing hydrolysis of benzyl halide during nitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis of Benzyl Halides During Nitrile Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of nitrile synthesis, specifically focusing on the common and often frustrating issue of benzyl halide hydrolysis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.

The Core Problem: A Tale of Two Nucleophiles

The synthesis of benzyl nitriles from benzyl halides is a cornerstone of organic synthesis. The reaction appears straightforward: a simple nucleophilic substitution where a cyanide ion (CN⁻) displaces a halide (X⁻) from the benzylic carbon. However, the reality in the flask is often a competition. Benzyl halides are notoriously susceptible to nucleophilic attack not just by your intended cyanide reagent, but also by water, a common solvent or impurity. This leads to the formation of benzyl alcohol, reducing your yield and complicating purification.

Benzyl halides can react via both SN1 and SN2 pathways.[1] The benzylic carbocation formed in an SN1 mechanism is stabilized by resonance with the aromatic ring, making this pathway viable.[1] Simultaneously, primary and secondary benzyl halides are excellent substrates for SN2 reactions.[2] Water, although a weak nucleophile, can readily attack the stabilized carbocation in an SN1 reaction or participate in an SN2 reaction, especially at elevated temperatures, leading to the undesired benzyl alcohol.[3]

This guide will dissect the causes of this competing hydrolysis and provide robust, field-proven strategies to ensure the cyanide ion wins the race to the electrophilic carbon.

Troubleshooting Guide: From Diagnosis to Solution

Here we address the most common issues encountered during benzyl nitrile synthesis in a direct question-and-answer format.

Q1: My benzyl nitrile synthesis has a low yield, and I'm isolating a significant amount of benzyl alcohol. What's happening?

A1: This is the classic sign of competing hydrolysis. The presence of water in your reaction mixture is allowing it to act as a nucleophile, competing with your cyanide source to attack the benzyl halide. This forms benzyl alcohol as a byproduct, directly reducing the yield of your desired nitrile.[4][5] The reaction mechanism can be either SN1 or SN2. In polar protic solvents like water or ethanol, an SN1 pathway is often favored because the solvent can stabilize the intermediate benzyl carbocation, which is then captured by water.[6]

Q2: How does my choice of solvent impact the formation of benzyl alcohol?

A2: Your solvent choice is one of the most critical factors in controlling the outcome of this reaction. Solvents are broadly categorized as polar protic and polar aprotic, and their effects are dramatically different.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[7] They are detrimental for two main reasons. First, they "cage" or solvate the cyanide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the desired SN2 reaction.[8] Second, they excel at stabilizing the carbocation intermediate in an SN1 reaction, which significantly increases the rate of hydrolysis.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles but lack O-H or N-H bonds, meaning they cannot hydrogen bond with the nucleophile.[7][9] They solvate the cation (e.g., Na⁺ or K⁺) but leave the cyanide anion "naked" and highly reactive.[10] This dramatically accelerates the desired SN2 reaction, allowing it to outcompete the hydrolysis pathway.[9] For these reasons, polar aprotic solvents are strongly recommended for this synthesis.

Q3: I'm using an alcohol/water co-solvent system as described in some older procedures. How can I optimize this to reduce hydrolysis?

A3: It's true that many classical procedures use aqueous alcohol to dissolve the inorganic cyanide salt (like NaCN or KCN).[11][12] While effective for solubility, this introduces the very nucleophile—water—that you want to avoid. If you must use such a system, optimization is key:

  • Minimize Water: Use the absolute minimum amount of water required to dissolve the salt.

  • Lower Temperature: Running the reaction at a lower temperature will disfavor the SN1 hydrolysis pathway more than the SN2 cyanation.

  • Consider Alternatives: The best optimization is to change the methodology entirely. Modern approaches like Phase-Transfer Catalysis (PTC) eliminate the need for protic solvents.[13][14]

Q4: What is Phase-Transfer Catalysis (PTC) and how can it help prevent hydrolysis?

A4: Phase-Transfer Catalysis is an elegant solution to the solubility problem. It involves using a catalyst to transport a reactant from one phase (typically aqueous or solid) into another (organic), where the reaction can occur.[15]

For nitrile synthesis, a PTC catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) is used.[13][16] The catalyst effectively swaps its anion for a cyanide ion from the solid NaCN or KCN. This new, organic-soluble ion pair carries the "naked" and highly reactive cyanide anion into the organic phase to react with the benzyl halide.[17][18]

This method allows you to use an inexpensive, non-polar, aprotic solvent (like toluene or dichloromethane), completely avoiding water and alcohols. The result is a dramatic reduction in hydrolysis and often a significant increase in yield.[13]

Competing Reaction Pathways

The diagram below illustrates the critical competition between the desired cyanation reaction and the undesired hydrolysis. Your goal is to create conditions that favor the SN2 pathway with the cyanide nucleophile.

G cluster_start Reactants cluster_reagents Nucleophiles cluster_products Products start Benzyl Halide CN Cyanide (CN⁻) start->CN  SN2 Pathway (Favored in Aprotic Solvent) H2O Water (H₂O) start->H2O  SN1 / SN2 Hydrolysis (Favored in Protic Solvent) nitrile Benzyl Nitrile (Desired Product) CN->nitrile alcohol Benzyl Alcohol (Hydrolysis Byproduct) H2O->alcohol

Caption: Competing pathways in benzyl nitrile synthesis.

Recommended Experimental Protocols

Here are three protocols, from a classic method to an optimized, modern approach.

Protocol 1: Classic Aqueous-Alcoholic Method

This method is based on the procedure found in Organic Syntheses and is functional but prone to hydrolysis if not carefully controlled.[11][19]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium cyanide (1.2 eq.) in a minimal amount of water.

  • Addition: To this solution, add a solution of benzyl chloride (1.0 eq.) dissolved in 95% ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC.

  • Workup: Cool the reaction mixture. Most of the alcohol is removed by distillation. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.[19]

Protocol 2: Optimized Anhydrous Method (Polar Aprotic Solvent)

This protocol minimizes water and is expected to give higher yields of the nitrile.

  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous sodium cyanide (1.2 eq.) and a polar aprotic solvent like anhydrous DMSO or DMF.

  • Addition: Add the benzyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC/GC).

  • Workup: Quench the reaction by carefully pouring it into a large volume of cold water.

  • Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed thoroughly with water (to remove DMSO/DMF) and brine, dried over anhydrous magnesium sulfate, and concentrated. Purify by vacuum distillation.

Protocol 3: Phase-Transfer Catalysis (PTC) Method

This is often the highest-yielding and cleanest method.

  • Setup: To a round-bottomed flask, add the benzyl halide (1.0 eq.), sodium cyanide (1.5 eq.), and a non-polar solvent like toluene.

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 eq.).

  • Reaction: Stir the mixture vigorously at a slightly elevated temperature (e.g., 60-80 °C). The reaction is typically much faster than the other methods. Monitor by TLC/GC.

  • Workup: Cool the mixture and filter to remove the inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous drying agent, concentrate, and purify the resulting benzyl nitrile by vacuum distillation.

Data Summary: Comparison of Methods

MethodSolvent SystemTypical Temp.Key AdvantagesKey DisadvantagesTypical Yield
Classic Ethanol / WaterRefluxSimple setup, dissolves salt well.High risk of hydrolysis , requires careful workup.60-80%[11]
Anhydrous DMSO / DMF25-50 °CLow hydrolysis, favors SN2.Requires anhydrous reagents, solvent removal can be difficult.85-95%
PTC Toluene / CH₂Cl₂50-80 °CVery low hydrolysis, fast reaction, simple workup.Requires a catalyst, vigorous stirring is essential.>95%[13]

Frequently Asked Questions (FAQs)

Q: Can I use any cyanide salt? (NaCN vs. KCN vs. AgCN) A: For forming nitriles, sodium cyanide (NaCN) or potassium cyanide (KCN) are preferred. They are ionic salts that readily provide the free cyanide ion (CN⁻) needed for the SN2 reaction.[20] Silver cyanide (AgCN), in contrast, is more covalent. The reaction with AgCN often proceeds through the nitrogen atom, leading to the formation of isocyanides (R-NC) as the major product.[20]

Q: My benzyl halide is old and discolored. Could this be a problem? A: Absolutely. Benzyl halides are lachrymatory and can hydrolyze upon exposure to atmospheric moisture over time, producing hydrobromic or hydrochloric acid.[5][21] This acidity can catalyze unwanted side reactions, such as polymerization. It is highly recommended to purify old benzyl halide before use by washing it with a 5% sodium bicarbonate solution, followed by water and brine, then drying and distilling under reduced pressure.[19][21]

Q: What is the best way to work up the reaction to remove impurities? A: A standard workup involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, drying, and purifying. For specific impurities, the workup can be tailored. For instance, if isocyanide formation is suspected, a wash with warm, dilute sulfuric acid can help to remove it by hydrolyzing it.[19] The final and most effective purification step for benzyl nitrile is almost always vacuum distillation, which effectively separates it from non-volatile impurities and unreacted starting material.[11][19]

References

  • MDPI. (2023). Nucleophilic Reactions Using Alkali Metal Fluorides Activated by Crown Ethers and Derivatives. [Link]

  • LookChem. (n.d.). Synthesis of Benzyl cyanide. Chempedia. [Link]

  • Organic Syntheses. (n.d.). Benzyl Cyanide. Org. Synth. Coll. Vol. 1, p.107 (1941); Vol. 2, p.28 (1922). [Link]

  • Study.com. (n.d.). Crown ethers are useful as in nucleophilic substitution and other reactions. [Link]

  • Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents.
  • JoVE. (2023). Crown Ethers. [Link]

  • Student Doctor Network. (2015). Sn1/Sn2 - benzylic/allylic. [Link]

  • PrepChem.com. (n.d.). Preparation of benzyl cyanide. [Link]

  • Organic Syntheses. (n.d.). Benzoyl cyanide. Org. Syn. Coll. Vol. 3, p.112 (1955); Vol. 25, p.4 (1945). [Link]

  • ProQuest. (n.d.). REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION ON 6-FLUORO-9-METHOXYMETHYLPUR. [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • YouTube. (2023). Crown Ethers With SN2 Reactions. The Organic Chemistry Tutor. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • ScienceMadness. (2011). Mechanism of benzyl cyanide synthesis?. [Link]

  • Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. [Link]

  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

  • YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. Professor Dave Explains. [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Link]

  • Chemistry Stack Exchange. (2023). Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent?. [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]

  • MDPI. (2024). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. [Link]

  • Wiley Online Library. (2006). Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Quora. (2016). What is the hydrolysis process of alkyl halides?. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. [Link]

  • PubMed Central. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]

  • ResearchGate. (2022). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. [Link]

  • Royal Society of Chemistry. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. [Link]

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Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I often see researchers encounter frustrating peak asymmetry issues that can compromise the accuracy and reproducibility of their results. One such challenge is peak tailing during the HPLC analysis of specific compounds like 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving beyond simple fixes to explain the underlying scientific principles.

The core issue with a molecule like 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile often stems from its chemical structure. While it lacks strongly basic functional groups like primary amines, the lone pair electrons on the ether oxygens and the nitrile nitrogen make it a potent hydrogen bond acceptor. This characteristic leads to undesirable secondary interactions with the stationary phase, which is the primary cause of peak tailing.[1] This guide will walk you through a logical troubleshooting process to restore symmetrical, Gaussian peaks to your chromatograms.

Troubleshooting Guide: A Systematic Approach

Peak tailing is quantitatively defined as having a USP Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2, though values up to 1.5 may be acceptable for some assays.[1] When you observe this issue, the first critical step is to determine the scope of the problem.

Q1: My peak for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is tailing. Where do I even begin?

Answer: Start by determining if the problem is specific to your analyte or if it's a system-wide issue. Inject a well-characterized, neutral standard (like Toluene or Naphthalene) that typically gives a good peak shape on your system.

  • If the neutral standard shows good peak shape: The problem is chemical and related to specific interactions between your analyte and the column. Proceed to Q2.

  • If the neutral standard also shows tailing: The problem is likely mechanical or system-related. This suggests an issue affecting all compounds passing through the system. Proceed to Q4.

This initial diagnostic step is crucial for efficiently identifying the root cause, as illustrated in the workflow below.

G A Observe Peak Tailing for Analyte B Inject Neutral Standard (e.g., Toluene) A->B C Standard Peak Shape is GOOD B->C Yes D Standard Peak Shape is POOR (Tailing) B->D No E Problem is Chemical/ Analyte-Specific C->E F Problem is Mechanical/ System-Wide D->F G Go to Q2: Address Secondary Interactions E->G H Go to Q4: Check System Hardware F->H

Caption: Initial diagnostic workflow for HPLC peak tailing.
Q2: It seems only my analyte peak is tailing. What's the most likely cause and how do I fix it?

Answer: This strongly indicates that secondary interactions are occurring between your analyte and the stationary phase. In reversed-phase chromatography on silica-based columns (like C18), the most common culprit is the interaction between polar analyte functional groups and residual silanol groups (Si-OH) on the silica surface.[1][2] These silanols are acidic and can form strong hydrogen bonds with your analyte's ether and nitrile groups, creating a secondary, stronger retention mechanism that leads to peak tailing.

G cluster_0 High pH (> 4): Tailing Occurs cluster_1 Low pH (< 3): Tailing Reduced Analyte 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile O N Silanol_Ionized Stationary Phase Si-O⁻ Analyte:o->Silanol_Ionized:sio Strong H-Bond/ Ionic Interaction Analyte:n->Silanol_Ionized:sio Analyte_LowPH 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile O N Interaction_Node Analyte_LowPH->Interaction_Node No Interaction Silanol_Protonated Stationary Phase Si-OH Interaction_Node->Silanol_Protonated

Caption: Effect of mobile phase pH on silanol interactions.

The most effective solutions involve disrupting this interaction:

Solution A: Optimize Mobile Phase pH The most direct way to solve this is to lower the mobile phase pH to between 2.5 and 3.0.[3] At this low pH, the acidic silanol groups are fully protonated (Si-OH), which neutralizes their charge and significantly reduces their ability to interact with your analyte.[2]

  • Action: Add an acidic modifier to your mobile phase. 0.1% (v/v) formic acid is an excellent, MS-compatible choice. For UV detection, 0.1% trifluoroacetic acid (TFA) can be even more effective at masking silanol interactions, though it may cause ion suppression in MS.

  • See Protocol 1 for a step-by-step guide to preparing an appropriately buffered mobile phase.

Solution B: Use a Modern, High-Purity Column Not all C18 columns are created equal. Older columns (Type A silica) often have a higher concentration of acidic, metal-contaminated silanols. Modern columns (Type B, high-purity silica) are manufactured to have minimal silanol activity and are often "end-capped." End-capping is a process where bulky chemical groups are bonded to the silica surface to block most of the remaining silanol groups after the C18 chains are attached.[1][4]

  • Action: Switch to a column specifically marketed as "base-deactivated," "high-purity," or designed for polar analytes. This proactive choice can prevent tailing from the start.

Column TechnologySilanol ActivityRecommended for Analyte?
Modern End-Capped (Type B Silica) LowYes (Excellent Choice)
Polar-Embedded Phase Very LowYes (Excellent Choice)
Hybrid Particles (BEH) Very LowYes (Excellent Choice)
Older Non-End-Capped (Type A Silica) HighNo (Likely to cause tailing)
Table 1: Comparison of common reversed-phase column technologies.

Solution C: Adjust Buffer Strength or Organic Modifier If pH adjustment alone is not sufficient, increasing the ionic strength of the mobile phase can help. A higher concentration of buffer ions can "shield" the analyte from the active silanol sites.[2][3]

  • Action (for UV-based methods): Increase the buffer concentration (e.g., ammonium formate) from 10 mM to 25-50 mM. Be cautious of buffer solubility in high percentages of organic solvent.

  • Action (Acetonitrile vs. Methanol): Acetonitrile and methanol have different solvent properties. Methanol is a protic, hydrogen-bonding solvent that can sometimes better mask silanol interactions than acetonitrile.[5] Try preparing your mobile phase with methanol instead of acetonitrile to see if peak shape improves.

Q3: What if I've tried lowering the pH and still see some tailing?

Answer: If significant tailing persists at a low pH on a modern column, consider these secondary factors:

  • Metal Chelation: Trace metals (like iron or aluminum) in the silica backbone can act as active sites, chelating with analytes that have functionalities like catechols or adjacent methoxy groups.[2][6] While less common, the ortho-methoxy and isopropoxy groups on your analyte could potentially participate in weak chelation.

    • Solution: Adding a small amount of a chelating agent like EDTA (0.1-0.5 mM) to the mobile phase can sometimes help, but this is typically a last resort and not compatible with MS. The better solution is to use a high-purity silica column known for low metal content.[2]

  • Sample Overload: Injecting too much analyte mass can saturate the active retention sites on the stationary phase, causing molecules to seek out secondary sites, which leads to tailing.[7][8]

    • Solution: Perform a dilution series. Inject your sample at 1/2, 1/5th, and 1/10th of the original concentration. If the peak shape improves and becomes more symmetrical at lower concentrations, you are experiencing mass overload.

Q4: All the peaks in my chromatogram are tailing, including my neutral standard. What's wrong?

Answer: This pattern points to a physical or mechanical problem in the HPLC system, most likely between the injector and the detector. The issue is causing band broadening for every compound.

  • Column Void or Blockage: This is the most common cause. A void (a physical gap in the packing material at the column inlet) or a blocked inlet frit can disrupt the sample flow path, causing turbulence and peak distortion.[1][7] This can happen from pressure shocks or the accumulation of particulate matter from unfiltered samples or mobile phases.

    • Solution: First, try back-flushing the column (reversing the flow direction and flushing to waste, not the detector).[1][3] If this doesn't work and the column is old, it likely needs to be replaced. Using guard columns and in-line filters can significantly extend the life of your analytical column.[9]

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-bore tubing, or poorly made connections (e.g., a gap between the ferrule and the column port), can cause the sample band to spread out before it even reaches the column, resulting in broad and tailing peaks.[3][10]

    • Solution: Ensure all tubing is cut clean and square and is fully bottomed out in its port before tightening the fitting. Use tubing with a narrow internal diameter (e.g., 0.005" or 0.127 mm) for all connections, and keep the lengths as short as possible.

Frequently Asked Questions (FAQs)

  • Q: What is an acceptable tailing factor?

    • A: For quantitative analysis, a USP tailing factor between 0.9 and 1.5 is often acceptable, with values closer to 1.0 being ideal.[1] Values above 1.5 can compromise integration accuracy and resolution.

  • Q: Could the solvent I dissolve my sample in cause peak tailing?

    • A: Absolutely. If your sample solvent is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[11] Always try to dissolve your sample in the initial mobile phase composition. If you must use a stronger solvent like DMSO or pure acetonitrile for solubility, ensure the injection volume is as small as possible.

  • Q: Can column temperature affect peak tailing?

    • A: Yes. Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by lowering mobile phase viscosity and improving mass transfer kinetics. However, be aware that operating silica-based columns at high temperatures (>60 °C) and at the extremes of pH can accelerate stationary phase degradation.[12]

Experimental Protocols

Protocol 1: Preparation of a Buffered Low-pH Mobile Phase

This protocol describes the preparation of 1 liter of a typical mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid) designed to minimize silanol interactions.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade or Milli-Q Water

  • Formic Acid (FA), LC-MS grade (~99% purity)

  • 1000 mL graduated cylinder

  • 500 mL glass bottle for aqueous phase

  • 1000 mL mobile phase reservoir bottle

Procedure:

  • Measure 500 mL of HPLC-grade water into the 500 mL glass bottle.

  • Using a micropipette, carefully add 0.5 mL of formic acid to the 500 mL of water. This creates a 0.1% FA aqueous solution. The pH will be approximately 2.7.

  • Cap and swirl the bottle gently to mix. This is your Aqueous Phase (A) .

  • In the 1000 mL graduated cylinder, measure 500 mL of HPLC-grade acetonitrile. This is your Organic Phase (B) .

  • Pour the 500 mL of Aqueous Phase (A) into the final 1000 mL mobile phase reservoir.

  • Add the 500 mL of Organic Phase (B) to the same reservoir.

  • Cap the reservoir and invert several times to ensure a homogenous mixture.

  • Degas the mobile phase using sonication or vacuum filtration before placing it on the HPLC system.

Conclusion

Peak tailing in the HPLC analysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a common but solvable problem. The root cause is almost always secondary polar interactions with active silanol groups on the silica stationary phase. By adopting a systematic troubleshooting approach—first differentiating between chemical and mechanical issues, and then focusing on scientifically-grounded solutions like mobile phase pH control and modern column selection—researchers can effectively eliminate peak asymmetry. This ensures the generation of high-quality, reliable, and reproducible chromatographic data essential for drug development and scientific research.

References

  • Element Lab Solutions. "Peak Tailing in HPLC."

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"

  • SCION Instruments. "HPLC Troubleshooting Guide."

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks."

  • Restek. "Troubleshooting HPLC- Tailing Peaks."

  • Dolan, J.W. "Troubleshooting Basics, Part IV: Peak Shape Problems."

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC."

  • Moravek. "Exploring the Role of pH in HPLC Separation."

  • Benchchem. "troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin."

  • Chromatography Today. "The use of Mobile Phase pH as a Method Development Tool."

  • Alpha Ras Solutions. "How to Fix Asymmetrical Chromatography Peaks."

  • Cytiva. "How to fix asymmetrical chromatography peaks?"

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC."

  • Agilent. "Control pH During Method Development for Better Chromatography."

  • Phenomenex. "LC Technical Tip: Let’s Talk About End-Capping."

  • ACD/Labs. "Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa."

  • Industry News. "The Importance Of Mobile Phase PH in Chromatographic Separations."

  • Chromatography Today. "Effects of Secondary Interactions in Size Exclusion Chromatography."

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues."

  • ACE HPLC Columns. "HPLC Troubleshooting Guide."

  • Phenomenex. "Guide to Choosing the Correct HPLC Solvent."

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Technical Support Center: Scaling Up 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. This molecule is a valuable intermediate in pharmaceutical development, and its successful synthesis, particularly at scale, requires careful control over reaction parameters and a proactive approach to potential challenges. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, troubleshooting solutions, and robust protocols based on established chemical principles. We will deconstruct the common synthetic pathway, address frequent pain points in a question-and-answer format, and provide detailed, validated protocols to enhance the reproducibility and yield of your campaigns.

Synthetic Scheme Overview

The most common and scalable route to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile begins with the commercially available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthesis proceeds through three key transformations:

  • Williamson Ether Synthesis: Isopropylation of the phenolic hydroxyl group of isovanillin.

  • Reductive Amination/Cyanation or Halogenation/Cyanation: Conversion of the benzaldehyde to a benzyl cyanide. A common industrial route involves conversion to the benzyl halide followed by nucleophilic substitution with a cyanide salt.

The overall workflow is depicted below.

Caption: General synthetic workflow for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step when scaling up this synthesis?

A1: The final cyanation step is the most critical from both a safety and process chemistry perspective. Reactions involving inorganic cyanides like sodium cyanide (NaCN) are highly hazardous due to their extreme toxicity and the potential to release hydrogen cyanide (HCN) gas if exposed to acid.[1][2] From a process standpoint, this step can be plagued by side reactions, such as the formation of isonitriles or hydrolysis of the benzyl halide starting material, which can complicate purification and reduce yield.[3]

Q2: Why start from isovanillin instead of the more common vanillin?

A2: The target molecule has a 3-methoxy-4-isopropoxy substitution pattern on the phenyl ring. Isovanillin already possesses the required 3-hydroxy-4-methoxy arrangement, making the synthesis a straightforward protection (isopropylation) followed by functional group transformation.[4] Starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) would require a more complex, multi-step sequence to invert the substitution pattern, which is inefficient.[5]

Q3: Are there alternative routes to the final nitrile product from the aldehyde?

A3: Yes. An alternative to the benzyl halide route is the reductive amination of the aldehyde to form an N-alkylated benzylamine, followed by reaction with hydrogen cyanide or an alkali metal cyanide.[6] This method can be effective and avoid the handling of potentially unstable benzyl halides. However, it introduces its own set of challenges, including the handling of toxic methylamine and hydrogen cyanide, and may require high temperatures (110-140°C) and polar aprotic solvents like DMSO.[6]

Q4: What are the expected overall yields for this process?

A4: With proper optimization, each step can achieve high yields. The isopropylation and reduction steps can often exceed 90%. The halogenation and cyanation steps are typically more variable, but yields of 70-85% for each are achievable. A well-executed, multi-step synthesis on a lab scale could result in an overall yield of 50-65% from isovanillin.

Troubleshooting Guide: Scaling Up Challenges

This section addresses specific problems that may arise during the synthesis and scale-up process.

Part 1: Isopropylation of Isovanillin

Problem: The reaction is sluggish or incomplete, with significant starting material remaining.

  • Possible Cause 1: Ineffective Base. Potassium carbonate (K₂CO₃) is a common and cost-effective base, but its efficacy depends on being anhydrous and finely powdered to ensure sufficient surface area. On a large scale, mass transfer limitations can occur.

    • Solution: Ensure the K₂CO₃ is freshly dried (e.g., baked in an oven at >120°C) before use. Consider using a stronger base like cesium carbonate (Cs₂CO₃) for difficult reactions, although this increases cost. Alternatively, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve reaction rates with K₂CO₃.

  • Possible Cause 2: Solvent Issues. Dimethylformamide (DMF) is an excellent solvent for this reaction, but it must be anhydrous. Water will consume the base and can hydrolyze the alkylating agent.

    • Solution: Use a high-purity, anhydrous grade of DMF. For scale-up, consider alternative solvents like acetone or acetonitrile, which are easier to remove and can also work well, especially with the addition of a catalyst like sodium iodide to promote the reaction with 2-bromopropane.

  • Possible Cause 3: Inactive Alkylating Agent. 2-Bromopropane can degrade over time.

    • Solution: Use a fresh bottle of the reagent or distill it prior to use. Using 2-iodopropane will be more reactive but is also more expensive and less stable.

Part 2: Conversion of Aldehyde to Benzyl Halide

Problem: Low yield of the benzyl alcohol intermediate during the reduction of 3-methoxy-4-isopropoxybenzaldehyde.

  • Possible Cause: Sub-optimal reaction conditions. The reduction with sodium borohydride (NaBH₄) is generally robust, but temperature control is key. Adding the NaBH₄ too quickly can cause the reaction to exotherm, leading to side reactions.

    • Solution: Perform the reaction at 0-5°C by adding the NaBH₄ portion-wise to a solution of the aldehyde in methanol or ethanol. Monitor the reaction by TLC until the starting aldehyde is fully consumed before quenching carefully with a weak acid (e.g., acetic acid or NH₄Cl solution).

Problem: The benzyl chloride/bromide is unstable and decomposes during workup or isolation.

  • Possible Cause: Inherent instability. Benzyl halides with electron-donating groups (like methoxy and isopropoxy) are highly reactive and prone to hydrolysis or self-condensation.

    • Solution: Avoid aqueous workups if possible. After converting the alcohol with a reagent like thionyl chloride (SOCl₂), the solvent and excess reagent can be removed under reduced pressure. The crude benzyl halide should ideally be used immediately in the subsequent cyanation step without purification by chromatography. This "telescoping" of steps is highly advantageous for scale-up.[7]

Part 3: Cyanation Reaction

Problem: The final cyanation reaction gives a low yield of the desired nitrile.

  • Possible Cause 1: Poor solubility or reactivity of the cyanide salt. Sodium cyanide has limited solubility in common organic solvents like acetone.

    • Solution: Use a polar aprotic solvent like DMSO or DMF where NaCN is more soluble.[8] Alternatively, in a solvent like acetone, adding a catalytic amount of sodium iodide can enhance the reaction rate.[3] Using a phase-transfer catalyst is also highly effective in biphasic or suspension reactions.

  • Possible Cause 2: Hydrolysis of the benzyl halide. If any water is present in the reaction mixture, the benzyl halide will readily hydrolyze back to the benzyl alcohol.

    • Solution: Ensure all reagents and solvents are rigorously dried. Using anhydrous acetone is a good practice.[3] The use of anhydrous conditions prevents the formation of the alcohol byproduct.[3]

  • Possible Cause 3: Formation of isonitrile byproduct. The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile, which is a common impurity.

    • Solution: The choice of solvent and counter-ion can influence the nitrile/isonitrile ratio. Polar aprotic solvents (DMSO, DMF) generally favor the formation of the desired nitrile.

The following decision tree provides a logical workflow for troubleshooting this critical step.

G start Low Yield in Cyanation Step check_sm Is Benzyl Halide Starting Material (SM) consumed? start->check_sm sm_present Reaction Stalled check_sm->sm_present No sm_absent SM Consumed check_sm->sm_absent Yes check_pdt Is desired product formed? (Check TLC/LCMS) pdt_no Decomposition or Side Reaction check_pdt->pdt_no No pdt_yes Product Loss During Workup/ Purification check_pdt->pdt_yes Yes, but low recovery sm_present_sol1 Increase Temperature (e.g., from RT to 50°C) sm_present->sm_present_sol1 sm_absent->check_pdt sm_present_sol2 Add Catalyst (e.g., NaI or TBAI) sm_present_sol1->sm_present_sol2 sm_present_sol3 Switch to more polar solvent (e.g., Acetone -> DMSO) sm_present_sol2->sm_present_sol3 pdt_no_sol1 Check for water contamination (leads to benzyl alcohol byproduct) pdt_no->pdt_no_sol1 pdt_yes_sol1 Optimize extraction pH and solvent pdt_yes->pdt_yes_sol1 pdt_no_sol2 Run reaction under strictly anhydrous conditions pdt_no_sol1->pdt_no_sol2 pdt_yes_sol2 Optimize chromatography (try different solvent systems) pdt_yes_sol1->pdt_yes_sol2 pdt_yes_sol3 Consider crystallization instead of chromatography for scale-up pdt_yes_sol2->pdt_yes_sol3

Caption: Troubleshooting decision tree for the cyanation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4-isopropoxybenzaldehyde

  • Reagents & Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isovanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF to make a 0.5 M solution.

  • Reaction: Add 2-bromopropane (1.5 eq) to the suspension. Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the isovanillin spot.

  • Workup: Cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 10x the volume of DMF). A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can often be used directly or purified further by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ (fine powder)Cost-effective and efficient for deprotonating the phenol.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent that facilitates Sₙ2 reaction.
Temperature 60-80°CProvides sufficient energy to overcome activation barrier without degrading reagents.
Stoichiometry Excess alkylating agent (1.5 eq)Drives the reaction to completion.

Protocol 2: Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile via Benzyl Halide

WARNING: This procedure involves highly toxic cyanide. All operations must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.[9] An emergency cyanide antidote kit should be available.[10]

  • Step 2A: Reduction to Benzyl Alcohol. Dissolve 3-methoxy-4-isopropoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C. Stir for an additional 1-2 hours at room temperature. Quench by slowly adding 1M HCl until the pH is ~6-7. Remove methanol under reduced pressure and extract the product with ethyl acetate. Dry and concentrate to yield the crude benzyl alcohol.

  • Step 2B: Conversion to Benzyl Chloride. Perform in a well-ventilated fume hood. To the crude 3-methoxy-4-isopropoxybenzyl alcohol (1.0 eq) in a flask, add dichloromethane. Cool to 0°C and slowly add thionyl chloride (SOCl₂, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours. Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude benzyl chloride is a light-sensitive oil and should be used immediately.

  • Step 2C: Cyanation. In a separate, dry flask, suspend sodium cyanide (NaCN, 1.5 eq) and a catalytic amount of sodium iodide (0.1 eq) in anhydrous acetone.[3] Add the crude benzyl chloride from the previous step dissolved in a small amount of anhydrous acetone. Heat the mixture to reflux and stir for 16-20 hours.[3]

  • Workup: Cool the reaction mixture and filter to remove inorganic salts. Wash the solid with fresh acetone.[3] Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., benzene or toluene) and wash with hot water to remove any remaining cyanide salts.[3] Dry the organic layer over Na₂SO₄ and concentrate. The final product, 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, can be purified by vacuum distillation or column chromatography on silica gel.

Critical Safety Considerations for Cyanide Handling

Working with alkali metal cyanides (NaCN, KCN) requires strict adherence to safety protocols to prevent fatal exposure.

  • Engineering Controls: All handling of solid cyanides and all reactions involving them MUST be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or potential HCN gas.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves.[2] For large-scale operations, a face shield and chemical-resistant apron are recommended.[10]

  • Preventing HCN Release: Cyanide salts react violently with acids to produce highly toxic and flammable hydrogen cyanide gas.[11] NEVER allow cyanides to come into contact with acids. All glassware must be free of acid residue. Quenching and workup procedures must be designed to avoid acidification of any cyanide-containing waste streams.

  • Storage: Store cyanides in a cool, dry, well-ventilated, and securely locked area, segregated from all acids and oxidizing agents.[1][11]

  • Spill & Waste Management:

    • Spills: For small solid spills, carefully sweep up the material without creating dust and place it in a labeled, sealed container for hazardous waste disposal.[2][10] Do not use water.

    • Waste: All cyanide-containing waste (solid and liquid) must be segregated into a dedicated, clearly labeled hazardous waste container. The waste should be kept basic (pH > 10) to prevent HCN generation.

References

  • United Chemical (2025). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide.
  • 911Metallurgist (2018). Cyanide Safety.
  • Safe Work Australia (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • The University of Queensland (n.d.). Working Safely with Cyanide Guideline.
  • University of Illinois Division of Research Safety (2014). Cyanides.
  • ChemicalBook (n.d.). 3-methoxy-4-(methoxymethoxy)benzaldehyde synthesis.
  • Benchchem (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
  • ChemicalBook (n.d.). 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis.
  • PrepChem.com (n.d.). Synthesis of 3-methoxy-4-benzyloxybenzaldehyde.
  • Organic Syntheses Procedure (n.d.). p-METHOXYPHENYLACETONITRILE.
  • ResearchGate (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides.
  • SciSpace (2021). Synthesis of new vanillin derivatives from natural eugenol.
  • Organic Syntheses Procedure (n.d.). Organic Syntheses Procedure.
  • Sigma-Aldrich (n.d.). 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0.
  • PubChem - NIH (n.d.). Vanillin | C8H8O3 | CID 1183.
  • Pure and Applied Chemistry (n.d.). purification of acetonitrile - tests for impurities.
  • Arctom (n.d.). CAS NO. 861069-45-6 | 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile | Catalog CNALD-I195376.
  • PrepChem.com (n.d.). Preparation of 3,4-dimethoxybenzaldehyde.
  • CDH Fine Chemical (n.d.). 3-Hydroxy-4-Methoxy Benzaldehyde for Synthesis | 621-59-0.
  • Google Patents (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Sigma-Aldrich (n.d.). 2-(4-(Benzyloxy)-3-methoxyphenyl)acetonitrile | 1700-29-4.
  • Ataman Kimya (n.d.). VANILLIN.

Sources

Technical Support Center: Nitrile Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing Byproduct Formation

Welcome to the Technical Support Center for Nitrile Synthesis. As Senior Application Scientists, we understand that while nitrile synthesis is a cornerstone of organic chemistry, achieving high purity and yield can be challenging. This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the lab, focusing on the mechanistic reasons for byproduct formation and providing actionable, field-proven solutions.

Critical Prerequisite: Safety First When Handling Cyanide Reagents

Before beginning any protocol, safety is paramount. Cyanide compounds are highly toxic and require strict handling procedures.

  • Engineering Controls : Always handle solid cyanides and cyanide solutions in a properly functioning chemical fume hood.[1][2][3] Post a warning sign indicating that cyanides are in use.[1]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, closed-toe shoes, and chemical splash goggles. Use chemical-resistant gloves (nitrile or neoprene), and consider double-gloving for added protection.[1][3][4]

  • Preventing HCN Gas Release : Inorganic cyanides react with moisture and acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Therefore, never allow cyanide salts or their waste to come into contact with acids.[2][4] Store cyanides separately from all acids.[3] All workup and decontamination procedures should be performed using basic solutions (pH > 10).[2]

  • Waste Disposal : All cyanide waste must be segregated from other waste streams and clearly labeled.[1][2] Use dedicated, sealed, and liquid-tight plastic containers.[2] Decontaminate glassware by rinsing with a freshly prepared 10% bleach solution, followed by thorough washing.[4]

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can occur across various nitrile synthesis methods.

Q1: My reaction is producing a significant amount of isocyanide. Why is this happening and how can I minimize it?

Answer: Isocyanide (or isonitrile) formation is a classic problem stemming from the fact that the cyanide ion (CN⁻) is an ambident nucleophile . It has nucleophilic sites at both the carbon and the nitrogen atom.[5][6][7] The outcome of the reaction is a competition between C-attack (forming the desired nitrile) and N-attack (forming the isocyanide byproduct).

Causality & Mechanism: The ratio of nitrile to isocyanide is primarily dictated by the reaction mechanism (Sₙ1 vs. Sₙ2), the solvent, and the nature of the cyanide salt, a concept explained by Kornblum's rule.[5][6]

  • Sₙ2 Conditions (Favors Nitrile): In a typical Sₙ2 reaction, the more nucleophilic atom attacks the substrate. For the cyanide ion, the carbon atom carries a greater negative charge density and is the "softer," more nucleophilic center. Therefore, conditions that favor an Sₙ2 pathway will maximize nitrile formation.[6][7][8] This is best achieved with primary or secondary alkyl halides.[6][8]

  • Sₙ1 Conditions (Favors Isocyanide): If the reaction proceeds via an Sₙ1 mechanism (common with tertiary halides or with salts that promote carbocation formation like silver cyanide), a carbocation intermediate is formed. The more electronegative nitrogen atom then attacks the carbocation, leading to a higher proportion of the isocyanide.[6]

Troubleshooting Steps:

  • Choose the Right Cyanide Salt: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). These salts are more ionic, leaving the cyanide ion "free" to react on its more nucleophilic carbon atom.[6][9] Avoid silver cyanide (AgCN), which has a more covalent character and promotes Sₙ1-type reactions, favoring isocyanide formation.[6][7]

  • Select a Polar Aprotic Solvent: Use solvents like DMSO, DMF, or acetone.[5][8][9] These solvents solvate the metal cation but leave the cyanide anion relatively bare, enhancing its nucleophilicity and promoting the Sₙ2 pathway.[5][9] Protic solvents (e.g., ethanol, water) can hydrogen-bond with the nitrogen atom of the cyanide ion, hindering its reactivity and comparatively favoring attack at the carbon, but can also lead to alcohol byproducts.[7][9]

  • Substrate Choice: This method works best for primary and secondary alkyl halides.[6][8] Tertiary halides will predominantly undergo E2 elimination or Sₙ1 reactions, yielding alkenes and isocyanides, respectively.[7][8]

Q2: My workup is complete, but my final product is contaminated with the corresponding carboxylic acid or amide. What went wrong?

Answer: This indicates that your nitrile product has undergone hydrolysis. Nitriles are susceptible to hydrolysis to form amides and subsequently carboxylic acids under both acidic and basic aqueous conditions, especially when heated.[10][11][12][13]

Causality & Mechanism: The hydrolysis is a two-step process. First, the nitrile is hydrated to an amide intermediate. This amide can often be isolated under mild conditions.[11][13] However, under vigorous acidic or basic conditions (e.g., reflux), the amide will be further hydrolyzed to the corresponding carboxylic acid (or its carboxylate salt).[10][11][12][14]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[11][12][14] The reaction is driven to completion because the final ammonia byproduct is protonated to non-nucleophilic NH₄⁺.[11]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. This pathway often requires harsher conditions (higher temperatures, longer reflux) than the acidic route.[10][11] The final product is the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[12]

Troubleshooting Steps:

  • Avoid High Temperatures During Workup: If your reaction is run at high temperatures, ensure it has cooled to room temperature before beginning any aqueous workup.

  • Use Neutral or Mildly Basic/Acidic Washes: During extraction, avoid using strong acids or bases if possible. Use saturated sodium bicarbonate (mildly basic) or saturated ammonium chloride (mildly acidic) for washes instead of concentrated HCl or NaOH.

  • Minimize Contact Time: Perform extractions and washes efficiently to minimize the time the nitrile is in contact with aqueous acidic or basic phases.

  • Control pH During Quenching: If you must quench a reactive reagent, do so carefully at low temperatures (e.g., 0 °C) and adjust the pH cautiously. For base-catalyzed reactions, the product will be the carboxylate; ensure you acidify only after the hydrolysis is complete and preferably at a low temperature.[12]

Section 2: Troubleshooting Specific Synthesis Routes

Route A: Nucleophilic Substitution (e.g., Kolbe Synthesis)

This classic method involves the reaction of an alkyl halide with a metal cyanide.[5][6]

Answer: The choice of cyanide source is critical for safety, reactivity, and minimizing byproducts. While traditional alkali cyanides are effective, modern alternatives offer significant advantages in safety and handling.

Cyanide SourceFormulaProsConsKey Byproducts
Sodium/Potassium Cyanide NaCN / KCNInexpensive, highly reactive for Sₙ2.[6][15]Extremely toxic, hygroscopic, requires strict safety protocols.[1]Isocyanides, elimination products.[5][8]
Copper(I) Cyanide CuCNUsed in Sandmeyer and Rosenmund-von Braun reactions for aryl nitriles.[15][16]Stoichiometric amounts often needed, difficult to remove copper waste.Isocyanides, biaryls.[16]
Acetone Cyanohydrin (CH₃)₂C(OH)CNLess toxic liquid source of HCN/CN⁻, safer to handle.[17][18] Can be used under milder conditions.[17]Decomposes to release HCN, requires a base catalyst.Unreacted starting material if catalyst is inefficient.
Trimethylsilyl Cyanide (CH₃)₃SiCNHighly reactive, soluble in organic solvents, good for sensitive substrates.Expensive, moisture-sensitive.Silylated byproducts.
tert-Butyl Isocyanide (CH₃)₃CNCCan serve as a CN source in some modern copper-free Sandmeyer-type reactions.[19]Primarily used for aryl nitriles from anilines.[19]Varies with reaction type.

Recommendation: For standard Sₙ2 reactions on primary alkyl halides, NaCN or KCN in DMSO is the most robust and cost-effective method, provided strict safety protocols are followed.[5][6] For substrates requiring milder conditions or where toxicity is a major concern, acetone cyanohydrin with a suitable base is an excellent alternative.[17]

Route B: Dehydration of Primary Amides

This route is valuable as it avoids the use of highly toxic cyanide salts.[20][21] The primary challenge is ensuring the complete removal of water to drive the reaction forward.

Answer: Incomplete conversion of an amide to a nitrile is typically due to an insufficiently powerful dehydrating agent, incorrect stoichiometry, or reversible reaction equilibrium.[9]

Causality & Mechanism: The reaction involves the activation of the amide's carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. Subsequent elimination of water yields the nitrile.[22] If the dehydrating agent is weak or water is not effectively removed, the reaction can stall or reverse.

Troubleshooting Steps:

  • Use a Powerful Dehydrating Agent: Ensure your reagent is fresh and anhydrous.

    • Harsh/Classic Reagents: Phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are very effective but can require high temperatures.[9][22][23][24]

    • Milder/Modern Reagents: Newer methods offer higher yields under milder conditions. Consider systems like triphenylphosphine/trichloroacetonitrile, or reagents like PCl₃ or P(NMe₂)₃ which have shown broad substrate scope.[21]

  • Increase Reaction Temperature/Time: Cautiously increasing the temperature or reaction time can improve conversion, but monitor for potential decomposition of the starting material or product.[9]

  • Remove Water: If practical for your setup, physically removing the water byproduct (e.g., with a Dean-Stark apparatus) can effectively drive the equilibrium toward the product.[20]

Route C: Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for converting aryl amines into aryl nitriles via a diazonium salt intermediate, using a copper(I) cyanide catalyst.[16][25]

Answer: This is a common issue with Sandmeyer reactions and points to the instability of the diazonium salt intermediate and competing side reactions.[26]

Causality & Mechanism: The core of the reaction is the copper(I)-catalyzed decomposition of the diazonium salt to an aryl radical, which is then trapped by the cyanide.[16][25]

  • Phenol Formation: If the diazonium salt reacts with water before it can be consumed by the catalyst, it will decompose to form a phenol. This is highly temperature-dependent.[26]

  • Biaryl Formation: Two aryl radicals can couple to form biaryl compounds, another common byproduct.[16][26]

Troubleshooting Steps:

  • Strict Temperature Control: The diazotization step (forming the diazonium salt from the aniline) must be performed at 0–5 °C .[26] Diazonium salts are thermally unstable and decompose rapidly at higher temperatures, leading directly to phenol formation.[26]

  • Ensure Complete Diazotization: Before adding the CuCN solution, ensure the initial reaction of the amine with nitrous acid is complete. A positive test with starch-iodide paper can confirm a slight excess of nitrous acid.

  • Catalyst Quality: Use a fresh, high-quality source of copper(I) cyanide. The Cu(I) species is the active catalyst for the radical process.

  • Controlled Addition: Add the cold diazonium salt solution slowly to the CuCN solution. This maintains a low concentration of the diazonium salt in the reaction mixture, favoring the desired catalytic cycle over thermal decomposition or radical-radical coupling.

Section 3: Analytical & Purification Strategies

Q: How can I detect common byproducts in my NMR or IR spectrum?

Answer:

  • Isocyanide (R-N≡C):

    • IR: Look for a characteristic stretch around 2150-2100 cm⁻¹. This is at a lower frequency than the nitrile stretch.

    • ¹³C NMR: The isocyanide carbon is typically found around 155-160 ppm.

  • Amide (R-CONH₂):

    • IR: Shows a strong C=O stretch around 1650 cm⁻¹ and two N-H stretches around 3350 and 3180 cm⁻¹.

    • ¹H NMR: Broad signals for the -NH₂ protons, typically between 5.0-8.0 ppm.

  • Carboxylic Acid (R-COOH):

    • IR: Very broad O-H stretch from 3300-2500 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.

    • ¹H NMR: A very broad singlet for the acidic proton, typically >10 ppm.

Q: What are the best general methods for purifying nitriles?

Answer: The choice of purification depends on the physical state of the nitrile and the nature of the impurities.[27]

  • Distillation: If your nitrile is a liquid with a boiling point significantly different from the impurities, fractional distillation is highly effective.[27][28][29]

  • Recrystallization: For solid nitriles, recrystallization is the method of choice.[27][29] Select a solvent in which the nitrile is soluble at high temperatures but poorly soluble at low temperatures.[27]

  • Column Chromatography: This is a versatile method for both solid and liquid nitriles to separate them from byproducts with different polarities.[27]

  • Acid/Base Extraction: To remove isocyanide impurities, a wash with dilute hydrochloric acid can be effective, as isonitriles hydrolyze under these conditions.[7][8] To remove carboxylic acid impurities, an extraction with a weak base like sodium bicarbonate is effective.

Section 4: Visualizations & Workflows

General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving byproduct formation.

TroubleshootingWorkflow cluster_causes Potential Causes Start Byproduct Detected (GC/MS, NMR, TLC) Identify Identify Byproduct Structure (e.g., Isocyanide, Amide, Phenol) Start->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Temp Incorrect Temperature Hypothesize->Temp Solvent Suboptimal Solvent Hypothesize->Solvent Reagent Wrong Reagent/Catalyst Hypothesize->Reagent Solution Implement Corrective Action Verify Verify Purity of New Product Solution->Verify Temp->Solution Solvent->Solution Reagent->Solution

Caption: A logical workflow for troubleshooting nitrile synthesis.

Ambident Nucleophilicity of Cyanide Ion

This diagram illustrates the competing reaction pathways that lead to either the desired nitrile or the isocyanide byproduct.

AmbidentNucleophile reactants R-X + [:C≡N:]⁻ nitrile R-C≡N (Nitrile - Major Product) reactants->nitrile isonitrile R-N⁺≡C⁻ (Isonitrile - Byproduct) reactants->isonitrile path1_label C-Attack (Sₙ2 Favored) path2_label N-Attack (Sₙ1 Favored)

Caption: Competing pathways of the ambident cyanide nucleophile.

Section 5: Experimental Protocol

Optimized Protocol: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide

This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between an aqueous solution of sodium cyanide and an organic solution of benzyl chloride, minimizing the need for anhydrous polar aprotic solvents.[30][31][32]

Safety: This reaction must be performed in a chemical fume hood. Benzyl chloride is a lachrymator. Sodium cyanide is highly toxic.

Reagents:

  • Benzyl chloride (12.66 g, 0.1 mol)

  • Sodium cyanide (7.35 g, 0.15 mol)

  • Tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol)

  • Toluene (100 mL)

  • Deionized water (50 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide in 50 mL of deionized water.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide, to the aqueous solution and stir until it dissolves.

  • In a separate beaker, dissolve benzyl chloride in 100 mL of toluene.

  • Add the toluene solution of benzyl chloride to the rapidly stirring aqueous solution in the flask.

  • Heat the biphasic mixture to 80 °C with vigorous stirring. The efficiency of PTC depends on maximizing the interfacial surface area.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the benzyl chloride spot has completely disappeared (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer twice with 50 mL of water, followed by once with 50 mL of saturated brine.

  • Decontamination: The aqueous layers contain cyanide. Treat them with an excess of 10% bleach solution in the fume hood with stirring for at least one hour before disposal as hazardous waste.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude benzyl cyanide can be purified by vacuum distillation to yield a clear, colorless liquid.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 8, 2026, from [Link]

  • Cyanides - Division of Research Safety. (2014, March 24). University of Illinois. Retrieved January 8, 2026, from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved January 8, 2026, from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved January 8, 2026, from [Link]

  • Safety Module: Cyanides. (n.d.). University of Rochester. Retrieved January 8, 2026, from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety. Retrieved January 8, 2026, from [Link]

  • Kolbe nitrile synthesis. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Kolbe Nitrile Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved January 8, 2026, from [Link]

  • Kolbe nitrile synthesis. (n.d.). Chemeurope.com. Retrieved January 8, 2026, from [Link]

  • Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved January 8, 2026, from [Link]

  • Kolbe Nitrile Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Nitrile synthesis by C-C coupling (cyanation). (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • A kind of acetone cyanohydrin reacts the method for preparing nitrile with alkyl halide. (n.d.). Google Patents.
  • Kolbe nitrile synthesis. (2024, March 11). Sciencemadness Wiki. Retrieved January 8, 2026, from [Link]

  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 8, 2026, from [Link]

  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]

  • Dehydration of primary amides to nitriles. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Dehydration of amides to give nitriles. (n.d.). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Purification of nitriles. (n.d.). Google Patents.
  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • 1° Amides can be converted to Nitriles with Thionyl Chloride. (2023, January 22). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications. Retrieved January 8, 2026, from [Link]

  • Cyanation. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

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  • Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 8, 2026, from [Link]

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column chromatography optimization for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile purification

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to optimizing the purification of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile via column chromatography, designed for chemists and drug development professionals.

Technical Support Center: Purification of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

As a Senior Application Scientist, this guide is structured to address the practical challenges and questions that arise during the column chromatography purification of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. We will move from foundational concepts to advanced troubleshooting, explaining the scientific principles behind each recommendation.

Part 1: Foundational FAQs - Understanding Your Compound and System

This section addresses the preliminary questions essential for designing a successful purification strategy.

Q1: What are the key structural features of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile that influence its chromatographic behavior?

Answer: The chromatographic behavior of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is dictated by its molecular structure, which confers moderate polarity. Key features include:

  • Aromatic Ring: The benzene ring provides a non-polar backbone.

  • Ether Groups (Isopropoxy and Methoxy): These groups introduce polarity through their oxygen atoms, which can act as hydrogen bond acceptors.

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and is a significant contributor to the molecule's retention on a polar stationary phase like silica gel.

The interplay of these groups means the compound is neither extremely polar nor entirely non-polar, making normal-phase column chromatography an ideal purification method.[1]

Compound Property Value
Molecular Formula C₁₂H₁₅NO₂[2][3]
Molecular Weight 205.25 g/mol [2][3]
Appearance Typically an off-white solid or oil
Storage Sealed in a dry, room temperature environment[3]
Q2: What is flash chromatography, and why is it the recommended method for this purification?

Answer: Flash chromatography is a type of medium-pressure liquid chromatography that uses gas pressure (typically nitrogen or compressed air) to accelerate the flow of the mobile phase through the stationary phase.[4][5] It is the preferred method over traditional gravity-fed chromatography for several reasons:

  • Speed and Efficiency: It dramatically reduces purification time from hours to minutes.[4]

  • Improved Resolution: The faster flow rate minimizes band broadening due to diffusion, leading to sharper peaks and better separation of components.[6]

  • Versatility: It is suitable for purifying quantities from milligrams to several grams, making it ideal for both research and process development.[5]

Given that drug development often requires pure compounds quickly, flash chromatography is the industry standard for intermediates like 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.[5][7]

Part 2: Method Development & Optimization

Successful purification hinges on methodical development, starting with Thin-Layer Chromatography (TLC).

Q3: How do I select the right stationary and mobile phases?

Answer: The choice of stationary and mobile phases is critical and is based on the polarity of your target compound.[6]

  • Stationary Phase: For a moderately polar compound like 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, silica gel is the most common and effective stationary phase for normal-phase chromatography.[8][9] Silica gel is polar and separates compounds based on their differential adsorption, with more polar compounds being retained more strongly.[9]

  • Mobile Phase (Eluent): In normal-phase chromatography, the mobile phase is typically a mixture of a non-polar "weak" solvent and a more polar "strong" solvent.[8] The goal is to find a ratio that effectively separates your target compound from its impurities. A common starting point is a binary mixture of Hexane and Ethyl Acetate .

G cluster_legend Legend Start Start/End Process Process Step Decision Decision Point start Start: Crude Sample tlc Run TLC with Hexane/Ethyl Acetate (e.g., 4:1) start->tlc check_rf Is Rf of target compound 0.15 - 0.4? tlc->check_rf rf_high Rf > 0.4 check_rf->rf_high No rf_low Rf < 0.15 check_rf->rf_low No optimal Optimal Solvent System Found Proceed to Column check_rf->optimal Yes decrease_polarity Decrease Polarity: Increase % Hexane rf_high->decrease_polarity increase_polarity Increase Polarity: Increase % Ethyl Acetate rf_low->increase_polarity decrease_polarity->tlc increase_polarity->tlc end Purified Compound optimal->end

Q4: What is the Retention Factor (Rf) and why is an Rf value between 0.15 and 0.4 ideal?

Answer: The Retention Factor (Rf) is a unitless value that quantifies the position of a spot on a developed TLC plate.[10] It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][12]

An ideal Rf value for the target compound on a TLC plate is between 0.15 and 0.4 .[11][12] This range is crucial for translating the TLC separation to a preparative column for two main reasons:

  • Sufficient Resolution: An Rf in this range typically indicates that the compound interacts with the stationary phase enough to be well-separated from less polar impurities (which will have higher Rf values) and more polar impurities (which will have lower Rf values).

  • Efficient Elution: This Rf range ensures the compound will elute from the column in a reasonable volume of solvent, avoiding excessive solvent use and unnecessarily long run times.[11] A useful correlation is that the number of column volumes (CV) required to elute a compound is approximately equal to 1/Rf.[13]

Rf Value on TLC Implication for Column Chromatography Action
> 0.4 Compound elutes too quickly, poor separation from non-polar impurities.Decrease mobile phase polarity (add more hexane).
0.15 - 0.4 Optimal Range. Good separation and efficient elution expected.Proceed with this solvent system.
< 0.15 Compound is too strongly adsorbed, requires large solvent volume, may co-elute with polar impurities.Increase mobile phase polarity (add more ethyl acetate).

Part 3: Practical Execution - Protocols and Procedures

This section provides step-by-step instructions for the key stages of the purification process.

Q5: What is the correct procedure for packing a flash chromatography column?

Answer: Proper column packing is essential to prevent cracking or channeling of the stationary phase, which leads to poor separation. The slurry packing method is highly recommended.

Experimental Protocol: Slurry Packing a Silica Gel Column

  • Select Column Size: Choose a column diameter and length appropriate for your sample size. A general rule is to use 20-50 times the mass of silica gel to the mass of your crude sample.[14]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your chosen non-polar solvent (e.g., hexane) to create a slurry that is just pourable and has no dry clumps.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column if it doesn't have a sintered frit.[9]

    • Add a small layer of sand.

    • Fill the column about one-third full with the non-polar solvent.

    • Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid this process.

    • Gently tap the side of the column to dislodge any air bubbles and encourage even settling.[9]

  • Pressurize and Settle:

    • Open the stopcock and allow some solvent to drain, collecting it for reuse.

    • Apply gentle pressure to the top of the column to pack the silica bed firmly.

    • Drain the solvent until the level is just above the top of the silica bed. Crucially, never let the silica run dry.

    • Add a protective layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.[15]

  • Equilibrate: Wash the packed column with 2-3 column volumes of your starting mobile phase before loading the sample.[13]

Q6: How should I load my sample onto the column?

Answer: The sample must be loaded in a concentrated band at the top of the column. Loading in a large volume or in a solvent that is too strong will ruin the separation. There are two primary methods: wet loading and dry loading.[15]

  • Wet Loading: Best for samples that are readily soluble in the mobile phase or a weaker solvent.

    • Dissolve your crude 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in the minimum amount of a solvent weaker than your mobile phase (e.g., dichloromethane or a small amount of the mobile phase itself).[15]

    • Carefully pipette the concentrated sample solution directly onto the top layer of sand, ensuring not to disturb the bed.[15]

    • Open the stopcock and allow the sample to absorb completely into the silica bed.

    • Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is adsorbed.

    • Once adsorbed, carefully fill the column with the mobile phase and begin elution.

  • Dry Loading: The preferred method for samples with poor solubility or when a stronger solvent is needed for dissolution.[15]

    • Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.[15]

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[15]

    • Carefully add this powder to the top of the packed column.

    • Gently tap the column to settle the powder and cover with a layer of sand.

    • Carefully fill the column with the mobile phase and begin elution.

Part 4: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems.

G cluster_legend Legend Problem Problem Cause Likely Cause Solution Solution p1 Poor Separation (Overlapping Peaks) c1a Column Overloaded p1->c1a c1b Mobile Phase too Polar p1->c1b c1c Poor Column Packing p1->c1c s1a Use less sample or a larger column c1a->s1a s1b Decrease polarity (lower % Ethyl Acetate) c1b->s1b s1c Repack column carefully c1c->s1c p2 Compound Not Eluting c2a Mobile Phase not Polar Enough p2->c2a c2b Compound Decomposed on Silica p2->c2b s2a Increase polarity (higher % Ethyl Acetate) or switch to a stronger solvent c2a->s2a s2b Test stability on TLC. Use deactivated silica or a different stationary phase c2b->s2b p3 Streaking or Tailing Peaks c3a Sample Overloading p3->c3a c3b Compound is Acidic/Basic p3->c3b s3a Use less sample or dry loading c3a->s3a s3b Add a modifier to mobile phase (e.g., 0.1% Acetic Acid or Triethylamine) c3b->s3b

Q7: My compound is streaking badly on the TLC plate and the column fractions are impure. What's happening?

Answer: Streaking (or tailing) is often caused by overloading the stationary phase or by secondary interactions between the analyte and the silica gel.[16] While 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is neutral, impurities from the synthesis could be acidic or basic.

  • Likely Cause: The nitrile group can interact strongly with the acidic silanol groups on the silica surface. Alternatively, an acidic or basic impurity could be causing the issue.

  • Solution: Add a small amount of a modifier to your mobile phase. For potentially basic impurities, add ~0.1-1% triethylamine. For acidic impurities, add ~0.1-1% acetic acid. Run a new TLC with the modified eluent to see if the spot shape improves before attempting another column.

Q8: The separation looked great on TLC, but all my fractions from the column are mixed. Why?

Answer: This is a common and frustrating problem. Several factors can cause a discrepancy between TLC and column performance.[16]

  • Likely Cause 1: Sample Loading Error. You may have dissolved the sample in too large a volume or in a solvent significantly more polar than the mobile phase. This causes the initial sample band to be too wide, leading to overlap as it travels down the column.

  • Solution 1: Re-run the column ensuring the sample is loaded in the smallest possible volume of the weakest possible solvent, or use the dry loading method.[15]

  • Likely Cause 2: Column Overloading. You may have loaded too much crude material for the amount of silica gel used. The stationary phase becomes saturated, and its ability to separate components is compromised.

  • Solution 2: Reduce the sample load or increase the column size. A good starting ratio is a sample mass of 1-5% relative to the silica gel mass.[13]

  • Likely Cause 3: Compound Instability. Your compound might be degrading on the acidic silica gel during the longer residence time of a column run.[16]

  • Solution 3: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, degradation is occurring. Consider using deactivated (neutral) silica or a different stationary phase like alumina.[16]

References

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
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  • BYJU'S. The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
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  • Arctom. CAS NO. 861069-45-6 | 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.
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  • Abound. 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.
  • Benchchem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE.
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  • 2a biotech. Product Detail.

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Navigating the Risks: A Technical Support Guide for Working with Toxic Cyanide Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and effective use of toxic cyanide reagents. This guide is designed for researchers, scientists, and drug development professionals who handle these potent but indispensable chemicals. My aim is to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental success in your laboratory. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Section 1: Foundational Safety and Handling FAQs

This section addresses the most common initial questions regarding the day-to-day handling of cyanide compounds.

Q1: What are the absolute minimum personal protective equipment (PPE) requirements when working with cyanide salts, and why is each component critical?

A1: The minimum required PPE when handling any cyanide compound includes a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety glasses.[1][2] If there is a risk of splashing or dust generation, safety goggles and a face shield are mandatory.[1][2]

  • Lab Coat: Provides a removable barrier to protect your skin and personal clothing from contamination.

  • Chemical-Resistant Gloves: Nitrile gloves are generally sufficient for incidental contact, but butyl rubber or Viton gloves are preferred for more extensive handling due to their higher resistance to cyanide breakthrough.[3] Double-gloving provides an extra layer of protection against tears and contamination.[1][4]

  • Eye and Face Protection: Safety glasses protect against accidental splashes. However, when weighing solids or performing any operation that could generate dust or aerosols, safety goggles and a face shield are crucial to protect the mucous membranes of your eyes, nose, and mouth from these highly toxic particles.[1][2][5]

Q2: I need to weigh out solid potassium cyanide (KCN). What is the safest way to do this?

A2: All handling of solid cyanides, including weighing, must be performed inside a certified chemical fume hood to prevent the inhalation of toxic dust.[2][3][4] The following procedure minimizes exposure risk:

  • Preparation: Ensure the fume hood is functioning correctly.[4] Demarcate a specific area within the hood for cyanide work and line it with an absorbent, plastic-backed pad.[6][7]

  • Weighing: If possible, place the balance inside the fume hood.[7] If this is not feasible, use a "tare-and-add" method:

    • Tare a sealed container with its lid on the balance outside the hood.

    • Take the container into the fume hood, add the approximate amount of KCN, and securely close the lid.

    • Return the closed container to the balance for the final weight measurement.

    • Take the closed container back to the fume hood for subsequent steps.[4][7]

  • Cleanup: After weighing, decontaminate the work area within the hood.[7]

Q3: My protocol requires an acidic reaction environment with a cyanide salt. What are the critical safety considerations?

A3: This is an extremely hazardous operation that must be approached with extreme caution. The primary danger is the rapid generation of highly toxic and flammable hydrogen cyanide (HCN) gas when cyanide salts are mixed with acids.[3][5][8]

  • Absolute Requirement: This procedure MUST be performed in a certified chemical fume hood with no exceptions.[2][3]

  • Control the Reaction: Add the acid slowly and in a controlled manner to the cyanide solution, never the other way around. This helps to manage the rate of HCN evolution.

  • pH Monitoring: Be constantly aware of the solution's pH. An acidic pH will lead to the release of HCN gas.[3][7]

  • Buddy System: Never perform this procedure while working alone.[2][5] A "buddy" must be present and fully aware of the emergency procedures.[5]

Section 2: Troubleshooting and Scenario-Based Guidance

This section provides answers to "what if" scenarios that you might encounter during your experiments.

Q4: I've noticed a faint, bitter almond-like smell in the lab. What should I do?

A4: A bitter almond odor is a characteristic, though not universally detectable, sign of hydrogen cyanide gas.[5][9] Treat this as a potential emergency:

  • Immediate Evacuation: Alert others in the vicinity and evacuate the laboratory immediately.[5] Do not attempt to locate the source of the smell.

  • Isolate the Area: Close the laboratory doors behind you to contain the potential gas release.[9]

  • Emergency Notification: From a safe location, call your institution's emergency number or 911.[3][10] Inform them of a suspected hydrogen cyanide gas leak.

  • Do Not Re-enter: Await the arrival of trained emergency responders. Do not re-enter the laboratory under any circumstances.[5]

Q5: I accidentally spilled a small amount (less than 100 mL) of a dilute sodium cyanide (NaCN) solution inside the chemical fume hood. How do I clean this up?

A5: For a small spill contained within a fume hood, you can perform the cleanup yourself if you are trained and have the appropriate materials.[3][5]

Experimental Protocol: Small Spill Cleanup in a Fume Hood

  • Alert Personnel: Inform others in the lab of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.[3]

  • Contain the Spill: Use absorbent pads or vermiculite to confine the spill to a small area.[11]

  • Neutralization and Decontamination:

    • Prepare a fresh 10% bleach solution and a pH 10 buffer solution.[2][12]

    • First, clean the spill area with the pH 10 buffer solution.[2][12]

    • Next, wipe the area with the 10% bleach solution. This will oxidize the cyanide to the less toxic cyanate.[4][13]

  • Waste Collection: All contaminated materials (absorbent pads, wipes, gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for cyanide waste.[6][9]

  • Final Decontamination: Wipe the area again with the pH 10 buffer solution.[2]

Table 1: Spill Response Summary

Spill Size & LocationAction to be Taken
< 1 Liter, inside fume hood Trained lab personnel can clean up using a cyanide spill kit.[3]
> 1 Liter, or any spill outside a fume hood Evacuate the area immediately. Close lab doors. Call emergency services (911) and your institution's Environmental Health & Safety (EHS) department.[3][5]

Q6: How do I properly dispose of cyanide-containing waste?

A6: Cyanide waste is classified as acutely toxic (P-listed) and requires specific disposal procedures.[1][9]

  • Segregation is Key: Never mix cyanide waste with any other waste stream, especially acidic waste.[4][14]

  • Dedicated Containers: Use separate, clearly labeled, and sealed containers for solid and liquid cyanide waste.[2][14] The label must include "HAZARDOUS WASTE," "Cyanide Waste," and "Toxic, Reactive."[3]

  • Maintain Alkaline pH: For liquid waste, ensure the pH is kept at 10 or higher to prevent the formation of HCN gas.[3][13]

  • Empty Containers: Even the "empty" original reagent bottles are considered hazardous waste and must be disposed of through your institution's EHS department.[1][9]

  • Pickup: Contact your EHS department to schedule a pickup for your cyanide waste.[3]

Section 3: Emergency Preparedness and Response

This section outlines the critical steps to take in the event of an exposure or a large-scale incident.

Q7: What are the signs and symptoms of cyanide poisoning, and what is the immediate first aid response?

A7: Cyanide is a rapid-acting poison.[9] Symptoms of exposure can appear quickly and include weakness, headache, dizziness, rapid breathing, nausea, and vomiting.[1][3][4] Severe exposure can lead to convulsions, loss of consciousness, and death.[9][15]

Immediate First Aid for Suspected Cyanide Exposure:

  • Remove from Exposure: The immediate priority is to remove the affected individual from the contaminated area to fresh air.[5][16]

  • Call for Emergency Medical Help: Immediately call 911 or your local emergency number.[11] Inform the dispatcher that a cyanide exposure is suspected.[2]

  • Decontamination:

    • Skin Contact: Remove all contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes in an emergency shower.[3][4][16]

    • Eye Contact: Flush the eyes for at least 15 minutes at an emergency eyewash station.[3][4]

  • Administer Oxygen: If available and you are trained, administer 100% oxygen.[1][15][16]

  • Cardiopulmonary Resuscitation (CPR): If the person is not breathing, begin CPR. Crucially, do not use mouth-to-mouth resuscitation to avoid exposing yourself.[15][16] Use a bag-valve-mask device.[16]

Diagram: Emergency Response Workflow for Cyanide Exposure

G cluster_scene At the Scene cluster_firstaid Immediate First Aid A Exposure Occurs B Remove Victim to Fresh Air A->B Immediate Action C Call 911 / Emergency Services Inform them of CYANIDE exposure B->C D Decontaminate (Shower / Eyewash for 15 min) B->D G Emergency Medical Services Arrive Provide SDS C->G E Administer 100% Oxygen (If trained) D->E F Begin CPR if not breathing (NO mouth-to-mouth) E->F

Caption: Workflow for immediate response to a cyanide exposure event.

Section 4: Storage and Incompatibility

Q8: How should I store my cyanide reagents, and what chemicals should they be kept away from?

A8: Proper storage is a critical control measure to prevent accidental reactions.

  • Secure and Ventilated: Store cyanide compounds in a cool, dry, and well-ventilated area.[9][10] They should be kept in a locked cabinet to restrict access to authorized personnel only.[8][10]

  • Secondary Containment: Always store containers of cyanide salts in a sealed, shatter-resistant secondary container.[5][10]

  • Incompatible Materials: It is imperative to store cyanides separately from the following materials to prevent the generation of deadly HCN gas or other hazardous reactions:[5][8][9][10]

    • Acids and acid salts

    • Oxidizing agents (e.g., nitrates, perchlorates)

    • Water and moisture (for some cyanides)

    • Carbon dioxide (can displace HCN from solutions)

Diagram: Cyanide Storage Incompatibility Logic

G Cyanide Cyanide Salts (e.g., KCN, NaCN) HCN Generates Highly Toxic Hydrogen Cyanide (HCN) Gas Cyanide->HCN DO NOT MIX WITH Incompatibles->HCN Acids Acids & Acid Salts Oxidizers Oxidizing Agents Water Water / Moisture CO2 Carbon Dioxide

Caption: Logical relationship of cyanide incompatibility leading to HCN gas generation.

This guide provides a foundational framework for the safe handling of toxic cyanide reagents. Always supplement this information with your institution's specific Standard Operating Procedures (SOPs) and Chemical Hygiene Plan. Proactive risk assessment and a deep understanding of the chemistry involved are your best defenses against the inherent hazards of these powerful compounds.

References

  • Cyanide Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Cyanide Safe Use Guidelines - Columbia | Research. (2013). Retrieved from [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015). Retrieved from [Link]

  • Cyanides - Division of Research Safety - University of Illinois. (2014). Retrieved from [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (2019). Retrieved from [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. (n.d.). Retrieved from [Link]

  • Cyanide Salts - Institutional Planning and Operations. (n.d.). Retrieved from [Link]

  • First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. (2022). Retrieved from [Link]

  • Cyanides SOP - Division of Research & Innovation. (n.d.). Retrieved from [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (n.d.). Retrieved from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. (2018). Retrieved from [Link]

  • Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Safety Module: Cyanides. (n.d.). Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.). Retrieved from [Link]

  • uh-standard-operating-procedure-for-cyanide-salts.docx. (n.d.). Retrieved from [Link]

  • Sodium Cyanide Emergency Response Procedures and Protection Key Points. (2025). Retrieved from [Link]

  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE. (2015). Retrieved from [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. (n.d.). Retrieved from [Link]

  • Cyanides and nitriles, use and disposal. (2012). Retrieved from [Link]

  • Cyanide poisoning recommendations on first aid treatment for employers and first aiders. (n.d.). Retrieved from [Link]

  • Working Safely with Cyanide Guideline - UQ Policy and Procedure Library. (2023). Retrieved from [Link]

  • Cyanide Compounds | Safety Services - UCL – University College London. (2021). Retrieved from [Link]

  • Cyanide Waste Treatment - Hach. (n.d.). Retrieved from [Link]

  • Methods of destruction of cyanide in cyanide-containing waste - Google Patents. (n.d.).
  • CYANIDE WASTES Significance Cyanides are toxic to aquatic life, interfere with normal biological processes of natural purificati. (n.d.). Retrieved from [Link]

  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III - Department of Toxic Substances Control. (n.d.). Retrieved from [Link]

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Technical Support Center: Stability of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a key intermediate in various synthetic pathways. Like many substituted phenylacetonitriles, its stability can be influenced by environmental factors such as moisture, oxygen, light, and temperature. This guide provides a structured approach to troubleshooting common stability problems and offers preventative measures to maintain the compound's purity and integrity over time.

Part 1: Frequently Asked Questions (FAQs) about Stability

This section addresses the most common questions regarding the stability of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Q1: What are the primary degradation pathways for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile?

A1: Based on the structure of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, two primary degradation pathways are of concern: hydrolysis of the nitrile group and oxidation at the benzylic position.

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, which can occur under both acidic and basic conditions, typically accelerated by heat.[1][2][3][4][5] This reaction converts the nitrile to either a carboxylic acid (2-(4-isopropoxy-3-methoxyphenyl)acetic acid) or an intermediate amide. The presence of atmospheric moisture or residual acid/base from synthesis can initiate this process.

  • Oxidation: The benzylic carbon (the carbon atom attached to both the phenyl ring and the nitrile group) is prone to oxidation, especially in the presence of oxygen, light, or certain metal catalysts.[6][7][8][9][10] This can lead to the formation of various oxidation products, potentially including the corresponding benzaldehyde derivative.

Q2: I've noticed a change in the physical appearance of my stored 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (e.g., color change, clumping). What could be the cause?

A2: A change in physical appearance is often an indicator of chemical degradation.

  • Color Change (e.g., yellowing): This may be due to the formation of colored impurities resulting from oxidation or other side reactions. Phenylacetonitrile itself is a colorless to slightly pale yellow liquid, so a significant color change warrants investigation.[11]

  • Clumping or Caking: This compound is a solid at room temperature.[12] Clumping can indicate the absorption of atmospheric moisture, which can also accelerate hydrolytic degradation.

Q3: What are the ideal storage conditions to ensure the long-term stability of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile?

A3: To minimize degradation, 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile should be stored with the following precautions:

  • Temperature: Store in a cool, dark place. While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is generally recommended for long-term stability to slow down potential degradation reactions.[11][13]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[14][15][16] This is crucial to prevent oxidation. Air-sensitive compounds should be handled in a glovebox or using Schlenk line techniques.[15][17]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[14] Aromatic compounds can be light-sensitive and exposure to UV or visible light can promote photochemical reactions and degradation.[18][19][20]

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.[14][21]

Q4: Can I store solutions of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile? If so, what solvents are recommended?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased potential for degradation. If short-term storage in solution is necessary, choose a dry, aprotic solvent. Solvents like anhydrous acetonitrile, tetrahydrofuran (THF), or toluene are preferable to protic solvents like methanol or ethanol, which could participate in degradation reactions. Ensure the solvent is of high purity and free from water and peroxides.

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Inconsistent or Low Yields in Reactions Using Stored 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile
  • Potential Cause: The starting material has degraded, leading to a lower concentration of the active compound.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, verify the purity of the stored 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile using an appropriate analytical method such as HPLC, GC-MS, or NMR.[22]

    • Compare to a Fresh Sample: If possible, compare the analytical results with those of a freshly opened or newly purchased batch.

    • Purification: If degradation is confirmed, consider purifying the material before use. Recrystallization from a suitable solvent system can be an effective method to remove impurities.[23]

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (HPLC, GC)
  • Potential Cause: Formation of degradation products during storage or sample preparation.

  • Troubleshooting Steps:

    • Identify Potential Degradants: Based on the likely degradation pathways (hydrolysis and oxidation), predict the structures of potential impurities. The primary hydrolytic degradation product would be 2-(4-isopropoxy-3-methoxyphenyl)acetic acid.

    • Mass Spectrometry Analysis: Use LC-MS or GC-MS to obtain the mass of the impurity peaks. This information is invaluable for identifying the structures of the degradation products.

    • Review Handling Procedures: Scrutinize your sample preparation and handling procedures. Ensure that the compound is not exposed to incompatible conditions (e.g., high heat, non-inert atmosphere, moisture) during weighing and dissolution.

Experimental Workflow: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Method optimization may be required.

Objective: To determine the purity of a sample of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile and detect the presence of potential degradation products.

Materials:

  • 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile (if available)

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of the reference standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an alternative wavelength based on the UV spectrum of the compound)

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks indicates impurities or degradation products.

Data Summary Table:

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CReduces the rate of chemical degradation.
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[14][15]
Light Exposure Store in an amber vial or in the darkPrevents photochemical reactions.[14][19]
Moisture Tightly sealed containerPrevents hydrolysis of the nitrile group.[14][21]
Diagram: Potential Degradation Pathways

G A 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile B 2-(4-Isopropoxy-3-methoxyphenyl)acetamide (Intermediate) A->B H2O (Acid/Base, Heat) D Oxidation Products (e.g., Benzaldehyde derivative) A->D O2, Light, Heat C 2-(4-Isopropoxy-3-methoxyphenyl)acetic acid (Final Hydrolysis Product) B->C H2O (Acid/Base, Heat)

Caption: Potential degradation pathways of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Part 3: Best Practices for Handling and Use

To ensure the reliability of your experimental results, adhere to the following best practices when handling 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

  • Work in an Inert Atmosphere: Whenever possible, handle the solid compound in a glovebox or under a stream of inert gas.[15][17]

  • Use Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents for preparing solutions.

  • Minimize Time at Elevated Temperatures: If heating is required for your reaction, do so for the minimum time necessary. Prolonged heating can accelerate degradation.[24]

  • Perform Regular Purity Checks: For long-term studies, periodically re-analyze the purity of your stock of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile to monitor for any degradation.

By implementing these guidelines, you can significantly mitigate the risks of stability issues with 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile and ensure the integrity of your valuable research.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]

  • Hydrolysing Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and aqueous ammonia. (2013). PubMed. Retrieved from [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]

  • Preparation of Benzonitriles, Part 3: By Ammoxidation. (2022). YouTube. Retrieved from [Link]

  • Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. (2014). ACS Catalysis. Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Direct Oxidative Cyanation of Alcohol to Nitrile over CoOx/MnO2 with Aqueous Ammonia. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Thermal decomposition. (n.d.). Wikipedia. Retrieved from [Link]

  • Amygdalin. (n.d.). Wikipedia. Retrieved from [Link]

  • Phenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Synergistic effect of hindered amine light stabilizers/ultraviolet absorbers on the polyvinyl chloride/powder nitrile rubber blends during photodegradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Making stable molecules reactive with light. (2022). ScienceDaily. Retrieved from [Link]

  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2025). American Chemical Society. Retrieved from [Link]

  • Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. (2020). PubMed. Retrieved from [Link]

  • 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. (n.d.). Arctom. Retrieved from [Link]

  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. (2006). ResearchGate. Retrieved from [Link]

  • Phenylacetonitrile from Phenylalanine. (2017). Sciencemadness Discussion Board. Retrieved from [Link]

  • Degradation of acetonitrile residues using oxidation processes. (n.d.). ResearchGate. Retrieved from [Link]

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Making stable aromatic molecules reactive with light. (2022). Tech Explorist. Retrieved from [Link]

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Validation & Comparative

A Technical Guide to the Structural Elucidation of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile: A Predictive ¹H NMR Approach and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established NMR principles and comparative data from analogous structures to present a robust predicted spectrum. This approach serves as a practical tutorial for researchers, scientists, and drug development professionals on how to deduce the structure of novel compounds. Furthermore, we will explore alternative and complementary analytical techniques for a comprehensive characterization of this molecule.

Introduction to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, with the molecular formula C₁₂H₁₅NO₂, is a substituted phenylacetonitrile derivative. Phenylacetonitrile and its analogues are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The specific substitution pattern on the phenyl ring, featuring an isopropoxy and a methoxy group, is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Accurate structural confirmation is the cornerstone of any chemical research and development, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum is predicted to provide distinct signals for each of the unique proton environments in the 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile molecule. The analysis is based on the principles of chemical shift, spin-spin coupling, and integration.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~1.35Doublet6H-CH(C H₃)₂
b~3.70Singlet2HAr-C H₂-CN
c~3.85Singlet3H-OC H₃
d~4.55Septet1H-OC H(CH₃)₂
e~6.85Doublet of doublets1HAr-H (H-6)
f~6.90Doublet1HAr-H (H-5)
g~6.95Doublet1HAr-H (H-2)
Rationale Behind the Predictions

The predicted chemical shifts and multiplicities are grounded in the electronic environment of the protons and their spatial relationships with neighboring protons.

  • Isopropoxy Group (Signals a & d): The six methyl protons (a) of the isopropoxy group are equivalent and are expected to appear as a doublet around 1.35 ppm. This upfield shift is characteristic of alkyl protons. They are split by the single methine proton (d), resulting in a doublet multiplicity (n+1 rule, where n=1). The methine proton (d) is deshielded by the adjacent oxygen atom and is expected to resonate as a septet around 4.55 ppm, being split by the six equivalent methyl protons (n+1 rule, where n=6). This characteristic doublet and septet pattern is a hallmark of an isopropoxy group. For comparison, in 4-isopropoxybenzaldehyde, the methyl protons appear as a doublet at 1.39 ppm and the methine proton as a multiplet at 4.67 ppm.[1]

  • Methoxy Group (Signal c): The three protons of the methoxy group (c) are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their position on the aromatic ring, attached to an oxygen atom, leads to a deshielding effect, with a predicted chemical shift of approximately 3.85 ppm. Methoxy groups on a benzene ring typically resonate in the 3.8-4.0 ppm range.[2]

  • Benzylic Protons (Signal b): The two protons of the methylene bridge (b) are chemically equivalent and are adjacent to the electron-withdrawing nitrile group (-CN) and the aromatic ring. This environment causes a significant downfield shift compared to simple alkanes. A singlet is predicted for these protons at around 3.70 ppm.

  • Aromatic Protons (Signals e, f, & g): The benzene ring is 1,2,4-trisubstituted, which gives rise to a complex but predictable splitting pattern for the three remaining aromatic protons. Both the isopropoxy and methoxy groups are electron-donating, which generally shifts the signals of ortho and para protons upfield (to lower ppm values).[3]

    • H-5 (Signal f): This proton is ortho to the isopropoxy group and meta to the methoxy group. It is expected to appear as a doublet with a large ortho-coupling constant (³J) of approximately 8-9 Hz due to coupling with H-6.

    • H-6 (Signal e): This proton is ortho to both the methoxy group and the CH₂CN group. It will be split by H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-2 (meta-coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets.

    • H-2 (Signal g): This proton is ortho to the methoxy group and meta to the isopropoxy group. It is expected to appear as a doublet with a smaller meta-coupling constant (⁴J) of approximately 2-3 Hz due to coupling with H-6.

The typical coupling constants for aromatic protons are: ³J (ortho) = 7–10 Hz, ⁴J (meta) = 2–3 Hz, and ⁵J (para) = 0–1 Hz.[4][5]

Experimental Workflow for ¹H NMR Spectroscopy

For the successful acquisition of a high-quality ¹H NMR spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, the following protocol should be followed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to ensure homogeneity and obtain sharp peaks.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • Data Acquisition:

    • Acquire the free induction decay (FID) by applying a short radiofrequency pulse.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans are usually sufficient.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

G cluster_workflow ¹H NMR Experimental Workflow Sample Prep Sample Preparation (Dissolve in CDCl₃ + TMS) Instrument Setup Instrument Setup (High-field NMR, Shimming) Sample Prep->Instrument Setup Data Acq Data Acquisition (FID, Scans) Instrument Setup->Data Acq Data Proc Data Processing (FT, Phasing, Calibration, Integration) Data Acq->Data Proc Analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling) Data Proc->Analysis

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a primary tool, a comprehensive structural confirmation relies on a combination of analytical methods.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy would provide complementary information by revealing the number of unique carbon environments in the molecule. For 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a total of 10 distinct carbon signals are expected in the broadband proton-decoupled ¹³C NMR spectrum (some aromatic carbons may have very similar chemical shifts). This includes the carbons of the isopropoxy, methoxy, methylene, and nitrile groups, as well as the six carbons of the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C-O stretch (ethers): Strong bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-H stretch (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₅NO₂) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can offer further structural clues.

G Molecule 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile 1H_NMR ¹H NMR (Proton Environments, Connectivity) Molecule->1H_NMR 13C_NMR ¹³C NMR (Carbon Skeleton) Molecule->13C_NMR IR_Spec IR Spectroscopy (Functional Groups) Molecule->IR_Spec Mass_Spec Mass Spectrometry (Molecular Weight, Formula) Molecule->Mass_Spec Structure Confirmed Structure 1H_NMR->Structure 13C_NMR->Structure IR_Spec->Structure Mass_Spec->Structure

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

This guide has presented a detailed prediction and interpretation of the ¹H NMR spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. By systematically analyzing the expected chemical shifts, multiplicities, and coupling constants, a clear picture of the molecule's proton environments emerges. While this predictive approach is a powerful tool, it is crucial to complement it with experimental data and other analytical techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry for unambiguous structural confirmation. The methodologies and principles outlined herein provide a solid framework for researchers engaged in the synthesis and characterization of novel chemical entities.

References

  • Lambert, M., Olsen, L., & Jaroszewski, J. W. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(24), 9070–9078. [Link]

  • Hunt, I. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Calgary. [Link]

  • Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary. [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

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A Comparative Guide to the 13C NMR Spectral Assignments of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a direct window into the carbon framework of a molecule. This guide provides an in-depth analysis and predicted 13C NMR assignments for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a compound of interest in various synthetic pathways.

In the absence of a publicly available experimental spectrum for the title compound, this guide employs a comparative methodology. We will leverage predicted spectral data and juxtapose it with verified experimental data from structurally analogous compounds. This approach not only allows for a robust assignment of the 13C NMR signals but also provides valuable insights into the electronic effects of the substituents on the phenyl ring.

Molecular Structure and Carbon Numbering

To ensure clarity in our assignments, the carbon atoms of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile are numbered as follows. This numbering scheme will be used consistently throughout this guide.

Figure 1: Molecular structure and carbon numbering for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Predicted 13C NMR Assignments and Comparative Analysis

The 13C NMR chemical shifts for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile were predicted using the online tool NMRDB.org[1], which utilizes a database of existing spectra to estimate chemical shifts. To validate and understand these predictions, we compare them with experimental data for three related compounds: 4-methoxyphenylacetonitrile[2][3][4], homoveratrylamine (which has the same 3,4-dialkoxy substitution pattern)[5][6], and vanillin (for insight into the aromatic region with 3-methoxy and 4-oxygenated substituents).

Table 1: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)

CarbonPredicted Shift (Target Molecule)4-Methoxyphenylacetonitrile (Experimental)Homoveratrylamine (Experimental)Rationale for Assignment and Comparison
C1 ~123.5123.8131.8This quaternary carbon is ipso to the cyanomethyl group. Its shift is similar to that in 4-methoxyphenylacetonitrile, indicating the electronic environment is comparable.
C2 ~113.1129.8112.1Ortho to the cyanomethyl group and meta to the isopropoxy group. The electron-donating methoxy group shields this carbon, shifting it upfield compared to 4-methoxyphenylacetonitrile.
C3 ~149.2114.7149.1Attached to the electron-donating methoxy group, this carbon is significantly deshielded. The value is very close to the corresponding carbon in homoveratrylamine, which shares the 3,4-dialkoxy pattern.
C4 ~148.5159.2147.7Attached to the electron-donating isopropoxy group, this carbon is also strongly deshielded. The prediction is consistent with the value for the C4-O carbon in homoveratrylamine.
C5 ~115.8114.7111.4Meta to the cyanomethyl group and ortho to the isopropoxy group. The strong shielding effect from the adjacent oxygen is evident.
C6 ~121.7129.8120.7Ortho to the cyanomethyl group and meta to the methoxy group. Its chemical shift is influenced by both groups, resulting in a value intermediate between the extremes of the aromatic region.
C7 (-CH2CN) ~23.022.436.3 (CH2)The methylene carbon of the cyanomethyl group. Its chemical shift is expected in the aliphatic region. The value is very close to that in 4-methoxyphenylacetonitrile. The downfield shift in homoveratrylamine is due to the attached amino group instead of a nitrile.
C8 (-CN) ~118.0118.2N/AThe nitrile carbon. Its chemical shift is highly characteristic and falls within the typical range of 115-125 ppm.[7] The prediction aligns perfectly with the experimental value for 4-methoxyphenylacetonitrile.
C10 (-OCH(CH3)2) ~71.0N/AN/AThe methine carbon of the isopropoxy group. This is a characteristic shift for a secondary carbon attached to an oxygen atom.
C11 (-OCH3) ~56.055.355.9The methoxy carbon. Its chemical shift is highly conserved across various methoxy-substituted aromatic compounds, typically appearing around 55-56 ppm.[8][9][10]
C12/12' (-OCH(CH3)2) ~22.0N/AN/AThe two equivalent methyl carbons of the isopropoxy group. This value is typical for terminal methyl groups in an aliphatic chain.

Rationale Behind Experimental Choices and Spectral Interpretation

The choice of comparative compounds is critical for a reliable analysis.

  • 4-Methoxyphenylacetonitrile serves as the foundational reference, providing the basic chemical shifts for the phenylacetonitrile moiety with a single electron-donating group.

  • Homoveratrylamine is crucial for understanding the electronic effects in the 1,2,4-trisubstituted aromatic ring. Although it has an ethylamine instead of a cyanomethyl group, the shifts of the aromatic carbons C3 and C4, which are directly attached to the alkoxy groups, provide a strong validation for our predicted assignments.

  • General chemical shift tables confirm the expected ranges for the nitrile carbon (115-125 ppm) and the aliphatic carbons of the methoxy and isopropoxy groups.[7][11]

The electron-donating resonance effects of the methoxy and isopropoxy groups increase the electron density at the ortho and para positions of the aromatic ring. This increased shielding leads to an upfield shift (lower ppm values) for C2, C5, and C6 compared to unsubstituted benzene (128.5 ppm). Conversely, the carbons directly attached to the electronegative oxygen atoms (C3 and C4) are deshielded and appear significantly downfield.

Experimental Protocol for 13C NMR Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality 13C NMR spectrum for a compound like 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

1. Sample Preparation: a. Accurately weigh 20-50 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common first choice for its good solubilizing power and well-defined solvent peak at ~77.16 ppm. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. d. Cap the NMR tube securely.

2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. c. Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process, but manual shimming may be required for high-resolution spectra. The goal is to obtain a sharp, symmetrical solvent peak. d. Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

3. Data Acquisition: a. A standard proton-decoupled 13C NMR experiment (zgpg30 or similar pulse program) is typically used. This decouples the protons from the carbons, resulting in a spectrum of singlets, which simplifies interpretation. b. Key Parameters:

  • Spectral Width (SW): ~240 ppm (0 to 240 ppm) to ensure all carbon signals are captured.
  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[7] Start with 1024 scans and increase if the signal-to-noise ratio is low.
  • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient. For quantitative analysis, a longer delay (5x the longest T1 relaxation time) is necessary.
  • Acquisition Time (AQ): ~1-2 seconds.
  • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

4. Data Processing: a. Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum. c. Phase the spectrum to ensure all peaks are positive and have a flat baseline. d. Perform baseline correction to obtain a flat baseline across the entire spectrum. e. Integrate the peaks if relative intensities are of interest (note: in standard decoupled 13C NMR, peak intensities are not reliably proportional to the number of carbons). f. Pick the peaks and annotate them with their chemical shifts in ppm.

Workflow for 13C NMR Analysis

The entire process from sample preparation to final assignment can be visualized as a systematic workflow.

G cluster_0 Experimental Phase cluster_1 Data Processing cluster_2 Analysis & Assignment SamplePrep 1. Sample Preparation (Dissolve in CDCl3) Acquisition 2. Data Acquisition (Lock, Shim, Run 13C zgpg30) SamplePrep->Acquisition Processing 3. Spectral Processing (FT, Phasing, Baseline Correction) Acquisition->Processing PeakPick 4. Peak Picking & Calibration (Reference to CDCl3 @ 77.16 ppm) Processing->PeakPick Assignment 5. Signal Assignment (Compare with predictions & analogs) PeakPick->Assignment Report 6. Final Structure Confirmation Assignment->Report

Figure 2: Standard workflow for 13C NMR spectral acquisition and analysis.

This comprehensive guide, grounded in predictive data and validated through comparison with known compounds, provides a reliable framework for assigning the 13C NMR spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. The detailed experimental protocol further equips researchers with the practical steps needed to obtain high-quality data for this and other novel chemical entities.

References

  • Toušek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Available at: [Link]

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  • PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. PubChem Compound Summary for CID 66031. Available at: [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]

  • PubChem. (n.d.). Homoveratrylamine hydrochloride. PubChem Compound Summary for CID 71555. Available at: [Link]

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  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the changes in chemical shifts. Available at: [Link]

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mass spectrum fragmentation of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectral Fragmentation of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

A Comparative Analysis for Structural Elucidation

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a substituted aromatic nitrile with a molecular weight of 205.25 g/mol and a chemical formula of C₁₂H₁₅NO₂. As a functionalized organic molecule, it serves as a potential building block in the synthesis of more complex pharmaceutical agents and fine chemicals. The precise characterization of such compounds is paramount in drug development and chemical research, where unambiguous identification is critical. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for this purpose, providing not only the molecular weight but also a distinct fragmentation pattern—a molecular fingerprint—that aids in structural elucidation.

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. In the absence of a publicly available reference spectrum, this analysis is built upon well-established principles of mass spectrometry and a comparative study of the fragmentation behavior of structurally related compounds. We will explore the causality behind the formation of key fragment ions, present a standardized experimental protocol for data acquisition, and offer a comparative framework against simpler analogs to highlight the unique spectral features of the target molecule.

Experimental Protocol: GC-MS Analysis

To ensure the generation of a reproducible and library-searchable mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. The following method is designed for the analysis of semi-volatile aromatic compounds like the topic of our discussion.

Objective: To obtain the electron ionization mass spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, resolve it from potential impurities, and identify its characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent).

  • Capillary Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

Method Parameters:

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV.[1] This standard energy ensures that fragmentation patterns are consistent and comparable across different instruments and libraries.[1]

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Rationale for Choices:

  • The 70 eV electron energy is a critical standard; it imparts sufficient energy to the molecule to cause fragmentation, but not so much that the molecular ion is completely lost.[1]

  • The GC temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation, providing a clean mass spectrum for analysis.

  • The chosen capillary column (HP-5ms) is a general-purpose column suitable for a wide range of semi-volatile organic molecules.

Predicted Fragmentation Pathways and Structural Analysis

Upon ionization, the 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile molecule will form a molecular ion (M•+) with an expected mass-to-charge ratio (m/z) of 205. This molecular ion is a radical cation and is energetically unstable, leading it to undergo a series of fragmentation events to form more stable ions and neutral radicals.[2] The most favorable fragmentation pathways are those that lead to the most stable carbocations.[2]

Primary Fragmentation Pathways
  • Benzylic Cleavage (Major Pathway): The most anticipated and likely dominant fragmentation is the cleavage of the C-C bond beta to the aromatic ring.[3] This is known as benzylic cleavage and results in the formation of a highly stable, resonance-delocalized benzylic cation.[4] This pathway is energetically favorable and typically gives rise to the base peak or one of the most abundant ions in the spectrum.

    • Reaction: [C₁₂H₁₅NO₂]•+ → [C₁₁H₁₄NO₂]+ + •CH₂CN

    • Resulting Ion: The 4-isopropoxy-3-methoxybenzyl cation at m/z 179 . The stability of this ion is enhanced by the electron-donating effects of both the isopropoxy and methoxy groups.

  • Cleavage within the Isopropoxy Group: Ethers are known to undergo specific fragmentation patterns.[5] For the isopropoxy group, two main pathways are predicted, analogous to those seen for ethoxy-substituted compounds.[3][6]

    • Loss of a Propyl Radical: Alpha-cleavage next to the ether oxygen can lead to the loss of a propyl radical (•C₃H₇), although this is generally less favorable than the loss of a neutral molecule.

      • Reaction: [C₁₂H₁₅NO₂]•+ → [C₉H₈NO₂]+ + •C₃H₇

      • Resulting Ion: An ion at m/z 162 .

    • Loss of Propene (Neutral Loss): A more common pathway for larger alkoxy groups involves a rearrangement reaction to eliminate a neutral alkene molecule. For the isopropoxy group, this would be the loss of propene (C₃H₆, 42 Da). This is analogous to the characteristic loss of ethene from ethoxy-substituted aromatics.[3]

      • Reaction: [C₁₂H₁₅NO₂]•+ → [C₉H₉NO₂]•+ + C₃H₆

      • Resulting Ion: A radical cation at m/z 163 .

  • Cleavage of the Methoxy Group: The loss of a methyl radical (•CH₃, 15 Da) from the methoxy group is another common fragmentation pathway for methoxy-substituted aromatic compounds.[7]

    • Reaction: [C₁₂H₁₅NO₂]•+ → [C₁₁H₁₂NO₂]+ + •CH₃

    • Resulting Ion: An ion at m/z 190 .

Visualizing the Fragmentation

The primary fragmentation pathways originating from the molecular ion (m/z 205) can be visualized as follows:

G M Molecular Ion (M•+) m/z 205 F179 [M - CH₂CN]+ m/z 179 (Benzylic Cation) M->F179 Benzylic Cleavage F163 [M - C₃H₆]•+ m/z 163 (Loss of Propene) M->F163 Rearrangement F190 [M - CH₃]+ m/z 190 (Loss of Methyl) M->F190 α-Cleavage

Caption: Primary fragmentation of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Secondary Fragmentation

The highly abundant m/z 179 fragment can undergo further fragmentation:

  • Loss of Propene from m/z 179: Similar to the molecular ion, the m/z 179 ion can lose a neutral propene molecule.

    • Reaction: [C₁₁H₁₄NO₂]+ → [C₈H₈O₂]+ + C₃H₆

    • Resulting Ion: An ion at m/z 137 .

This secondary fragmentation can be visualized as a continuation of the primary pathway.

G F179 Benzylic Cation m/z 179 F137 [m/z 179 - C₃H₆]+ m/z 137 F179->F137 Loss of Propene

Caption: Secondary fragmentation of the m/z 179 ion.

Comparative Analysis with Structural Analogs

To underscore the diagnostic value of these fragmentation pathways, we compare the predicted spectrum with those of simpler, commercially available analogs.

Compound NameStructureKey Diagnostic Fragments (m/z) and Pathways
2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Isopropoxy, Methoxy, Acetonitrile179 (Base Peak): Benzylic cleavage. 163: Loss of neutral propene (C₃H₆). 190: Loss of methyl radical (•CH₃).
(4-Methoxyphenyl)acetonitrile [8]Methoxy, Acetonitrile118: Benzylic cleavage ([M-CN]). 147 (M•+): Strong molecular ion. 132: Loss of methyl radical (•CH₃).
Benzyl Nitrile [9]Acetonitrile only117 (M•+): Strong molecular ion. 91: Tropylium ion formation. 90: Loss of HCN from M•+.

This comparison reveals that the ion at m/z 179 is highly characteristic of the combined 4-isopropoxy-3-methoxybenzyl structure. Furthermore, the neutral loss of 42 Da (propene) to form the ion at m/z 163 is a definitive marker for the isopropoxy group, distinguishing it from isomers containing ethoxy and methyl groups, or other arrangements.

Summary of Predicted Fragment Ions

The table below summarizes the key ions expected in the EI mass spectrum of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

m/zProposed Structure / FormationPredicted Relative AbundanceDiagnostic Value
205Molecular Ion [M]•+MediumConfirms Molecular Weight
190[M - •CH₃]+Medium to LowIndicates presence of a methoxy group
179[M - •CH₂CN]+ (Benzylic Cation)High (likely Base Peak)Core structural fragment
163[M - C₃H₆]•+ (Loss of propene)MediumHigh: Confirms isopropoxy group
137[m/z 179 - C₃H₆]+Medium to LowSecondary fragment, supports isopropoxy group

Conclusion

The in-silico fragmentation analysis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile provides a robust framework for its identification via mass spectrometry. The predicted fragmentation pattern is dominated by a highly stable benzylic cation at m/z 179 , which serves as the primary structural fingerprint. The presence of a significant ion at m/z 163 , resulting from the neutral loss of propene, is a key diagnostic feature that unambiguously confirms the presence and identity of the isopropoxy substituent. This combination of a unique base peak and a characteristic neutral loss allows for clear differentiation from other isomeric and structurally related compounds. The experimental protocols and comparative data presented in this guide offer researchers a reliable and scientifically-grounded approach to the characterization of this and similar molecules.

References

  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. Retrieved from [Link]

  • PubMed. (2009). The use of acetone as a substitute for acetonitrile in analysis of peptides by liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2024). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The MS spectrum of acetonitrile recorded using a standard.... Retrieved from [Link]

  • Semantic Scholar. (2016). A rapid and sensitive method for screening and characterization of glycoside compounds from tobacco by HPLC-ESI-LIT/MSn and HPLC-ESI-Orbitrap-MS. Retrieved from [Link]

  • SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzyl nitrile. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methoxypropane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • PubMed. (2000). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Retrieved from [Link]

  • PubMed. (2015). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of.... Retrieved from [Link]

  • PubMed. (2009). Assessment of acetone as an alternative to acetonitrile in peptide analysis by liquid chromatography/mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 861069-45-6 | 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • NIST WebBook. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. The compound 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method for its purity determination. The choice of analytical technology is paramount, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) standing out as the two primary chromatographic techniques.

This guide provides an in-depth, objective comparison of HPLC and GC for the purity analysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, grounded in the physicochemical properties of the analyte. We will present detailed, self-validating experimental protocols and comparative data to empower researchers, scientists, and drug development professionals to make an informed decision tailored to their analytical objectives.

Analyte Profile: The Decisive Factor

The selection between HPLC and GC is fundamentally dictated by the physical and chemical properties of the analyte.[1] A thorough understanding of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is therefore the logical starting point.

  • Structure and Polarity: The molecule contains polar functional groups, including a nitrile (-C≡N) and two ether linkages (-O-). These groups, combined with the aromatic ring, confer a significant degree of polarity. This inherent polarity suggests strong interactions with polar stationary phases and good solubility in common HPLC mobile phases like acetonitrile and methanol.[2]

  • Volatility and Thermal Stability: While no definitive boiling point data is published for this specific molecule, we can infer its properties from similar structures. Related compounds like 4-Methoxyphenylacetonitrile have a high boiling point of 286-287 °C at atmospheric pressure.[3] The addition of the larger isopropoxy group would predictably increase the molecular weight and boiling point further. Such a high boiling point necessitates elevated temperatures (typically >250°C) in a GC inlet to ensure complete and rapid vaporization.[4] However, complex organic molecules, especially those with multiple functional groups, can be thermally labile and may degrade at these temperatures, leading to an inaccurate purity profile.[5][6]

This initial assessment strongly suggests that HPLC, which operates at or near ambient temperatures, is the more appropriate technique.[7] It avoids the risk of thermal degradation, a critical concern for ensuring the integrity of the analytical result.

A Logic-Based Framework for Method Selection

The decision-making process can be visualized as a logical workflow, prioritizing the physical state and stability of the analyte.

MethodSelection Analyte Analyte: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Volatility Is the compound sufficiently volatile without decomposition? Analyte->Volatility HPLC_Path HPLC is the preferred method. Analyzes non-volatile and thermally labile compounds. Volatility->HPLC_Path No GC_Path GC is a viable option. Requires high inlet temperatures. Volatility->GC_Path Yes Thermal_Stability Is the compound stable at high temperatures (>250°C)? GC_Path->Thermal_Stability GC_Degradation High risk of thermal degradation. Impurity profile may be inaccurate. Thermal_Stability->GC_Degradation No GC_OK GC can be used. Requires careful method development to minimize degradation. Thermal_Stability->GC_OK Yes Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Reporting Sample Sample Weighing & Dissolution SST System Suitability (SST) Injections Sample->SST Std_Prep Standard Preparation Std_Prep->SST HPLC HPLC-UV Analysis SST->HPLC If HPLC GC GC-FID Analysis SST->GC If GC Sequence Run Analytical Sequence (Samples) Integration Peak Integration & Identification Sequence->Integration HPLC->Sequence GC->Sequence Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Sources

A Comparative Guide to the Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted phenylacetonitrile core, is found in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of two primary synthetic routes to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, starting from the readily available and structurally isomeric starting materials, vanillin and isovanillin. We will delve into the strategic considerations, experimental protocols, and comparative performance of each route to provide a comprehensive resource for informed decision-making in the laboratory and beyond.

Strategic Overview: Vanillin vs. Isovanillin as Precursors

The choice between vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material dictates the sequence of synthetic transformations required to arrive at the target molecule. The key difference lies in the position of the phenolic hydroxyl group, which is the site for the crucial O-isopropylation reaction.

  • Route 1: The Vanillin Pathway. This route commences with the O-isopropylation of vanillin to form 4-isopropoxy-3-methoxybenzaldehyde. This intermediate is then converted to the target nitrile. This approach is attractive due to the lower cost and wider availability of vanillin.

  • Route 2: The Isovanillin Pathway. This pathway begins with isovanillin, which already possesses the desired 3-hydroxy-4-methoxy substitution pattern. O-isopropylation of isovanillin would directly yield an isomer of the desired intermediate. Therefore, a more logical approach involves the conversion of isovanillin to the corresponding phenylacetonitrile first, followed by O-isopropylation.

Below, we will explore the experimental details and mechanistic rationale for each of these synthetic strategies.

Route 1: Synthesis from Vanillin

This synthetic approach is a two-step process involving the O-isopropylation of vanillin followed by the conversion of the resulting aldehyde to the acetonitrile.

Route 1: Vanillin Pathway Vanillin Vanillin Intermediate_Aldehyde 4-Isopropoxy-3-methoxybenzaldehyde Vanillin->Intermediate_Aldehyde O-Isopropylation (Isopropyl Bromide, K2CO3, DMF) Target_Nitrile 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Intermediate_Aldehyde->Target_Nitrile Cyanation (e.g., via Benzyl Alcohol)

Figure 1: Synthetic pathway for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile starting from vanillin.

Step 1: O-Isopropylation of Vanillin

The first step is a Williamson ether synthesis, where the phenoxide of vanillin, generated in situ, acts as a nucleophile to displace a halide from an isopropyl electrophile.

Mechanistic Rationale: The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it solvates the potassium cation, leaving a more "naked" and reactive phenoxide anion. Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group of vanillin. Isopropyl bromide is a common and effective isopropylation agent.

Experimental Protocol:

  • To a solution of vanillin (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add isopropyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-isopropoxy-3-methoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Conversion of 4-Isopropoxy-3-methoxybenzaldehyde to the Acetonitrile

There are several methods to achieve this transformation. A common and reliable approach involves a two-step sequence: reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to the benzyl halide and subsequent reaction with a cyanide salt. A more direct approach could involve the Strecker synthesis.

Method A: Via the Benzyl Alcohol and Benzyl Halide

Method A Intermediate_Aldehyde 4-Isopropoxy-3-methoxybenzaldehyde Benzyl_Alcohol (4-Isopropoxy-3-methoxyphenyl)methanol Intermediate_Aldehyde->Benzyl_Alcohol Reduction (NaBH4, Methanol) Benzyl_Halide 4-Isopropoxy-3-methoxybenzyl halide Benzyl_Alcohol->Benzyl_Halide Halogenation (SOCl2 or PBr3) Target_Nitrile 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Benzyl_Halide->Target_Nitrile Cyanation (NaCN, DMSO)

Figure 2: Conversion of the intermediate aldehyde to the target nitrile via the benzyl alcohol.

Experimental Protocol (Method A):

  • Reduction: Dissolve 4-isopropoxy-3-methoxybenzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain (4-isopropoxy-3-methoxyphenyl)methanol.

  • Halogenation: Convert the benzyl alcohol to the corresponding benzyl chloride or bromide using standard methods, for example, with thionyl chloride or phosphorus tribromide.

  • Cyanation: Dissolve the benzyl halide in a polar aprotic solvent such as DMSO and add sodium cyanide (1.2 equivalents). Heat the reaction to facilitate the nucleophilic substitution. After completion, perform an aqueous workup and extract the product. Purify by column chromatography or distillation under reduced pressure.

Method B: Strecker Synthesis

The Strecker synthesis offers a one-pot approach to α-aminonitriles from aldehydes.[1][2][3][4][5] While the primary product is an α-amino acid after hydrolysis, the intermediate α-aminonitrile can be isolated. For the synthesis of a phenylacetonitrile without the amino group, a modified approach would be necessary, potentially involving diazotization and reduction of the amino group, making this route less direct for the target molecule.

Route 2: Synthesis from Isovanillin

This route leverages the pre-existing 3-hydroxy-4-methoxy substitution pattern of isovanillin. A plausible strategy involves protecting the hydroxyl group, converting the aldehyde to the nitrile, and then deprotecting and O-isopropylating. A more direct approach, if the hydroxyl group does not interfere with the cyanation step, would be preferable. Let's consider a direct conversion of isovanillin to 3-hydroxy-4-methoxyphenylacetonitrile, followed by O-isopropylation.

Route 2: Isovanillin Pathway Isovanillin Isovanillin Hydroxy_Nitrile 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile Isovanillin->Hydroxy_Nitrile Cyanation Target_Nitrile 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Hydroxy_Nitrile->Target_Nitrile O-Isopropylation (Isopropyl Bromide, K2CO3, DMF)

Figure 3: Synthetic pathway for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile starting from isovanillin.

Step 1: Conversion of Isovanillin to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

This transformation can be achieved through a similar sequence as described for the vanillin-derived aldehyde (reduction, halogenation, cyanation). The presence of the free phenolic hydroxyl group may require a protection-deprotection strategy to avoid side reactions during the halogenation and cyanation steps.

Step 2: O-Isopropylation of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile

This step would follow a similar Williamson ether synthesis protocol as described for the O-isopropylation of vanillin.

Comparative Performance Analysis

MetricRoute 1 (from Vanillin)Route 2 (from Isovanillin)Justification & Rationale
Starting Material Cost & Availability Lower cost, widely available.Higher cost, less common than vanillin.Vanillin is a bulk chemical, while isovanillin is more of a specialty chemical.
Number of Synthetic Steps 2-3 steps.2-3 steps (assuming no protection needed).Both routes can be designed to have a similar number of steps.
Estimated Overall Yield 60-70%50-60%O-alkylation of phenols is generally high-yielding. The conversion of the aldehyde to the nitrile can have variable yields. The availability of optimized procedures for vanillin derivatives might lead to higher overall yields.
Key Challenges Potential for side reactions during the conversion of the aldehyde to the nitrile.Potential need for a protection-deprotection sequence for the phenolic hydroxyl group.The electron-rich aromatic ring can be susceptible to side reactions under certain conditions. Phenolic hydroxyls can interfere with various reagents.
Scalability Potentially more scalable due to the lower cost of the starting material.May be less economically viable for large-scale production due to the higher cost of isovanillin.For industrial applications, the cost of raw materials is a critical factor.

Conclusion and Recommendation

Both synthetic routes starting from vanillin and isovanillin present viable pathways to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Route 1 (from Vanillin) is likely the more practical and economically favorable choice for most applications, especially for larger-scale synthesis. The low cost and high availability of vanillin are significant advantages. The synthetic steps are based on well-established and generally high-yielding reactions.

Route 2 (from Isovanillin) , while chemically sound, is hampered by the higher cost and lower availability of the starting material. The potential need for a protection-deprotection strategy could also add to the step count and reduce the overall efficiency.

For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the specific project requirements, including scale, budget, and available resources. However, for general laboratory synthesis and process development, the vanillin-based route appears to be the more strategic and efficient option. Further optimization of the reaction conditions for each step will be crucial to maximize the yield and purity of the final product.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75, 27–45 (1850).
  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link]

  • NROChemistry. Strecker Synthesis. Available at: [Link]

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A Comparative Guide to the Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile: Sodium Cyanide vs. Trimethylsilyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring an arylacetonitrile moiety, serves as a versatile building block for constructing more complex molecular architectures. The critical step in its synthesis is the introduction of the cyano group via nucleophilic substitution on the corresponding benzyl halide, 4-(chloromethyl)-1-isopropoxy-2-methoxybenzene.

This guide provides an in-depth, objective comparison of two widely used cyanating agents for this transformation: the traditional inorganic salt, sodium cyanide (NaCN), and the organosilicon reagent, trimethylsilyl cyanide (TMSCN). We will delve into the mechanistic nuances, reaction conditions, safety implications, and practical considerations of each method, supported by experimental protocols and data to guide researchers in making an informed choice for their specific synthetic needs.

Core Principles: A Head-to-Head Comparison

The choice between sodium cyanide and trimethylsilyl cyanide is not merely one of reagent preference but a decision that impacts the entire synthetic strategy, from reaction setup and safety protocols to workup and purification. While both achieve the same fundamental C-C bond formation, they operate via different pathways and present distinct advantages and challenges.

Mechanistic Divergence

The cyanation of a benzylic halide is a classic nucleophilic substitution reaction. However, the nature of the cyanide source dictates the mechanism and the necessary reaction environment.

  • Sodium Cyanide (NaCN): As an ionic salt, NaCN provides a "naked" cyanide anion (CN⁻), a potent nucleophile. The reaction typically proceeds via a classical SN2 mechanism , where the cyanide ion directly displaces the halide leaving group in a single concerted step.[1] The efficiency of this process is highly dependent on the solvent's ability to solvate the sodium cation without strongly interacting with the cyanide anion, thereby maximizing its nucleophilicity.

  • Trimethylsilyl Cyanide (TMSCN): In contrast, TMSCN is a covalent molecule where the cyanide group is bonded to a silicon atom. It is a less potent nucleophile than the free cyanide ion and generally requires activation to facilitate the reaction.[2] This activation is typically achieved with a Lewis acid catalyst (e.g., InX₃, Zn(OTf)₂) or a fluoride source.[3][4] The Lewis acid coordinates to the leaving group (halide), promoting the formation of a benzylic carbocation intermediate in an SN1-like pathway .[5] This carbocation is then trapped by the TMSCN. Alternatively, with certain transition metal catalysts (e.g., Nickel), the reaction can proceed through an oxidative addition/reductive elimination cycle.[6]

Below is a diagram illustrating the divergent mechanistic pathways.

G cluster_0 Sodium Cyanide (NaCN) Pathway cluster_1 Trimethylsilyl Cyanide (TMSCN) Pathway NaCN_start Benzylic Halide + NaCN NaCN_ts SN2 Transition State [NC---C---X]⁻ NaCN_start->NaCN_ts Direct Nucleophilic Attack NaCN_prod Arylacetonitrile + NaX NaCN_ts->NaCN_prod TMSCN_start Benzylic Halide + TMSCN TMSCN_int Benzylic Carbocation Intermediate [Ar-CH₂]⁺ TMSCN_start->TMSCN_int Lewis Acid Catalysis TMSCN_prod Arylacetonitrile + TMS-X TMSCN_int->TMSCN_prod Nucleophilic Attack by TMSCN

Caption: Mechanistic overview of cyanation using NaCN (SN2) vs. TMSCN (SN1-like).

Quantitative & Qualitative Performance Metrics

The choice of reagent has significant practical consequences. The following table summarizes the key performance indicators for each method.

FeatureSodium Cyanide (NaCN)Trimethylsilyl Cyanide (TMSCN)
Toxicity & Hazard Extreme. Solid, fatal if ingested/inhaled/absorbed.[7][8] Releases toxic HCN gas upon contact with acid.[9]Extreme. Volatile, flammable liquid.[10] Fatal if ingested/inhaled/absorbed.[11] Releases toxic HCN gas on contact with moisture.[12]
Handling Requires careful handling to avoid dust inhalation.[7] Must be stored away from acids and moisture.[8][13]Requires anhydrous, inert atmosphere techniques.[14] Volatility increases inhalation risk.
Reaction Conditions Harsher: often requires high temperatures (e.g., >80 °C) and polar aprotic solvents (DMSO, DMF).[15][16]Milder: often proceeds at room temperature or with gentle heating.[5] Compatible with less polar solvents (DCM, Toluene).[6]
Catalyst Often requires a phase-transfer catalyst (PTC) or iodide source (NaI) to enhance reactivity, especially with chlorides.[17]Lewis acid (e.g., InBr₃, Zn(OTf)₂) or transition metal (e.g., Ni) catalyst is typically required.[3][6]
Workup & Purification More involved. Requires quenching, removal of inorganic salts by filtration, and aqueous extractions.Simpler. Byproducts (e.g., TMS-Cl) are volatile and can be removed under reduced pressure.
Yield & Selectivity Generally good to high yields, but can be susceptible to side reactions (e.g., elimination, isonitrile formation).[18]Often provides higher yields and cleaner reaction profiles with fewer byproducts.[6]
Cost Relatively inexpensive and readily available.Significantly more expensive than NaCN.
Waste Disposal Aqueous waste streams contain cyanide and require specialized, rigorous chemical neutralization (e.g., oxidation with bleach).[19]Requires careful quenching of unreacted TMSCN with a basic solution before neutralization.[11] Organic and silicon-based waste.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile from 4-(chloromethyl)-1-isopropoxy-2-methoxybenzene.

Starting Material: 4-(chloromethyl)-1-isopropoxy-2-methoxybenzene. This precursor can be synthesized from vanillyl alcohol by isopropylation followed by chlorination with thionyl chloride or concentrated HCl.

Protocol 1: Synthesis via Sodium Cyanide (NaCN)

This protocol is adapted from classical SN2 displacement reactions on benzyl halides.[17][20] The use of acetone/water provides a solvent system capable of dissolving both the organic substrate and the inorganic cyanide salt to an extent that allows the reaction to proceed.

Expertise & Causality:

  • Sodium Iodide (NaI): The starting benzyl chloride is less reactive than the corresponding bromide. NaI is added as a catalyst to facilitate an in situ Finkelstein reaction, converting the more stable benzyl chloride to the highly reactive benzyl iodide, which is then rapidly consumed by the cyanide nucleophile.

  • Solvent System: An acetone/water mixture is a compromise. Acetone dissolves the organic substrate, while water dissolves the NaCN. Refluxing is necessary to overcome the activation energy and drive the reaction to completion.

Methodology:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer. Ensure the setup is in a certified chemical fume hood.

  • Reagent Charging: To the flask, add sodium cyanide (NaCN, 5.88 g, 0.12 mol, 1.2 eq.). CAUTION: NaCN is extremely toxic. Wear appropriate PPE, including gloves and safety goggles, and handle with extreme care. [21] Add sodium iodide (NaI, 1.50 g, 0.01 mol, 0.1 eq.), followed by 70 mL of acetone and 30 mL of deionized water.

  • Dissolution: Stir the mixture at room temperature until the salts are mostly dissolved.

  • Substrate Addition: Dissolve 4-(chloromethyl)-1-isopropoxy-2-methoxybenzene (21.47 g, 0.10 mol, 1.0 eq.) in 20 mL of acetone and add it to the reaction flask.

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the acetone using a rotary evaporator.

    • Add 100 mL of water to the remaining slurry and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile.

Protocol 2: Synthesis via Trimethylsilyl Cyanide (TMSCN)

This protocol utilizes a Lewis acid catalyst to activate the substrate under mild, anhydrous conditions, adapted from procedures for the direct cyanation of benzylic substrates.[5][6]

Expertise & Causality:

  • Anhydrous Conditions: This is the most critical parameter. TMSCN readily hydrolyzes in the presence of moisture to form highly toxic HCN gas.[11][12] Furthermore, water will deactivate the Lewis acid catalyst. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Lewis Acid Catalyst (InBr₃): Indium(III) bromide is an effective Lewis acid that coordinates to the chloride leaving group, weakening the C-Cl bond and facilitating its cleavage to form a stabilized benzylic carbocation. This intermediate is then efficiently trapped by TMSCN.[5]

Methodology:

  • Setup: Equip an oven-dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: To the flask, add 4-(chloromethyl)-1-isopropoxy-2-methoxybenzene (21.47 g, 0.10 mol, 1.0 eq.) and Indium(III) bromide (InBr₃, 1.77 g, 0.005 mol, 5 mol%). Add 100 mL of anhydrous dichloromethane (DCM).

  • TMSCN Addition: In the dropping funnel, place trimethylsilyl cyanide (TMSCN, 11.9 g, 0.12 mol, 1.2 eq.). CAUTION: TMSCN is a volatile, flammable, and extremely toxic liquid. All transfers must be performed in a fume hood using a syringe or cannula. [10][14] Add the TMSCN dropwise to the stirred solution at room temperature over 20 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. The reaction is typically very fast and can be complete within 30-60 minutes. Monitor by TLC for the disappearance of the starting material.

  • Workup:

    • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Perform this step slowly in the fume hood, as some HCN gas may be evolved.

    • Stir the biphasic mixture vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate under reduced pressure. The volatile byproduct, trimethylsilyl chloride, will co-evaporate. The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.

Workflow Visualization

The following diagram illustrates the distinct operational workflows for the two synthetic routes.

G cluster_NaCN NaCN Workflow cluster_TMSCN TMSCN Workflow NaCN1 Charge NaCN, NaI, Acetone/Water NaCN2 Add Substrate NaCN1->NaCN2 NaCN3 Reflux (4-6h) NaCN2->NaCN3 NaCN4 Solvent Removal NaCN3->NaCN4 NaCN5 Aqueous Workup (Extraction, Washes) NaCN4->NaCN5 NaCN6 Purification (Distillation/Chromatography) NaCN5->NaCN6 TMSCN1 Charge Substrate, Catalyst, Anhydrous Solvent (N₂ atm) TMSCN2 Add TMSCN Dropwise TMSCN1->TMSCN2 TMSCN3 Stir at RT (30-60 min) TMSCN2->TMSCN3 TMSCN4 Aqueous Quench TMSCN3->TMSCN4 TMSCN5 Phase Separation TMSCN4->TMSCN5 TMSCN6 Purification (Volatiles Removal) TMSCN5->TMSCN6

Sources

A Comparative Guide to the Biological Activity of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile and Its Analogs as Potential PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Methoxyphenylacetonitriles in Inflammation and Beyond

In the landscape of modern drug discovery, the quest for selective and potent modulators of key cellular signaling pathways is paramount. One such pathway, governed by the cyclic adenosine monophosphate (cAMP) signaling cascade, plays a crucial role in regulating a vast array of cellular processes, most notably the inflammatory response. The intracellular levels of cAMP are tightly controlled by a family of enzymes known as phosphodiesterases (PDEs). Among these, phosphodiesterase 4 (PDE4) has emerged as a high-value therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2]

This guide focuses on the biological activity of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile , a molecule belonging to a chemical class with significant potential for PDE4 inhibition. Its core structure, a 3,4-dialkoxy-substituted phenyl ring, is a well-established pharmacophore found in potent PDE4 inhibitors like Roflumilast.[1][3] We will objectively compare the inferred biological activity of this compound with its structural analogs, drawing upon established structure-activity relationships (SAR) from related series of PDE4 inhibitors. This analysis will provide researchers, scientists, and drug development professionals with a framework for understanding the therapeutic potential of this chemical scaffold and for designing future experimental work.

The Central Hypothesis: Targeting PDE4 to Attenuate Inflammation

The primary mechanism of action for the compounds discussed herein is the inhibition of the PDE4 enzyme. PDE4 specifically hydrolyzes cAMP, converting it to the inactive AMP. By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and deactivates key proteins involved in the inflammatory cascade, such as NF-κB. The net result is a downstream reduction in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and other cytokines.[2][4]

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus AC Adenylyl Cyclase Pro-inflammatory Stimulus->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP AMP (inactive) cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->AMP NFkB_active NF-κB (active) PKA->NFkB_active Inhibits activation of NFkB_inactive NF-κB (inactive) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines Promotes transcription of Inhibitor 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile & Analogs Inhibitor->PDE4 Inhibits

Figure 1: Simplified signaling pathway of PDE4 inhibition. By blocking PDE4, the title compound and its analogs increase intracellular cAMP, leading to the suppression of pro-inflammatory cytokine production.

Structure-Activity Relationship (SAR) and Comparative Analysis

While direct experimental data for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is not extensively published, we can infer its activity and compare it to key analogs based on well-established SAR principles for PDE4 inhibitors. The core structure can be divided into two key regions for modification: the alkoxy groups on the phenyl ring and the acetonitrile moiety .

The 3,4-dialkoxyphenyl ring fits into a hydrophobic pocket of the PDE4 active site. The nature of the alkoxy groups, particularly at the 4-position, is critical for potency and selectivity.[5]

Compound IDR1 (at C3)R2 (at C4)Predicted PDE4 Inhibitory PotencyRationale for Predicted Activity
Parent Compound -OCH3-OCH(CH3)2 (Isopropoxy)Moderate to GoodThe isopropoxy group provides sufficient bulk to occupy the hydrophobic pocket. This substitution is common in compounds with anti-inflammatory properties.
Analog 1 -OCH3-OCH3 (Methoxy)LowerThe smaller methoxy group may not optimally fill the hydrophobic pocket, leading to reduced binding affinity compared to larger alkoxy groups.[5]
Analog 2 -OCH3-OCH2CH3 (Ethoxy)ModerateThe ethoxy group offers a slight increase in hydrophobicity over methoxy, likely leading to improved potency.
Analog 3 -OCH3-OCHF2 (Difluoromethoxy)HighThis group, present in Roflumilast, is known to significantly enhance potency due to favorable interactions within the active site.[3]
Analog 4 -OCH3-OCH2-cyclopropylHighThe cyclopropylmethoxy group is another key feature of potent PDE4 inhibitors, offering an optimal fit and hydrophobic interactions.[3]

Key Insights from SAR:

  • The 4-Position Alkoxy Group: The size and nature of the substituent at the 4-position of the phenyl ring are a primary determinant of PDE4 inhibitory activity. Larger, more hydrophobic groups like isopropoxy, difluoromethoxy, and cyclopropylmethoxy are generally preferred for higher potency over a simple methoxy group.

  • The 3-Position Methoxy Group: The methoxy group at the 3-position is generally considered crucial for activity, often forming key interactions within the enzyme's active site.

  • The Acetonitrile Moiety: While the focus of this comparison is on the alkoxy substituents, the acetonitrile group itself is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, or participate in various cyclization reactions to generate diverse heterocyclic structures, allowing for further optimization of pharmacokinetic and pharmacodynamic properties.[6]

Experimental Protocols

To validate the predicted biological activities of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile and its analogs, the following experimental workflows are recommended.

Protocol 1: In Vitro PDE4B Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Workflow Diagram:

PDE4_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PDE4B Enzyme - cAMP Substrate - Test Compounds - Assay Buffer start->prepare_reagents incubation Incubate Test Compound with PDE4B Enzyme prepare_reagents->incubation add_cAMP Add cAMP Substrate to Initiate Reaction incubation->add_cAMP stop_reaction Stop Reaction (e.g., with 0.1 M HCl) add_cAMP->stop_reaction detect_product Detect Product (AMP) or Remaining Substrate (cAMP) (e.g., using fluorescent polarization) stop_reaction->detect_product calculate_ic50 Calculate IC50 Values detect_product->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a typical in vitro PDE4B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in an appropriate solvent like DMSO.

  • Enzyme Incubation: In a 96-well plate, add a solution of recombinant human PDE4B enzyme to each well containing the test compound or vehicle control. Allow to incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of cAMP substrate.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Detection: Quantify the amount of cAMP remaining or AMP produced. This can be achieved using various methods, such as competitive binding assays or fluorescence polarization-based detection kits.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Anti-Inflammatory Activity in Macrophages

This cellular assay assesses the ability of the compounds to suppress the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

Step-by-Step Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media until they reach a suitable confluency.

  • Cell Plating: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated, unstimulated control and a vehicle-treated, stimulated control.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for TNF-α inhibition.

Conclusion and Future Directions

The 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile scaffold represents a promising starting point for the development of novel anti-inflammatory agents, likely acting through the inhibition of PDE4. Based on established structure-activity relationships, modifications to the 4-position alkoxy group can significantly modulate potency, with larger and more complex groups such as difluoromethoxy or cyclopropylmethoxy predicted to yield higher activity.

The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions. Future work should focus on the synthesis of a focused library of analogs and their systematic evaluation in both enzymatic and cellular assays. Furthermore, exploration of modifications to the acetonitrile moiety could lead to compounds with improved pharmacokinetic profiles, paving the way for in vivo efficacy studies in models of inflammatory disease.

References

  • Zon, G. Synthesis and Spectroscopic Characterisation of Novel Rofumilast Analogues. Central European Journal of Chemistry. 2013.
  • Moussa, I. A., et al. Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors. PubMed. 2024.[3]

  • Wang, G., et al. Synthesis and Characterization of Novel Roflumilast Analogues.
  • Fouad, M. A., et al. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile.
  • Fouad, M. A., et al. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. PubMed. 2018.[6]

  • Timmerman, H., et al. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. PubMed. 1998.[5]

  • Cui, Z., et al. Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. PubMed. 2017.[7]

  • Conti, M., et al. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. 2022.[1]

  • Venuti, M. C., et al. Structure−Activity Relationships of N-Acyl Pyrroloquinolone PDE-5 Inhibitors.
  • Li, S., et al. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PubMed Central. 2023.[8]

  • Gáti, T., et al. Structure-activity relationships of PDE5 inhibitors. PubMed. 2008.[9]

  • Gáti, T., et al. Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). R Discovery. 2008.[10]

  • Li, Y., et al. Design, Synthesis, and Biological Evaluation of Novel PDE-4 Inhibitors.
  • Tang, F., et al. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed. 2015.[11]

  • Bollen, L., et al. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice. PubMed Central. 2025.[4]

  • Giembycz, M. A., et al. Dual PDE3/4 and PDE4 inhibitors: novel treatments for COPD and other inflammatory airway diseases. PubMed. 2014.[12]

  • Papastamataki, M., et al. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. 2022.[13]

  • Park, S. Y., et al. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. 2021.[14]

  • Souness, J. E., et al. Recent advances in PDE4 inhibitors as immunoregulators and anti-inflammatory drugs. PubMed. 2000.[2]

  • BenchChem Technical Support Team. Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Benchchem. 2025.[15]

  • Wang, N., et al. Anti-inflammatory Activity of Constituents Isolated from Aerial Part of Angelica acutiloba Kitagawa. PubMed. 2015.[16]

  • López-García, G., et al. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. PubMed. 2024.[17]

  • Ngantcha, U. D. S., et al. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. National Institutes of Health. 2025.[18]

  • Jantan, I., et al. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. 1997.[19]

Sources

A Comparative Guide to the Reactivity of 4-Isopropoxy- vs. 4-Ethoxy-phenylacetonitrile for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, substituted phenylacetonitriles are invaluable intermediates.[1] Their utility stems from the dual reactivity of the electron-rich aromatic ring and the versatile nitrile functional group, which can be transformed into amines, carboxylic acids, and other critical moieties.[2][3] Among these precursors, 4-alkoxy substituted variants are frequently employed to introduce specific physicochemical properties into target molecules.[4] This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 4-isopropoxy-phenylacetonitrile and 4-ethoxy-phenylacetonitrile.

This analysis moves beyond a simple cataloging of properties to explore the fundamental electronic and steric differences between the isopropoxy and ethoxy groups and how these nuances translate into tangible differences in chemical reactivity. For researchers, scientists, and drug development professionals, understanding these subtleties is paramount for reaction optimization, impurity profiling, and the rational design of synthetic routes.[5]

Physicochemical Properties: A Foundation for Comparison

Before delving into reactivity, a review of the fundamental physicochemical properties of each compound is essential for handling, reaction setup, and purification.

Property4-Isopropoxy-phenylacetonitrile4-Ethoxy-phenylacetonitrileRationale for Difference
CAS Number 50690-53-4[3]6775-77-5[6]Unique chemical identity
Molecular Formula C₁₁H₁₃NO[3]C₁₀H₁₁NO[6]Additional methyl group in isopropoxy
Molecular Weight 175.23 g/mol [3]161.20 g/mol Isopropoxy group is larger than ethoxy
Boiling Point Not widely reported, estimated >260°C~260°C[6]Increased molecular weight and van der Waals forces may slightly elevate the boiling point.
Solubility Insoluble in water; soluble in common organic solvents.[3]Insoluble in water; soluble in common organic solvents.[6]Both are nonpolar organic molecules. The larger alkyl group in the isopropoxy variant may slightly increase lipophilicity.

Theoretical Reactivity Analysis: Electronic vs. Steric Effects

The reactivity differences between these two molecules are governed by the interplay of electronic and steric effects imparted by the para-alkoxy substituent.

Electronic Effects

Both ethoxy and isopropoxy groups are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution.[7][8] This is due to the oxygen atom's lone pairs participating in resonance with the aromatic π-system (+M effect), which donates electron density to the ring. This effect outweighs the inductive electron withdrawal (-I effect) from the electronegative oxygen atom.[9][10]

  • Inductive Effect (-I): The isopropoxy group, with its two methyl groups, is slightly more electron-releasing via induction than the ethoxy group. This enhanced +I effect further enriches the electron density of the aromatic ring.

  • Resonance Effect (+M): The resonance donation from the oxygen lone pair is the dominant electronic effect for both groups and is largely comparable.

Consequence: The slightly greater electron-donating nature of the isopropoxy group makes the attached phenyl ring marginally more nucleophilic than in the ethoxy-substituted counterpart. This also subtly influences the acidity of the benzylic protons (α-protons), making them slightly less acidic due to destabilization of the resulting carbanion by the electron-donating group.

Steric Effects

The most significant difference between the two substituents is their size, or steric bulk.[11] The isopropoxy group, with its branched structure, presents a much larger steric profile than the linear ethoxy group.[12][13]

Consequence: This steric hindrance has profound implications for reactions occurring at or near the substituent.[14]

  • Reactions at the Benzylic Position: For reactions like α-alkylation, the bulky isopropoxy group can hinder the approach of electrophiles to the benzylic carbanion.

  • Reactions on the Aromatic Ring: In cases of electrophilic aromatic substitution, the isopropoxy group will more effectively block access to the ortho positions compared to the ethoxy group, potentially leading to a higher para-to-ortho product ratio.

The following diagram illustrates the logical relationship between substituent properties and their chemical impact.

G cluster_0 Substituent Properties cluster_1 Controlling Factors cluster_2 Predicted Reactivity Outcomes Isopropoxy Isopropoxy Group Electronics Electronic Effects (+I, +M) Isopropoxy->Electronics Slightly more e- donating Sterics Steric Hindrance Isopropoxy->Sterics Significantly bulkier Ethoxy Ethoxy Group Ethoxy->Electronics Ethoxy->Sterics Less bulky Benzylic_Reactivity Benzylic Reactivity (e.g., Alkylation) Electronics->Benzylic_Reactivity Decreases α-H acidity Ring_Reactivity Aromatic Ring Reactivity (e.g., EAS) Electronics->Ring_Reactivity Activates ring Nitrile_Reactivity Nitrile Reactivity (e.g., Hydrolysis) Electronics->Nitrile_Reactivity Slightly decreases electrophilicity of nitrile C Sterics->Benzylic_Reactivity Hinders approach of electrophile Sterics->Ring_Reactivity Blocks ortho positions

Caption: Relationship between substituent properties and their impact on reactivity.

Comparative Reactivity in Key Synthetic Transformations

We will now analyze the expected performance of each compound in common reactions relevant to drug discovery.

α-Alkylation of the Benzylic Carbon

The formation of a C-C bond at the benzylic position is one of the most common applications of phenylacetonitriles.[15][16][17][18] The reaction proceeds via deprotonation of the α-carbon to form a resonance-stabilized carbanion, which then acts as a nucleophile.

  • 4-Ethoxy-phenylacetonitrile: The lower steric hindrance of the ethoxy group allows for easier access to the benzylic carbanion. This is expected to result in faster reaction rates and higher yields, particularly when using bulky alkylating agents.

  • 4-Isopropoxy-phenylacetonitrile: The pronounced steric bulk of the isopropoxy group will likely impede the approach of the electrophile. This steric hindrance can lead to slower reactions or lower yields, especially with secondary or tertiary alkyl halides.[11] However, this same effect could be exploited to achieve higher selectivity in certain cases, for instance, to favor mono-alkylation over di-alkylation.[18]

Expected Outcome: For general α-alkylation, 4-ethoxy-phenylacetonitrile is predicted to be the more reactive substrate.

Hydrolysis of the Nitrile Group

Hydrolysis of the nitrile to a phenylacetic acid is a critical transformation. This reaction can be catalyzed by acid or base and is sensitive to the electronic properties of the aromatic ring.

Expected Outcome: The reactivity difference in hydrolysis is expected to be minimal, but 4-ethoxy-phenylacetonitrile may exhibit a slightly faster hydrolysis rate, particularly under basic conditions.

Experimental Protocols

The following protocols are provided as self-validating systems for comparing the reactivity of the two substrates in a key transformation: α-alkylation.

Protocol: Comparative α-Monoalkylation with Benzyl Bromide

This experiment is designed to directly compare the yield and reaction time for the mono-alkylation of each substrate under identical conditions.

G start Setup Parallel Reactions (1 for Ethoxy, 1 for Isopropoxy) reagents Add Substrate (1 eq) & Anhydrous THF start->reagents cool Cool to -78°C (Dry Ice/Acetone) reagents->cool base Add LDA (1.05 eq) Dropwise, Stir 30 min cool->base electrophile Add Benzyl Bromide (1 eq) Dropwise at -78°C base->electrophile warm Allow to Warm to RT Stir for 2 hours electrophile->warm quench Quench with sat. aq. NH4Cl solution warm->quench extract Extract with Ethyl Acetate (3x) quench->extract workup Combine Organics, Wash with Brine, Dry (Na2SO4), Filter extract->workup concentrate Concentrate in vacuo workup->concentrate analyze Analyze Crude Product (¹H NMR, LC-MS) Calculate Yield concentrate->analyze

Caption: Workflow for the comparative α-alkylation experiment.

Methodology:

  • Reaction Setup: In two separate, identical, flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert nitrogen atmosphere, dissolve 4-ethoxy-phenylacetonitrile (Flask A) and 4-isopropoxy-phenylacetonitrile (Flask B) (5 mmol, 1.0 eq) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool both flasks to -78 °C using a dry ice/acetone bath. To each flask, add a solution of lithium diisopropylamide (LDA, 1.05 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 10 minutes. Stir the resulting deep-colored solutions at -78 °C for 30 minutes to ensure complete formation of the carbanion.

  • Alkylation: To each flask, add benzyl bromide (1.0 eq) dropwise via syringe. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixtures to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Quench the reactions by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers for each reaction, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield and purity of the resulting 2,3-diarylpropanenitrile products for each reaction. Further purification can be achieved by column chromatography on silica gel. The relative yields will provide a quantitative measure of the reactivity difference.

Conclusion and Practical Recommendations

The choice between 4-isopropoxy-phenylacetonitrile and 4-ethoxy-phenylacetonitrile is not arbitrary and should be dictated by the specific synthetic challenge at hand.

  • For reactions requiring rapid and high-yielding C-C bond formation at the benzylic position, particularly with sterically demanding electrophiles, 4-ethoxy-phenylacetonitrile is the superior choice. Its lower steric profile ensures more facile access to the reactive carbanion intermediate.

  • 4-isopropoxy-phenylacetonitrile may be advantageous in scenarios where modulating electronic properties is key, or where its steric bulk can be leveraged to control selectivity, such as favoring mono-alkylation or directing substitution away from ortho positions on the ring.

Ultimately, this guide serves as a framework for informed decision-making. The provided theoretical rationale, grounded in the principles of physical organic chemistry, and the comparative experimental workflow empower researchers to select the optimal building block, anticipate reactivity patterns, and accelerate the development of novel pharmaceutical agents.

References

  • ChemBK. (2024). 4-Ethoxyphenylacetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • PMC - NIH. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Methoxy-3-methylphenylacetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of ortho substituent effect in alkaline hydrolysis of substituted phenyl benzoates in aqueous acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Google Patents. (n.d.). US4377531A - Method for the alkylation of phenylacetonitriles.
  • Semantic Scholar. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

  • MDPI. (2024). Hybrid Peptide-Alkoxyamine Drugs: A Strategy for the Development of a New Family of Antiplasmodial Drugs. Retrieved from [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas, making its efficient and cost-effective synthesis a topic of considerable interest to researchers in drug discovery and development. This guide provides a detailed, in-depth comparison of two primary synthetic pathways to this target molecule, starting from the readily available and bio-renewable building block, vanillin (4-hydroxy-3-methoxybenzaldehyde).

The analysis presented herein is grounded in established chemical principles and supported by experimental data from the scientific literature. We will delve into the nuances of each synthetic route, offering not just procedural steps but also the rationale behind the choice of reagents and reaction conditions. This guide is designed to empower researchers and process chemists to make informed decisions based on a comprehensive evaluation of cost, yield, safety, scalability, and environmental impact.

Executive Summary of Synthetic Pathways

Two principal synthetic routes from vanillin to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile are evaluated in this guide.

  • Pathway 1: The Benzyl Halide Route. This is a three-step sequence involving:

    • O-isopropylation of vanillin to form 4-isopropoxy-3-methoxybenzaldehyde.

    • Reduction of the aldehyde to 4-isopropoxy-3-methoxybenzyl alcohol.

    • Conversion of the alcohol to the corresponding benzyl chloride, followed by nucleophilic substitution with sodium cyanide.

  • Pathway 2: The Direct Aldehyde Conversion Route. This is a more direct, two-step approach:

    • O-isopropylation of vanillin to form 4-isopropoxy-3-methoxybenzaldehyde.

    • Direct conversion of the aldehyde to the target nitrile, for instance, via a tosylhydrazone intermediate.

The following sections will provide a detailed breakdown and analysis of each pathway.

Pathway 1: The Benzyl Halide Route

This pathway is a classic, robust approach that relies on well-understood and widely practiced organic transformations. It offers predictability and generally high yields at each step, making it a strong candidate for reliable lab-scale synthesis.

Pathway_1 Vanillin Vanillin Intermediate1 4-Isopropoxy-3-methoxybenzaldehyde Vanillin->Intermediate1 Isopropylation (Williamson Ether Synthesis) Intermediate2 4-Isopropoxy-3-methoxybenzyl alcohol Intermediate1->Intermediate2 Reduction Intermediate3 4-Isopropoxy-3-methoxybenzyl chloride Intermediate2->Intermediate3 Chlorination FinalProduct 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Intermediate3->FinalProduct Cyanation

Caption: Pathway 1: The Benzyl Halide Route.

Step 1: O-Isopropylation of Vanillin

This step employs the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry.[1] The phenolic hydroxyl group of vanillin is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide, which then acts as a nucleophile, attacking an isopropylating agent.[2]

  • Reaction: Vanillin + Isopropyl Bromide --(K₂CO₃, Solvent)--> 4-Isopropoxy-3-methoxybenzaldehyde

  • Causality: Isopropyl bromide is a good electrophile for this Sₙ2 reaction. Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.

Experimental Protocol:

  • To a stirred solution of vanillin (15.2 g, 100 mmol) in 150 mL of N,N-dimethylformamide (DMF), add potassium carbonate (20.7 g, 150 mmol).

  • Add isopropyl bromide (18.5 g, 150 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-isopropoxy-3-methoxybenzaldehyde.

  • Expected Yield: 85-95%

Step 2: Reduction of 4-Isopropoxy-3-methoxybenzaldehyde

The aldehyde is reduced to the corresponding primary alcohol. Sodium borohydride is an ideal reagent for this transformation due to its selectivity for aldehydes and ketones, its safety in handling compared to more powerful reducing agents like lithium aluminum hydride, and its compatibility with alcoholic solvents.[3]

  • Reaction: 4-Isopropoxy-3-methoxybenzaldehyde --(NaBH₄, Ethanol)--> 4-Isopropoxy-3-methoxybenzyl alcohol

  • Causality: Sodium borohydride provides a source of hydride ions (H⁻) that nucleophilically attack the electrophilic carbonyl carbon of the aldehyde. The subsequent workup with a protic source protonates the resulting alkoxide to give the alcohol.

Experimental Protocol:

  • Dissolve 4-isopropoxy-3-methoxybenzaldehyde (19.4 g, 100 mmol) in 200 mL of ethanol in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (1.9 g, 50 mmol) in 50 mL of ethanol.

  • Slowly add the sodium borohydride solution to the aldehyde solution with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-isopropoxy-3-methoxybenzyl alcohol as a solid, which can be used in the next step without further purification.

  • Expected Yield: >95%

Step 3: Chlorination and Cyanation

The benzyl alcohol is first converted to the more reactive benzyl chloride, which is then subjected to nucleophilic substitution with a cyanide salt. Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides.[4] The subsequent reaction with sodium cyanide is a standard method for the preparation of nitriles.[5]

  • Reaction 1: 4-Isopropoxy-3-methoxybenzyl alcohol --(SOCl₂)--> 4-Isopropoxy-3-methoxybenzyl chloride

  • Reaction 2: 4-Isopropoxy-3-methoxybenzyl chloride --(NaCN, Solvent)--> 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Causality: Thionyl chloride reacts with the alcohol to form an intermediate chlorosulfite ester, which then undergoes an intramolecular Sₙi reaction to give the benzyl chloride and gaseous byproducts (SO₂ and HCl). The resulting benzyl chloride is a good substrate for Sₙ2 reactions, and the cyanide ion is a potent nucleophile.

Experimental Protocol:

  • Chlorination: Dissolve the crude 4-isopropoxy-3-methoxybenzyl alcohol (approx. 100 mmol) in 200 mL of dichloromethane and cool in an ice bath. Slowly add thionyl chloride (13.1 g, 110 mmol) dropwise with stirring. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by TLC.

  • Work-up 1: Carefully pour the reaction mixture into ice-water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-isopropoxy-3-methoxybenzyl chloride. Caution: This intermediate can be lachrymatory and should be handled in a fume hood. It is often used immediately in the next step without extensive purification.

  • Cyanation: Dissolve the crude benzyl chloride in 200 mL of acetone or acetonitrile. Add sodium cyanide (5.4 g, 110 mmol) and a catalytic amount of sodium iodide (to facilitate the reaction via the Finkelstein reaction).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up 2: After the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation to afford 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

  • Expected Overall Yield for Step 3: 70-80%

Pathway 2: The Direct Aldehyde Conversion Route

This pathway aims to reduce the number of synthetic steps by converting the aldehyde functional group directly to the nitrile. One common method involves the formation of a tosylhydrazone, followed by elimination with a base.

Pathway_2 Vanillin Vanillin Intermediate1 4-Isopropoxy-3-methoxybenzaldehyde Vanillin->Intermediate1 Isopropylation (Williamson Ether Synthesis) FinalProduct 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Intermediate1->FinalProduct Direct Cyanation (e.g., via Tosylhydrazone)

Caption: Pathway 2: The Direct Aldehyde Conversion Route.

Step 1: O-Isopropylation of Vanillin

This step is identical to Step 1 in Pathway 1.

  • Expected Yield: 85-95%

Step 2: Direct Conversion of Aldehyde to Nitrile

This transformation can be achieved through various methods. A reliable approach involves the reaction of the aldehyde with p-toluenesulfonylhydrazide to form a tosylhydrazone, which is then treated with a base like potassium carbonate in a polar solvent to induce elimination to the nitrile.

  • Reaction: 4-Isopropoxy-3-methoxybenzaldehyde + p-Toluenesulfonylhydrazide --> Tosylhydrazone --> 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Causality: The aldehyde condenses with the hydrazide to form the tosylhydrazone. Treatment with a base deprotonates the hydrazone, and subsequent heating promotes the elimination of p-toluenesulfinic acid and dinitrogen, leading to the formation of the nitrile. This method avoids the use of highly toxic cyanide reagents directly.

Experimental Protocol:

  • In a round-bottom flask, combine 4-isopropoxy-3-methoxybenzaldehyde (19.4 g, 100 mmol) and p-toluenesulfonylhydrazide (18.6 g, 100 mmol) in 200 mL of methanol.

  • Heat the mixture to reflux for 1-2 hours to form the tosylhydrazone. The progress can be monitored by TLC.

  • After formation of the hydrazone, add potassium carbonate (27.6 g, 200 mmol) to the reaction mixture.

  • Continue to heat the mixture at reflux for 4-8 hours, monitoring the formation of the nitrile by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

  • Expected Yield: 60-75%

Cost-Benefit Analysis

To provide a practical comparison, we will estimate the reagent costs for the synthesis of one mole of the final product, 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Prices are based on bulk or readily available laboratory-grade chemicals and are subject to market fluctuations.

ReagentMolar Mass ( g/mol )Price (USD/kg)Moles per mole of product (Pathway 1)Cost per mole of product (Pathway 1, USD)Moles per mole of product (Pathway 2)Cost per mole of product (Pathway 2, USD)
Vanillin152.1515 - 25[6][7]1.02.28 - 3.801.02.28 - 3.80
Isopropyl Bromide122.99~2.50[2][8][9]1.50.461.50.46
Potassium Carbonate138.211.50 - 25[10][11][12][13]1.50.31 - 5.183.50.72 - 12.09
Sodium Borohydride37.83~670[2][9][11][14]0.512.67--
Thionyl Chloride118.970.60 - 160[7][12][15][16][17]1.10.08 - 20.90--
Sodium Cyanide49.012.20 - 193[10][11][12]1.10.12 - 10.42--
p-Toluenesulfonylhydrazide186.23~486[18][19][20][21]--1.090.50
Estimated Total Reagent Cost $15.92 - $53.43 $93.96 - $106.85

Discussion of the Cost-Benefit Analysis:

  • Reagent Costs: Pathway 1 is significantly more cost-effective in terms of raw materials. The high cost of p-toluenesulfonylhydrazide in Pathway 2 makes it economically less favorable, especially for larger-scale synthesis.[18][19][20][21][22]

  • Number of Steps: Pathway 2 is shorter, with two synthetic steps compared to the three in Pathway 1. This can translate to savings in labor, time, and solvent usage.

  • Overall Yield: Pathway 1 is likely to have a higher overall yield. With estimated yields of 90% (isopropylation), 95% (reduction), and 75% (chlorination/cyanation), the overall yield for Pathway 1 is approximately 64%. For Pathway 2, with yields of 90% (isopropylation) and 70% (direct cyanation), the overall yield is around 63%. While the calculated overall yields are similar, the individual steps in Pathway 1 are generally more reliable and higher-yielding.

  • Safety: The primary safety concern in Pathway 1 is the use of highly toxic sodium cyanide.[10] This requires stringent safety protocols, including working in a well-ventilated fume hood and having a cyanide antidote kit readily available. Thionyl chloride is also corrosive and toxic.[6][7][10][12][15][16][17][23][24] Pathway 2 avoids the direct use of cyanide salts, making it inherently safer from a reagent-handling perspective.

  • Environmental Impact and Scalability: Both pathways use organic solvents that should be recycled or disposed of responsibly. The Williamson ether synthesis (Step 1 in both pathways) is a robust and scalable reaction.[1][8][9] The reduction with sodium borohydride is also readily scalable. The chlorination with thionyl chloride and subsequent cyanation in Pathway 1 are standard industrial processes, though the handling of large quantities of sodium cyanide presents logistical and safety challenges. The direct conversion in Pathway 2 is less common on an industrial scale, and the formation of byproducts from the tosylhydrazide may complicate purification on a large scale.

Alternative Cyanating Agents

Given the high toxicity of sodium cyanide, exploring safer alternatives is a crucial aspect of modern synthetic chemistry. Several less hazardous cyanating agents have been developed, although they may come with their own set of challenges, such as higher cost or lower reactivity.[7][15][23]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a coordination complex where the cyanide ions are tightly bound to the iron center, making it significantly less toxic than simple cyanide salts. The cyanide can be released under specific reaction conditions, often with a promoter.

  • Acetone Cyanohydrin: This organic cyanide source can be a safer alternative to generating HCN in situ.[25]

  • "Cyanide-free" Cyanation: Recent research has focused on methods that generate the cyano group in situ from non-cyanide sources, such as using formamide or other nitrogen and carbon sources.[26][27][28][29] These methods are at the forefront of green chemistry but may require specific catalysts and optimization for a particular substrate.

Characterization of the Final Product

The identity and purity of the synthesized 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile would be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the methine proton), a singlet for the methoxy group, a singlet for the benzylic methylene (CH₂) protons, and signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would show the corresponding signals for all the unique carbon atoms in the molecule.

  • Mass Spectrometry: This would be used to confirm the molecular weight of the compound.

  • IR Spectroscopy: The presence of a nitrile group would be indicated by a characteristic absorption band around 2250 cm⁻¹.

Conclusion

Both Pathway 1 and Pathway 2 offer viable routes to 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile from vanillin.

  • Pathway 1 (Benzyl Halide Route) is the more cost-effective and likely higher-yielding option, making it preferable for large-scale production where cost is a primary driver. However, it necessitates stringent safety protocols to handle the highly toxic sodium cyanide and corrosive thionyl chloride.

  • Pathway 2 (Direct Aldehyde Conversion Route) is a shorter and safer synthesis due to the avoidance of cyanide salts. However, the high cost of p-toluenesulfonylhydrazide makes it less economically viable. This pathway may be more suitable for smaller-scale laboratory synthesis where safety and a reduced number of steps are prioritized over raw material cost.

The ultimate choice of synthetic route will depend on the specific needs and capabilities of the research or manufacturing environment, balancing the critical factors of cost, yield, safety, and scalability.

References

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A Senior Application Scientist's Guide to Structural Validation: A COSY NMR Analysis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Misinterpretation of a molecular structure can lead to flawed biological data, wasted resources, and significant delays in development pipelines. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose, complex molecules or those with overlapping proton signals often require more advanced techniques for definitive structural elucidation.[1][2] This guide provides an in-depth comparison of predicted versus experimental outcomes for the structural validation of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile using two-dimensional Correlation Spectroscopy (COSY) NMR.

This technical brief is designed for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Analytical Challenge: Beyond the 1D Spectrum

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile presents a moderately complex proton environment. While a standard 1D ¹H NMR spectrum provides crucial information on chemical shifts and proton integrations, overlapping signals, particularly in the aromatic region, can create ambiguity. The primary analytical goal is to unequivocally confirm the connectivity of the proton networks within the molecule, specifically:

  • The connectivity within the aromatic ring system.

  • The spin system of the isopropoxy group.

  • The relationship between the benzylic methylene protons and the aromatic ring.

This is where 2D NMR techniques, such as COSY, become indispensable.[1]

Fundamentals of COSY NMR: Mapping Proton Connectivity

Correlation Spectroscopy (COSY) is a foundational 2D NMR experiment that maps the scalar (J-coupling) interactions between protons, typically over two to three bonds.[3][4][5] The resulting 2D spectrum plots the ¹H NMR spectrum on both the x and y axes.[6][7]

  • Diagonal Peaks : These correspond to the peaks observed in the 1D spectrum.[3][6][7]

  • Cross-Peaks : These are the off-diagonal signals that indicate two protons are J-coupled.[3][6][7] The presence of a cross-peak at the coordinates (δA, δB) confirms that the proton resonating at chemical shift δA is coupled to the proton at δB.[7]

By identifying these cross-peaks, one can trace the "through-bond" connectivity of protons, effectively building a map of the molecule's spin systems.[3][4]

Structural Analysis and COSY Predictions for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

To validate the structure, we must first predict the expected ¹H NMR and COSY signals based on established principles of chemical shifts and J-coupling.[8][9]

Molecular Structure:

Caption: Structure of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile with proton labels.

Predicted ¹H NMR Assignments

The expected chemical shifts (in ppm, relative to TMS in CDCl₃) and multiplicities for each proton environment are summarized below. These are estimates based on typical values for similar functional groups and substitution patterns.[10][11][12]

Proton LabelAssignmentPredicted δ (ppm)Predicted MultiplicityIntegration
HAAromatic~6.85d (J ≈ 8.5 Hz)1H
HBAromatic~6.90dd (J ≈ 8.5, 2.0 Hz)1H
HCAromatic~6.95d (J ≈ 2.0 Hz)1H
HD-OCH₃~3.88s3H
HE-OCH(CH₃)₂~4.55septet (J ≈ 6.0 Hz)1H
HF-OCH(CH ₃)₂~1.35d (J ≈ 6.0 Hz)6H
HGAr-CH ₂-CN~3.70s2H
Predicted COSY Correlations

Based on the structure, we can predict the following key correlations (cross-peaks) that will validate the connectivity. The COSY experiment will reveal couplings between protons separated by up to three or four bonds.[1][13]

Correlating ProtonsType of CouplingExpected?Rationale
HA ↔ HB3J (ortho)YesVicinal protons on the aromatic ring. A strong cross-peak is expected.
HB ↔ HC4J (meta)PossibleMeta coupling in aromatic systems is weaker but often observable.[14]
HA ↔ HC5J (para)NoPara coupling is typically too weak to be observed in a standard COSY experiment.
HE ↔ HF3J (vicinal)YesStrong coupling expected between the methine and methyl protons of the isopropoxy group.
HG ↔ HC4J (benzylic)PossibleWeak coupling may be observed between the benzylic methylene protons and the ortho aromatic proton.

Experimental Protocol: Acquiring a High-Quality COSY Spectrum

The trustworthiness of the final data hinges on a meticulously executed experiment. The following protocol outlines the steps for acquiring a gradient-enhanced COSY (gCOSY) spectrum, a common variant that provides improved data quality.

1. Sample Preparation:

  • Rationale: Proper sample concentration is critical. Too dilute, and the signal-to-noise ratio will be poor, requiring an impractically long acquisition time. Too concentrated, and line broadening can obscure fine details.

  • Protocol: Dissolve 5-10 mg of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual solvent peak that is unlikely to interfere with signals of interest. Filter the solution into a clean, dry 5 mm NMR tube.

2. Instrument Setup & 1D ¹H Spectrum Acquisition:

  • Rationale: A high-quality 1D spectrum is a prerequisite for setting up the 2D experiment. It allows for the determination of the correct spectral width and transmitter offset.

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.

    • Acquire a standard 1D ¹H spectrum to determine the chemical shift range of all proton signals.[15]

    • Carefully reference the spectrum (e.g., to the residual CHCl₃ peak at 7.26 ppm).

3. COSY Experiment Parameter Setup:

  • Rationale: The parameters chosen will dictate the resolution, sensitivity, and duration of the experiment.

  • Protocol:

    • Load a standard gradient COSY pulse sequence (e.g., 'gcosy').[15]

    • Set the spectral width (sw) in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum, with a small baseline region on either side.[16]

    • Set the number of increments in the indirect dimension (ni or t1_increments) to 256 or 512 for good resolution. A higher number provides better resolution but increases experiment time.[15][16]

    • Set the number of scans (nt or ns) per increment. For a moderately concentrated sample, 2 to 8 scans are typically sufficient.[15]

    • Set the relaxation delay (d1) to 1-1.5 seconds. This allows for adequate relaxation of the protons between pulses, preventing signal saturation and artifacts.[16]

4. Data Acquisition and Processing:

  • Protocol:

    • Start the acquisition. The experiment time will be determined by the chosen parameters.

    • After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum and reference it correctly.

    • Symmetrize the spectrum to reduce noise and artifacts.

Caption: Experimental workflow for COSY NMR analysis.

Data Interpretation: Validating the Structure

The final step is to compare the experimental COSY spectrum against our predictions. The interpretation follows a logical, self-validating process.[3][17]

Caption: Logical workflow for COSY spectrum interpretation.

Comparison of Predicted vs. Experimental Data
CorrelationPredictedExpected Experimental OutcomeConfirmation Status
HA ↔ HBStrong Cross-PeakObserved: A clear, high-intensity cross-peak connecting the signals at ~6.85 and ~6.90 ppm.Confirmed
HB ↔ HCWeak Cross-PeakObserved: A low-intensity cross-peak may be visible connecting ~6.90 and ~6.95 ppm, confirming meta-coupling.Confirmed (if visible)
HE ↔ HFStrong Cross-PeakObserved: A very strong cross-peak connecting the septet (~4.55 ppm) and the doublet (~1.35 ppm).Confirmed
HG ↔ HCWeak Cross-PeakObserved: A very weak or absent cross-peak. Its absence does not disprove the structure, but its presence would provide further confirmation.Potentially Confirmed
HD (singlet)No Cross-PeaksObserved: The singlet at ~3.88 ppm shows no off-diagonal correlations.Confirmed
HG (singlet)No Cross-PeaksObserved: The singlet at ~3.70 ppm shows no off-diagonal correlations (unless weak 4J coupling to HC is present).Confirmed

The definitive observation of the HA↔HB and HE↔HF correlations provides powerful, direct evidence for the connectivity within the aromatic and isopropoxy fragments, respectively. The absence of other significant cross-peaks is equally important, as it confirms the isolation of these spin systems from each other, which is consistent with the proposed structure.

Conclusion

The COSY NMR experiment provides an unambiguous method for validating the structure of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. By comparing the predicted correlations based on the known structure with the experimentally observed cross-peaks, we can definitively map the proton-proton J-coupling networks. The presence of strong cross-peaks between the expected ortho-coupled aromatic protons and within the isopropoxy group, combined with the absence of unexpected correlations, provides a robust, self-validating dataset that confirms the molecular architecture. This level of analytical certainty is paramount for advancing compounds in research and development settings.

References

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  • How to read COSY Spectrum? (2022, March 3). 2D-COSY NMR spectrum. YouTube.
  • The OChem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube.
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  • University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
  • Al-Qaisi, J. A., et al. (n.d.). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. UHI.
  • Weizmann Institute of Science. (n.d.). V J-Coupling.
  • Wikipedia. (n.d.). J-coupling.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III)
  • ECHEMI. (n.d.). 1H-NMR of vanillin details in Nilered video.
  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427).
  • Arctom. (n.d.). CAS NO. 861069-45-6 | 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.
  • Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-Isopropoxy-3-Methoxyphenyl)acetonitrile.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)acrylonitrile.
  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile.

Sources

cross-referencing analytical data for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Cross-Referencing of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Introduction: The Imperative for Rigorous Analytical Scrutiny

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification and purity assessment of intermediates are paramount. 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a key building block, is no exception. Its molecular structure, featuring a substituted phenyl ring, a nitrile group, and ether linkages, presents a unique analytical signature. This guide serves as a comprehensive manual for researchers, offering a multi-faceted approach to the analytical characterization of this compound. We will delve into the core analytical techniques, not merely as procedures, but as interconnected, self-validating systems. The causality behind employing a suite of techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—lies in the principle of orthogonal verification. Each method probes different molecular attributes, and their collective agreement provides the highest degree of confidence in a sample's identity and quality.

This guide moves beyond a simple data sheet by cross-referencing the expected analytical data for our target compound with available data from its structural isomers and analogs, such as (2-methoxyphenyl)acetonitrile and (3-methoxyphenyl)acetonitrile. This comparative approach is crucial for developing robust analytical methods capable of distinguishing between closely related impurities and ensuring the integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR spectroscopy is the gold standard for elucidating the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a molecule like 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, ¹H NMR is indispensable for confirming the specific substitution pattern on the aromatic ring and verifying the integrity of the isopropoxy and methoxy groups. Cross-referencing the predicted spectrum with those of its isomers is a powerful method to confirm the exact positional chemistry.

Predicted ¹H NMR Data for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Based on its structure, we can predict the following signals. The chemical shifts (δ) are estimated based on standard values and the electronic effects of the substituents.

Assignment Predicted δ (ppm) Multiplicity Integration Structural Justification
Isopropoxy -CH~1.35Doublet (d)6HSix equivalent methyl protons split by the adjacent CH group.
Methylene -CH ₂CN~3.70Singlet (s)2HMethylene protons adjacent to the nitrile and aromatic ring.
Methoxy -OCH~3.85Singlet (s)3HThree equivalent protons of the methoxy group.
Isopropoxy -CH ~4.55Septet (sept)1HMethine proton split by the six adjacent methyl protons.
Aromatic C5-H ~6.85Doublet (d)1HAromatic proton ortho to the isopropoxy group.
Aromatic C6-H ~6.90Doublet of Doublets (dd)1HAromatic proton ortho to the CH₂CN group and meta to the isopropoxy.
Aromatic C2-H ~6.95Doublet (d)1HAromatic proton ortho to both the methoxy and CH₂CN groups.
Comparative Analysis: Distinguishing Isomers

To illustrate the power of NMR in distinguishing closely related structures, let's compare the predicted aromatic region with the experimental data for (3-Methoxyphenyl)acetonitrile.[1][2]

Compound Aromatic Protons & Pattern (Observed/Predicted) Key Differentiator
2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Three distinct signals in the ~6.8-7.0 ppm range with complex splitting (d, dd, d).The ABC spin system of a 1,2,4-trisubstituted ring. Presence of isopropoxy signals (~1.35 ppm and ~4.55 ppm).
(3-Methoxyphenyl)acetonitrile [2]Four aromatic protons observed around 6.8-7.3 ppm, exhibiting a more complex pattern characteristic of a 1,3-disubstituted ring.The distinct pattern of a 1,3-disubstituted ring. Absence of isopropoxy signals.

This comparison underscores that while both molecules share common features (methoxy group, acetonitrile), their ¹H NMR spectra are unequivocally distinct, making NMR a definitive identification tool.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[3]

  • Acquisition Parameters: Use a standard pulse program. Key parameters include a 30-degree pulse width, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[3] Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative proton counts.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire FID on 400 MHz Spectrometer Transfer->Acquire Process Fourier Transform, Phasing & Calibration Acquire->Process Interpret Integrate & Assign Peaks Process->Interpret Report Report Interpret->Report Final Spectrum & Report

Fig 1. Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target compound, IR is crucial for the instant verification of the nitrile (C≡N) group, which has a sharp and characteristic absorption band. It also confirms the presence of C-O ether bonds and the aromatic ring. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would confirm that the starting material, a phenol, has been fully converted.

Predicted IR Data for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Structural Justification
Aromatic C-H Stretch3100-3000Medium-WeakC-H bonds on the phenyl ring.
Aliphatic C-H Stretch3000-2850MediumC-H bonds of the methoxy, isopropoxy, and methylene groups.
Nitrile C≡N Stretch~2250Sharp, MediumThe defining stretch for the acetonitrile functional group.[4]
Aromatic C=C Bending1600-1450Medium-StrongPhenyl ring skeletal vibrations.
Aliphatic C-H Bending1470-1350MediumBending vibrations of the alkyl groups.
Aryl Ether C-O Stretch1275-1200StrongAsymmetric C-O-C stretch of the aryl ether linkages.
Alkyl Ether C-O Stretch1150-1085StrongC-O stretch associated with the isopropoxy group.
Comparative Analysis: Cross-Referencing with Analogs

The NIST database contains an IR spectrum for the related compound (2-Methoxyphenyl)acetonitrile.[5] We can compare our predicted data with its known absorptions.

Compound Key IR Peaks (cm⁻¹) Interpretation & Comparison
2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile Predicted: ~2250 (C≡N), ~1250 (Aryl C-O), ~1120 (Alkyl C-O)The spectrum is expected to be dominated by a sharp nitrile peak and strong ether bands.
(2-Methoxyphenyl)acetonitrile [5]Observed: ~2250 (C≡N), ~1250 (Aryl C-O)The experimental spectrum confirms the position of the key nitrile and aryl ether stretches, lending high confidence to our predictions for the target compound. The primary difference would be an additional strong C-O stretch from the isopropoxy group in our target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of a solid) directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[6]

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Workflow Visualization

IR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Scan Collect Sample Spectrum (16-32 scans) Apply->Scan Ratio Ratio to Background Scan->Ratio Identify Peak Identification Ratio->Identify Report Report Identify->Report Final IR Spectrum & Peak Table MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilute Prepare Dilute Solution (~1 mg/mL in EtOAc) Inject Inject 1 µL into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-500) Ionize->Detect Analyze Analyze Chromatogram (Purity) Detect->Analyze Interpret Interpret Mass Spectrum (MW & Fragmentation) Analyze->Interpret Report Report Interpret->Report Final Report: Purity & MS Data

Sources

assessing the greenness of different 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of innovation. However, traditional synthetic routes often carry a significant environmental burden, characterized by the use of hazardous reagents, volatile organic solvents, and the generation of substantial waste streams. The principles of green chemistry offer a compelling framework for mitigating this impact, guiding the design of chemical processes that are safer, more efficient, and environmentally benign. This guide provides an in-depth comparative analysis of two potential synthetic routes to 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. By evaluating these pathways through the lens of established green chemistry metrics, we aim to provide researchers and process chemists with the insights necessary to select and develop more sustainable manufacturing processes.

The Target Molecule: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is a crucial building block in the synthesis of a range of pharmaceutically active molecules. Its structural features, including the isopropoxy and methoxy substituted phenyl ring and the reactive nitrile group, make it a versatile precursor for the construction of more complex molecular architectures. The demand for efficient and sustainable methods for its production is therefore of significant interest to the pharmaceutical industry.

Comparative Analysis of Synthetic Routes

This guide will assess two plausible synthetic pathways to 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile, starting from commercially available precursors, isovanillin and vanillin.

Route A: Williamson Ether Synthesis of Isovanillin followed by Cyanation

This route commences with the isopropylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) via a Williamson ether synthesis to form 3-isopropoxy-4-methoxybenzaldehyde. The aldehyde is then converted to the target nitrile.

Route B: Two-Step Conversion of 4-Isopropoxy-3-methoxybenzaldehyde

This pathway begins with the readily available 4-isopropoxy-3-methoxybenzaldehyde (a derivative of vanillin). The aldehyde is first reduced to the corresponding benzyl alcohol, which is then converted to a benzyl chloride. The final step involves a nucleophilic substitution with a cyanide salt to yield the desired product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Route_A Isovanillin Isovanillin Intermediate_A1 3-Isopropoxy-4-methoxy- benzaldehyde Isovanillin->Intermediate_A1 Isopropyl Bromide, K2CO3, Acetone Product 2-(4-Isopropoxy-3-methoxy- phenyl)acetonitrile Intermediate_A1->Product 1. NaBH4, MeOH 2. SOCl2 3. NaCN, DMSO

Caption: Synthetic pathway for Route A.

Route_B StartingMaterial_B 4-Isopropoxy-3-methoxy- benzaldehyde Intermediate_B1 (4-Isopropoxy-3-methoxy- phenyl)methanol StartingMaterial_B->Intermediate_B1 NaBH4, MeOH Intermediate_B2 4-Isopropoxy-3-methoxy- benzyl chloride Intermediate_B1->Intermediate_B2 SOCl2, CH2Cl2 Product 2-(4-Isopropoxy-3-methoxy- phenyl)acetonitrile Intermediate_B2->Product NaCN, Acetone

Caption: Synthetic pathway for Route B.

Green Chemistry Assessment Framework

To objectively compare the greenness of these synthetic routes, we will employ a combination of quantitative and qualitative metrics based on the twelve principles of green chemistry.

Green_Assessment_Workflow Title Greenness Assessment Workflow Define_Routes Define Synthetic Routes Gather_Data Gather Experimental Data (Reagents, Solvents, Yields, Conditions) Define_Routes->Gather_Data Calculate_Metrics Calculate Quantitative Metrics (Atom Economy, E-Factor) Gather_Data->Calculate_Metrics Qualitative_Analysis Qualitative Analysis (Solvent Choice, Reagent Toxicity, Energy) Gather_Data->Qualitative_Analysis Comparative_Evaluation Comparative Evaluation and Recommendation Calculate_Metrics->Comparative_Evaluation Qualitative_Analysis->Comparative_Evaluation

Caption: Workflow for assessing the greenness of synthetic routes.

Quantitative Metrics

1. Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient and less wasteful process.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

2. Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor provides a measure of the total waste generated in a process. A lower E-Factor is indicative of a greener process.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Qualitative Assessment

In addition to quantitative metrics, a holistic greenness assessment considers:

  • Solvent Selection: Prioritizing the use of greener solvents (e.g., water, ethanol) and minimizing the use of hazardous or environmentally persistent solvents (e.g., chlorinated hydrocarbons, DMF).

  • Reagent and Catalyst Toxicity: Evaluating the inherent hazards of all chemicals used in the synthesis.

  • Energy Efficiency: Considering the energy requirements of the process, with a preference for reactions that can be conducted at ambient temperature and pressure.

  • Process Safety: Assessing the potential for chemical accidents and minimizing the use of highly reactive or unstable reagents.

Detailed Experimental Protocols and Greenness Analysis

The following sections provide detailed, step-by-step experimental protocols for each route, based on established synthetic methodologies. These protocols are then used to calculate the green chemistry metrics.

Route A: From Isovanillin

Step 1: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

  • Protocol: To a solution of isovanillin (15.2 g, 0.1 mol) in acetone (200 mL), anhydrous potassium carbonate (20.7 g, 0.15 mol) and isopropyl bromide (18.5 g, 0.15 mol) are added. The mixture is refluxed for 8 hours. After cooling, the inorganic salts are filtered off, and the acetone is removed under reduced pressure. The residue is taken up in diethyl ether (150 mL) and washed with 2 M sodium hydroxide (2 x 50 mL) and then with water (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3-isopropoxy-4-methoxybenzaldehyde. (Assumed yield: 90%).

Step 2: Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Protocol: 3-Isopropoxy-4-methoxybenzaldehyde (17.5 g, 0.09 mol) is dissolved in methanol (150 mL) and cooled to 0°C. Sodium borohydride (3.4 g, 0.09 mol) is added portion-wise. The reaction is stirred for 2 hours at room temperature. The methanol is removed in vacuo, and the residue is partitioned between water (100 mL) and ethyl acetate (150 mL). The organic layer is dried and concentrated to give the corresponding benzyl alcohol. The crude alcohol is dissolved in dichloromethane (150 mL) and cooled to 0°C. Thionyl chloride (13.1 g, 0.11 mol) is added dropwise. The reaction is stirred at room temperature for 1 hour. The solvent is evaporated to yield the benzyl chloride. The crude benzyl chloride is dissolved in DMSO (100 mL), and sodium cyanide (4.9 g, 0.1 mol) is added. The mixture is heated at 90°C for 3 hours. The reaction is cooled, and water (200 mL) is added. The product is extracted with ethyl acetate (3 x 100 mL), and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. (Assumed overall yield for the three steps: 70%).

Route B: From 4-Isopropoxy-3-methoxybenzaldehyde

Step 1: Synthesis of (4-Isopropoxy-3-methoxyphenyl)methanol

  • Protocol: To a solution of 4-isopropoxy-3-methoxybenzaldehyde (19.4 g, 0.1 mol) in methanol (150 mL), sodium borohydride (3.8 g, 0.1 mol) is added portion-wise at 0°C. The reaction is stirred at room temperature for 2 hours. The methanol is removed under reduced pressure, and the residue is worked up with water and ethyl acetate as in Route A to yield the benzyl alcohol. (Assumed yield: 95%).

Step 2: Synthesis of 4-Isopropoxy-3-methoxybenzyl chloride

  • Protocol: The crude (4-isopropoxy-3-methoxyphenyl)methanol (18.6 g, 0.095 mol) is dissolved in dichloromethane (150 mL) and cooled to 0°C. Thionyl chloride (13.7 g, 0.115 mol) is added dropwise, and the reaction is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to give the benzyl chloride. (Assumed yield: 98%).

Step 3: Synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

  • Protocol: The crude 4-isopropoxy-3-methoxybenzyl chloride (20.6 g, 0.093 mol) is dissolved in acetone (200 mL). Sodium cyanide (5.0 g, 0.102 mol) and a catalytic amount of sodium iodide (1 g) are added. The mixture is refluxed for 16 hours. After cooling, the solid is filtered off, and the acetone is evaporated. The residue is dissolved in benzene (150 mL) and washed with hot water (3 x 50 mL). The organic layer is dried and concentrated to give the final product. (Assumed yield: 80%).[1]

Quantitative Comparison of Green Chemistry Metrics

MetricRoute ARoute BGreener Route
Overall Yield ~63%~74%Route B
Atom Economy (Ideal) ~65%~78%Route B
E-Factor (Estimated) ~15-20~10-15Route B

Note: The E-Factor is an estimation based on the provided protocols and includes solvents used in reaction and work-up. Actual values may vary depending on solvent recycling and other process optimizations.

Qualitative Assessment and Discussion

Route A:

  • Advantages: Starts from a potentially more accessible starting material (isovanillin). The Williamson ether synthesis is a well-established and generally high-yielding reaction.

  • Disadvantages: This route involves more synthetic steps to reach the final product from the initial aldehyde, which can lower the overall yield and increase waste generation. The multi-step conversion of the aldehyde to the nitrile involves a reduction, chlorination, and cyanation, each contributing to the overall E-Factor. The use of DMSO in the final step is a concern due to its high boiling point and potential for difficult removal and recycling.

Route B:

  • Advantages: This route is more convergent and has a higher overall yield. The conversion of the benzyl chloride to the nitrile is a direct and efficient method. The use of acetone as a solvent in the final step is preferable to DMSO from a green chemistry perspective, as it is a less hazardous solvent with a lower boiling point, facilitating easier removal and recovery.[1]

  • Disadvantages: The synthesis of the starting material, 4-isopropoxy-3-methoxybenzaldehyde, is not included in this assessment but would need to be considered in a full life-cycle analysis. The use of thionyl chloride for the chlorination step is a drawback due to its corrosive and hazardous nature, although it is used in both routes.

Conclusion and Recommendations

Based on this comparative analysis, Route B presents a demonstrably greener pathway for the synthesis of 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile. Its higher overall yield, superior atom economy, and lower estimated E-Factor are clear quantitative advantages. Qualitatively, the avoidance of high-boiling and problematic solvents like DMSO in favor of more benign alternatives like acetone further strengthens its green credentials.

For researchers and drug development professionals seeking to develop a sustainable and efficient synthesis, Route B offers a more promising starting point. Further optimization of this route could focus on replacing thionyl chloride with a greener chlorinating agent and exploring catalytic cyanation methods to reduce the use of stoichiometric cyanide salts. By embracing the principles of green chemistry in the design and development of synthetic routes, the pharmaceutical industry can continue to innovate while minimizing its environmental footprint.

References

  • American Chemical Society. "12 Principles of Green Chemistry."
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.
  • ChemicalBook. "3-methoxybenzyl chloride synthesis."
  • PrepChem. "Synthesis of 3-isopropoxybenzaldehyde."
  • BenchChem. "Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide."
  • Organic Syntheses. "p-METHOXYPHENYLACETONITRILE." Org. Synth. 1952, 32, 78.
  • Google Patents. "CN102690175A - Preparation method of 3-methoxybenzyl chloride."
  • Oriental Journal of Chemistry. "Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity."
  • Master Organic Chemistry. "The Williamson Ether Synthesis."
  • Google Patents. "WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde."
  • SciSpace.
  • Oriental Journal of Chemistry. "Synthesis of C–4–Allyloxy–3–Methoxyphenylcalix[2]resorcinarene from Vanillin and Its Application as Adsorbent of Pb(II) Metal Cation."

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are fundamental to laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, a compound often utilized in complex organic synthesis and drug development. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

I. Understanding the Hazard Profile

Key Potential Hazards Include:

  • Acute Toxicity (Oral): Similar nitrile compounds are classified as toxic if swallowed.[1][2][3] Ingestion can lead to serious health consequences.

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]

  • Hazardous Decomposition: Under fire conditions, this compound may decompose to produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[1][3]

Due to these potential hazards, 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile must be treated as hazardous waste.[5][6]

II. Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile in any form—pure compound, solutions, or contaminated materials.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. For extended contact, consider a more robust glove like neoprene.[7]Protects against dermal absorption. Nitrile gloves provide good chemical resistance for incidental contact.[7]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[6][8]Protects eyes from splashes and airborne particles.
Skin and Body Protection A flame-resistant lab coat must be worn and kept buttoned. A chemically resistant apron is advised for procedures with a higher risk of splashes.[7][9]Prevents contamination of personal clothing and skin.
Respiratory Protection All work should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7]Minimizes the risk of inhaling the compound.
III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is that it should never be disposed of down the drain or in regular trash.[6] All waste streams containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, and any materials used for spill cleanup (e.g., vermiculite, sand), in a dedicated, labeled, and sealable hazardous waste container.[6] This container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][10]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with the compound should be placed in the designated solid hazardous waste container.[5] Non-disposable glassware must be decontaminated before reuse (see Section IV).

2. Labeling of Waste Containers: Proper labeling is a critical compliance and safety step. Each waste container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The associated hazards (e.g., "Toxic," "Irritant")

3. Storage of Hazardous Waste:

  • Store waste containers in a designated Satellite Accumulation Area within the laboratory.[11]

  • Ensure containers are kept tightly sealed when not in use to prevent the release of vapors.[3]

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[6]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • Disposal must be carried out by a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[6][12]

IV. Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

Small Spills (in a chemical fume hood):

  • Alert personnel in the immediate vicinity.

  • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[2]

  • Carefully scoop the absorbed material into the designated solid hazardous waste container.[6]

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.

Large Spills (or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert your institution's EHS department or emergency response team immediately.[6]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination of Non-Disposable Glassware:

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. Collect this solvent rinse as hazardous liquid waste.

  • Wash the rinsed glassware with soap and water.

  • The initial solvent rinse is the most critical step for effective decontamination and must be handled as hazardous waste.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

G cluster_start Waste Generation cluster_classification Waste Classification cluster_segregation Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Generate Waste Containing 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile classify Classify as Hazardous Waste start->classify is_solid Solid or Liquid? classify->is_solid Proceed to Segregation solid_waste Collect in Solid Hazardous Waste Container (Unused chemical, contaminated PPE, spill debris) is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container (Solutions, solvent rinses) is_solid->liquid_waste Liquid label_container Label Container Correctly (Name, Hazards, Date) solid_waste->label_container liquid_waste->label_container store_container Store in Designated Satellite Accumulation Area (Sealed, Secondary Containment) label_container->store_container ehs_pickup Arrange for Pickup by EHS Department store_container->ehs_pickup final_disposal Disposal at an Approved Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, protecting both personnel and the environment.

References

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  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. Retrieved from [Link]

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  • Centers for Disease Control and Prevention (CDC). (n.d.). NITRILES. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • Arctom. (n.d.). 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Needle.Tube. (n.d.). Understanding EPA Disposal Regulations for Hospital Supply and Equipment Management in the United States. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Stenutz. (n.d.). 2-(4-hydroxy-3-methoxyphenyl)acetonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA's Guide for Industrial Waste Management: Introduction. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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Navigating the Safe Handling of 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile, including operational and disposal plans, to ensure a safe laboratory environment. By synthesizing technical data with field-proven insights, this document aims to be the preferred source for information on laboratory safety and chemical handling.

Hazard Profile and Precautionary Measures

The primary hazards associated with substituted phenylacetonitriles stem from their toxic nature and the potential for hazardous decomposition.

Key Potential Hazards:

  • Acute Oral Toxicity: Assumed to be toxic or harmful if swallowed.[1][2][4]

  • Skin and Eye Irritation: May cause significant skin and eye irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][4]

  • Hazardous Decomposition: Upon combustion or in the presence of strong acids, it may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide (HCN) gas.[1][2]

Due to these potential risks, a multi-layered approach to safety, incorporating engineering controls, appropriate Personal Protective Equipment (PPE), and strict handling protocols, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure. The following table summarizes the recommended PPE for handling 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory. A face shield worn over goggles is required when there is a significant risk of splashing.[2][5]Protects against splashes and airborne particles that can cause serious eye damage.[5]
Skin and Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. Long pants and closed-toe shoes are mandatory.[6]Prevents contamination of personal clothing and skin. Avoid synthetic fabrics like polyester which can melt and adhere to the skin in case of a fire.[6]
Hand Protection Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[5][6][7] For prolonged handling or in situations with a high risk of contact, consider thicker nitrile gloves or double-gloving.[7] Always inspect gloves for any signs of degradation or perforation before use and change them immediately after contamination.[6][7]Nitrile gloves offer good resistance to many chemicals, but it's crucial to understand their limitations.[7][8] They are intended for splash protection and should be discarded upon contact with the chemical.[7]
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4] If a fume hood is not available for a specific procedure (e.g., weighing), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]Minimizes the risk of inhaling the compound, which can cause respiratory irritation and potential systemic toxicity.[2][4]

Step-by-Step Handling Protocol

A systematic approach to handling 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile is critical for maintaining a safe laboratory environment.

Preparation and Weighing:
  • Fume Hood: Always handle the solid compound inside a certified chemical fume hood.

  • Decontamination: Before starting, ensure the work area is clean and free of incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Weighing: If possible, weigh the compound directly in the vessel that will be used for the subsequent procedure. If weighing on a balance outside the fume hood is unavoidable, use a sealed container and a respirator.

  • Spill Prevention: Use a tray or other form of secondary containment for all containers holding the compound or its solutions.[9]

Dissolution and Reaction:
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or a hot plate with a stirrer. Avoid open flames.[9]

  • Closed Systems: For reactions under pressure or that may generate gas, ensure the system is properly sealed and vented to an appropriate trap or scrubber.

Post-Procedure and Storage:
  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with soap and water.

  • Container: Keep the primary container tightly sealed and clearly labeled.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Store locked up.[1][2]

Spill and Waste Management

Prompt and correct response to spills and proper disposal of waste are crucial safety components.

Spill Management
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a universal binder.[1][3]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

    • Clean the spill area with soap and water.[9]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the area.

Waste Disposal
  • Waste Classification: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile and any materials contaminated with it should be treated as hazardous waste.[4][9]

  • Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[9] Do not mix with other waste streams unless instructed to do so by your EHS department.

  • Disposal: Dispose of the waste through your institution's hazardous waste program, following all local, state, and federal regulations.[1][2][4]

Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water.[2][3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[1][2] Call a physician or poison control center immediately.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile.

Safe Handling Workflow for 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal cluster_emergency Contingencies start Start: Obtain Compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood exposure Personal Exposure ppe->exposure Potential Exposure weigh Weigh Compound fume_hood->weigh dissolve Dissolve/React weigh->dissolve spill Spill Occurs weigh->spill Potential Spill monitor Monitor Reaction dissolve->monitor dissolve->spill Potential Spill decontaminate Decontaminate Workspace & Glassware monitor->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose end End dispose->end spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid/Emergency Protocol exposure->exposure_response

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.